molecular formula C8H16N2 B174135 (R)-Octahydro-pyrido[1,2-a]pyrazine CAS No. 179605-64-2

(R)-Octahydro-pyrido[1,2-a]pyrazine

Cat. No.: B174135
CAS No.: 179605-64-2
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Octahydro-pyrido[1,2-a]pyrazine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Octahydro-pyrido[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Octahydro-pyrido[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Octahydropyrido[1,2-a]pyrazine Scaffold: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrido[1,2-a]pyrazine core is a conformationally constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure provides a valuable platform for the precise spatial orientation of pharmacophoric elements, making it an attractive framework for the design of potent and selective ligands for various biological targets. This technical guide provides an in-depth overview of the biological activities of this scaffold, with a primary focus on its well-established role in the development of mu-opioid receptor antagonists.

Dominant Biological Activity: Mu-Opioid Receptor Antagonism

The most extensively documented biological activity of the octahydropyrido[1,2-a]pyrazine scaffold is its role as a core structure for potent and selective mu-opioid receptor antagonists. These compounds have been investigated for their potential in treating conditions such as opioid-induced side effects and other disorders involving the opioid system.

A key breakthrough in this area was the work of Le Bourdonnec and colleagues, who designed a series of mu-opioid receptor antagonists by replacing the octahydroquinolizine template of a parent compound with the octahydropyrido[1,2-a]pyrazine scaffold. This modification led to compounds with high affinity for the mu-opioid receptor and potent antagonist activity in functional assays.[1]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of a key octahydropyrido[1,2-a]pyrazine derivative, compound 36, at the human opioid receptors.[1][2]

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
36 Mu-Opioid (μ)0.471.8
Delta-Opioid (δ)120-
Kappa-Opioid (κ)25-

Compound 36: 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol

Emerging and Other Potential Biological Activities

While the primary focus of research has been on opioid receptor modulation, patent literature suggests the exploration of the octahydropyrido[1,2-a]pyrazine scaffold in other therapeutic areas, indicating its potential as a privileged scaffold in drug discovery.

  • Antiviral Activity: A patent has disclosed 1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine derivatives as potential HIV integrase inhibitors, suggesting a possible application in the development of anti-HIV agents.

  • Neurodegenerative Diseases: Another patent application describes octahydropyrido[1,2-a]pyrazine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors for the potential treatment of neuroinflammation and neurodegenerative diseases.

It is important to note that these activities are primarily documented in patent literature and have not been as extensively validated in peer-reviewed publications as the mu-opioid receptor antagonist activity.

Signaling Pathways

The biological effects of octahydropyrido[1,2-a]pyrazine-based mu-opioid receptor antagonists are mediated through the G-protein coupled receptor (GPCR) signaling cascade. As antagonists, these compounds bind to the mu-opioid receptor but do not elicit a downstream signaling response. Instead, they block the binding of endogenous or exogenous agonists, thereby inhibiting the receptor's activity.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space agonist Opioid Agonist receptor Mu-Opioid Receptor (GPCR) agonist->receptor binds & activates antagonist Octahydropyrido[1,2-a]pyrazine Antagonist antagonist->receptor binds & blocks g_protein G-protein (Gi/o) (αβγ subunits) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channel g_protein->ion_channel modulates camp cAMP adenylyl_cyclase->camp produces downstream Downstream Cellular Effects (e.g., analgesia) camp->downstream ion_channel->downstream

Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the biological activity of octahydropyrido[1,2-a]pyrazine derivatives at the mu-opioid receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity mu-opioid agonist).

  • Test Compound: Octahydropyrido[1,2-a]pyrazine derivative.

  • Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO (e.g., 1 nM) and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Incubate membranes with only the radioligand.

    • Non-specific Binding: Incubate membranes with the radioligand and a high concentration of naloxone (e.g., 10 µM).

  • Incubation Conditions: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow start Start prepare Prepare Reagents: - Cell Membranes (μOR) - [³H]-DAMGO (Radioligand) - Test Compound - Naloxone (Control) start->prepare setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Competition Wells prepare->setup incubate Incubate at 25°C for 60 min setup->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

References

The Octahydropyrido[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydropyrido[1,2-a]pyrazine core is a bicyclic, nitrogen-containing heterocyclic scaffold that has emerged as a structure of significant interest in medicinal chemistry. Its rigid, conformationally constrained framework provides an excellent platform for the strategic placement of pharmacophoric elements, enabling precise interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic potential of octahydropyrido[1,2-a]pyrazine derivatives, with a primary focus on their well-established role as modulators of the opioid system.

Dominant Role as Mu-Opioid Receptor Antagonists

The most prominent application of the octahydropyrido[1,2-a]pyrazine scaffold has been in the development of potent and selective mu-opioid receptor antagonists.[1][2][3][4] These compounds hold significant therapeutic promise for the management of opioid-induced side effects, such as constipation and respiratory depression, as well as for the treatment of opioid addiction.

The rigid structure of the octahydropyrido[1,2-a]pyrazine core allows it to mimic the conformation of endogenous and exogenous opioids, facilitating high-affinity binding to the mu-opioid receptor. By competitively blocking the binding of opioid agonists, these derivatives can effectively antagonize their pharmacological effects.

A notable example from the literature is compound 36 , 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol. This derivative has demonstrated high affinity for the mu-opioid receptor with a Ki value of 0.47 nM and potent in vitro antagonist activity with an IC50 of 1.8 nM.[1][4] Furthermore, it exhibits an improved selectivity profile for the mu receptor over the kappa and delta opioid receptors when compared to its parent compounds.[1][4]

Broader Therapeutic Potential

While the development of mu-opioid receptor antagonists has been the primary focus, the versatility of the pyrazine (B50134) and pyrido[1,2-a]pyrazine scaffolds suggests a broader therapeutic potential for their derivatives. Research into related structures has indicated possible applications in other areas of the central nervous system, as well as in antiviral and anticancer therapies. Further exploration of the octahydropyrido[1,2-a]pyrazine core in these and other therapeutic areas represents a promising avenue for future drug discovery efforts.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional antagonist activities of a key octahydropyrido[1,2-a]pyrazine derivative and a reference compound at the human opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundhμ Ki (nM)hδ Ki (nM)hκ Ki (nM)
36 0.4713029
4 0.62210110

Data extracted from a study on novel mu-opioid receptor antagonists.[2]

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)

Compoundhμ IC50 (nM)
36 1.8
4 0.54

Data represents the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand in a competitive binding assay.[2]

Experimental Protocols

General Synthesis of Octahydropyrido[1,2-a]pyrazine Derivatives

A common synthetic approach to the octahydropyrido[1,2-a]pyrazine core involves a multi-step sequence starting with the appropriate piperidine (B6355638) precursor. A representative synthesis of the lactam intermediate, octahydropyrido[1,2-a]pyrazin-1-one, is detailed below.

Synthesis of N-(piperidin-2-ylmethyl)-2-bromoacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, prepare a solution of 2-(aminomethyl)piperidine (B33004) (1.0 equivalent) and triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution over 15-20 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Intramolecular Cyclization to Octahydropyrido[1,2-a]pyrazin-1-one

  • Dissolve the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (2.0 equivalents), to the solution.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the careful addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford octahydropyrido[1,2-a]pyrazin-1-one.

Radioligand Binding Assays for Opioid Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptor.

  • Radioligands: [³H]DAMGO (for μ), [³H]naltrindole (for δ), and [³H]U-69,593 (for κ).

  • Non-specific binding control: Naloxone (B1662785).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or naloxone in the assay buffer.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of excess naloxone) from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The antagonism of the mu-opioid receptor by octahydropyrido[1,2-a]pyrazine derivatives blocks the downstream signaling cascades typically initiated by opioid agonists. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G proteins (Gi/o).

mu_opioid_signaling cluster_membrane Cell Membrane mu_receptor Mu-Opioid Receptor g_protein Gi/o Protein mu_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca2+, K+) g_protein->ion_channel Modulates agonist Opioid Agonist agonist->mu_receptor Binds & Activates antagonist Octahydropyrido[1,2-a]pyrazine Derivative antagonist->mu_receptor Binds & Blocks camp cAMP ac->camp Produces cellular_response Inhibition of Neurotransmission camp->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Antagonism of the Mu-Opioid Receptor Signaling Pathway.

General Experimental Workflow in Drug Discovery

The discovery and development of novel octahydropyrido[1,2-a]pyrazine derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation start Scaffold Selection (Octahydropyrido[1,2-a]pyrazine) synthesis Derivative Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay Radioligand Binding Assay (Ki) characterization->binding_assay sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar functional_assay Functional Assay (IC50, e.g., [35S]GTPγS) functional_assay->sar lead_optimization Iterative Design & Synthesis of Analogs sar->lead_optimization Identified Hits adme_tox ADME/Tox Profiling lead_optimization->adme_tox in_vivo Animal Models of Disease adme_tox->in_vivo Optimized Leads

Caption: Drug Discovery Workflow for Octahydropyrido[1,2-a]pyrazine Derivatives.

References

The Pharmacological Profile of (R)-Octahydro-pyrido[1,2-a]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives, a class of compounds that has demonstrated significant potential as modulators of the opioid system. The focus of this document is on their activity as µ-opioid receptor antagonists, summarizing key quantitative data, detailing experimental protocols, and illustrating the relevant biological pathways and experimental workflows.

Core Pharmacological Activity: µ-Opioid Receptor Antagonism

Research into (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives has primarily centered on their potential as potent and selective µ-opioid receptor antagonists.[1] These compounds have been designed as constrained analogues of other known opioid ligands, leading to high-affinity binding and functional antagonism at the µ-opioid receptor.[2][3] This activity suggests potential therapeutic applications in conditions where blockade of the µ-opioid receptor is desirable, such as in the management of opioid-induced side effects.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of key (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives at human opioid receptors. The data highlights the potency and selectivity of these compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)
36 0.4713029
4 0.62210110

Data extracted from a study on novel µ-opioid receptor antagonists.[1]

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)

Compoundhµ IC50 (nM)
36 1.8
4 0.54

Data represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.[1] From this data, compound 36, a notable derivative, shows a high affinity for the µ-opioid receptor with a Ki value of 0.47 nM and potent antagonist activity with an IC50 of 1.8 nM.[2][3]

Signaling Pathway of µ-Opioid Receptor Antagonism

(R)-Octahydro-pyrido[1,2-a]pyrazine derivatives that function as antagonists at the µ-opioid receptor interrupt the canonical signaling cascade initiated by endogenous or exogenous opioids. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like the (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives bind to the receptor but do not elicit this conformational change, thereby blocking agonist-induced signaling.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist (R)-Octahydro-pyrido[1,2-a]pyrazine Derivative (Antagonist) Antagonist->MOR Binds & Blocks ATP ATP ATP->AC Substrate

Caption: µ-Opioid receptor signaling and its inhibition by an antagonist.

Experimental Protocols

The characterization of (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives typically involves radioligand binding assays and functional assays to determine their affinity and efficacy at opioid receptors.

Radioligand Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Buffer: The assay is conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: A specific radioligand for each receptor is used (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, and [³H]U-69593 for κ).

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To determine the in vitro functional antagonist activity (IC50) of the test compounds.

Methodology:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the opioid receptors are used.

  • Assay Buffer: The buffer typically contains GDP to facilitate the binding of [³⁵S]GTPγS.

  • Incubation: The membranes are incubated with a fixed concentration of a standard agonist (e.g., DAMGO for the µ-receptor), [³⁵S]GTPγS, and varying concentrations of the antagonist test compound.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound.[1]

  • Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.[1]

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for the pharmacological evaluation of (R)-Octahydro-pyrido[1,2-a]pyrazine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Compound Synthesize & Purify (R)-Octahydro-pyrido[1,2-a]pyrazine Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Compound->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Determine IC50) Compound->Functional_Assay Data_Analysis Calculate Ki and IC50 Evaluate Potency & Selectivity Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

References

discovery of octahydropyrido[1,2-a]pyrazines as mu-opioid receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Octahydropyrido[1,2-a]pyrazines as Mu-Opioid Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrido[1,2-a]pyrazine core is a rigid, bicyclic diamine structure that has emerged as a significant scaffold in medicinal chemistry.[1] Its conformational rigidity allows for the precise spatial arrangement of substituents, making it an attractive template for designing potent and selective ligands for various biological targets.[2][3] A primary focus of research on this scaffold has been the development of antagonists for the mu-opioid receptor (MOR).[1][3] MOR antagonists are critical for treating opioid overdose and opioid use disorder by competitively blocking the effects of opioid agonists like morphine and endorphins.[1]

This technical guide provides a comprehensive overview of the discovery, pharmacological evaluation, and underlying experimental protocols for this promising class of compounds. It details the structure-activity relationships that led to their identification and presents the quantitative data that underscore their potency and selectivity.

Quantitative Data Presentation: In Vitro Pharmacology

The development of octahydropyrido[1,2-a]pyrazine-based MOR antagonists was driven by a systematic effort to improve upon existing chemical scaffolds. A key study in this area described the design of a new series of MOR antagonists by replacing the octahydroquinolizine template of a potent parent compound (Compound 4) with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold.[4][5] This strategic modification led to the discovery of Compound 36, which exhibited high affinity for the MOR, potent antagonist activity, and an improved selectivity profile.[4][5][6]

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

This table summarizes the equilibrium dissociation constants (Kᵢ) for key compounds at the cloned human mu (hµ), delta (hδ), and kappa (hκ) opioid receptors. A lower Kᵢ value indicates higher binding affinity.

CompoundScaffoldhµ Kᵢ (nM)hδ Kᵢ (nM)hκ Kᵢ (nM)
4 Octahydroquinolizine0.62[4]210[2]110[2]
36 Octahydropyrido[1,2-a]pyrazine0.47[4]130[2]29[2]

Data extracted from studies on novel mu-opioid receptor antagonists.[2][4]

Table 2: In Vitro Functional Antagonist Activity (IC₅₀, nM)

This table presents the half-maximal inhibitory concentration (IC₅₀) of the compounds in a functional assay, indicating their potency as antagonists. The values represent the concentration required to inhibit 50% of the agonist-stimulated response.

CompoundScaffoldhµ IC₅₀ (nM)
4 Octahydroquinolizine0.54[4]
36 Octahydropyrido[1,2-a]pyrazine1.8[4]

Data represents the concentration required to inhibit agonist-stimulated [³⁵S]GTPγS binding.[4]

Experimental Protocols

The characterization of octahydropyrido[1,2-a]pyrazine derivatives relies on standardized in vitro assays to determine their binding affinity and functional activity at opioid receptors.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the mu-opioid receptor.[6][7]

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).[2][6]

  • Radioligand: [³H]DAMGO, a high-affinity µ-opioid agonist.[6]

  • Non-specific Binding Control: Naloxone (B1662785) (10 µM), a non-selective opioid antagonist.[6][7]

  • Test Compounds: Library of octahydropyrido[1,2-a]pyrazine derivatives dissolved in DMSO.[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Equipment: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.[2][7]

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

  • Total Binding: Combine cell membranes and the radioligand ([³H]DAMGO at a concentration near its Kₔ).[7]

  • Non-specific Binding: Combine cell membranes, radioligand, and a high concentration of unlabeled naloxone (e.g., 10 µM).[7]

  • Competition Binding: Combine cell membranes, radioligand, and varying concentrations of the test compound.[7]

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[2][8]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound radioligand.[2][7]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

  • Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity of a test compound as an antagonist by measuring its ability to inhibit agonist-stimulated G-protein activation.[9][10] This assay directly measures the first step in the G-protein signaling cascade.[10][11]

Materials:

  • Receptor Source: Membrane preparations from CHO cells expressing the human mu-opioid receptor.[2]

  • Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[2][9]

  • Agonist: DAMGO, a potent µ-opioid agonist.[2]

  • Reagents: Guanosine diphosphate (B83284) (GDP), MgCl₂, NaCl.[12]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[2]

  • Equipment: 96-well filter plates, cell harvester, and a microplate scintillation counter.[6][9]

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, GDP, and the cell membrane preparation.

  • Antagonist Incubation: Add varying concentrations of the test compound (the potential antagonist) to the wells. For control wells, add buffer or a known antagonist.

  • Agonist Stimulation: Add a fixed concentration of the agonist DAMGO to all wells (except for basal binding wells) to stimulate G-protein activation.

  • Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction.[2][9]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[6][9]

  • Termination and Filtration: Stop the reaction by rapid filtration through the filter plate using a cell harvester.[6][9]

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.[9]

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the antagonist's potency.[9]

Visualizations: Pathways and Workflows

Mu-Opioid Receptor (MOR) Signaling and Antagonism

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[2][13] Agonist binding initiates a signaling cascade that leads to analgesia but also adverse effects.[14] MOR antagonists block this pathway by preventing the agonist from binding and activating the receptor.

MOR_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds & Activates Antagonist Octahydropyrido[1,2-a]pyrazine Antagonist Antagonist->MOR Competitively Blocks G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Protein_A Gi/o Protein (Active) G_Protein->G_Protein_A GDP -> GTP AC Adenylyl Cyclase (Active) G_Protein_A->AC Inhibits AC_I Adenylyl Cyclase (Inhibited) AC->AC_I cAMP ATP -> cAMP AC->cAMP cAMP_R cAMP Reduced AC_I->cAMP_R Blocks Production Response Cellular Response (e.g., Analgesia) cAMP_R->Response Leads to

Caption: Mu-Opioid Receptor (MOR) signaling pathway and the mechanism of antagonist action.

Screening Cascade for MOR Antagonist Discovery

The identification of lead compounds like the octahydropyrido[1,2-a]pyrazines involves a multi-step screening process to assess both binding and functional activity.

Screening_Workflow start Compound Library (e.g., Pyrazine Derivatives) primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen primary_decision Displacement of Radioligand? primary_screen->primary_decision inactive Inactive Compounds (Discard) primary_decision->inactive No hits Primary Hits (Compounds with Affinity) primary_decision->hits Yes secondary_screen Secondary Screen: [35S]GTPγS Functional Assay hits->secondary_screen secondary_decision Inhibition of Agonist Signal? secondary_screen->secondary_decision agonist Agonist Activity (Not Desired) secondary_decision->agonist No (or Agonist) confirmed_hits Confirmed Antagonists secondary_decision->confirmed_hits Yes sar Structure-Activity Relationship (SAR) & Lead Optimization confirmed_hits->sar SAR_Logic compound4 Compound 4 Octahydroquinolizine Scaffold hµ Kᵢ = 0.62 nM hκ Kᵢ = 110 nM modification Pharmacophore Modification: Scaffold Replacement compound4->modification Initial Lead compound36 Compound 36 Octahydropyrido[1,2-a]pyrazine Scaffold hµ Kᵢ = 0.47 nM hκ Kᵢ = 29 nM modification->compound36 Rational Design outcome Outcome: • Maintained High µ-Affinity • Improved µ/κ Selectivity compound36->outcome

References

The Octahydropyrido[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrido[1,2-a]pyrazine core is a bicyclic heterocyclic scaffold that has emerged as a structure of significant interest in the field of medicinal chemistry. Its rigid, conformationally constrained framework provides a unique three-dimensional arrangement for substituent positioning, making it an attractive template for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of compounds incorporating this privileged core, with a particular focus on their role as modulators of G-protein coupled receptors (GPCRs) and viral enzymes.

Physicochemical Properties and Structural Features

The octahydropyrido[1,2-a]pyrazine nucleus consists of a fused piperidine (B6355638) and pyrazine (B50134) ring system. This bicyclic structure imparts a high degree of rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and salt bridge formation, crucial interactions for molecular recognition. Furthermore, the chiral centers within the scaffold allow for the synthesis of stereoisomers, which can exhibit distinct pharmacological profiles, offering opportunities for stereospecific optimization of drug candidates.

Therapeutic Applications

The versatility of the octahydropyrido[1,2-a]pyrazine scaffold has been demonstrated through its incorporation into molecules targeting a range of therapeutic areas.

Mu (µ)-Opioid Receptor Antagonists

A primary application of the octahydropyrido[1,2-a]pyrazine core has been in the development of potent and selective antagonists of the µ-opioid receptor (MOR).[1] These receptors are the primary targets for opioid analgesics like morphine but are also responsible for their undesirable side effects, such as respiratory depression and addiction. Selective MOR antagonists are valuable as potential treatments for opioid overdose, constipation, and substance use disorders.

The rigid nature of the octahydropyrido[1,2-a]pyrazine scaffold allows for the precise orientation of pharmacophoric elements necessary for high-affinity binding to the MOR. Structure-activity relationship (SAR) studies have shown that substitution on this core can lead to compounds with sub-nanomolar binding affinities and potent antagonist activity.[1]

A key example is compound 36 , 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, which has demonstrated high affinity for the µ-opioid receptor and potent antagonist activity in in vitro functional assays.[1] The replacement of an octahydroquinolizine template with the octahydropyrido[1,2-a]pyrazine scaffold in a parent compound led to improved selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.[1]

Compoundhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)hµ IC50 (nM)
36 0.47130291.8
4 (parent compound)0.622101100.54
Data extracted from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 25, 7278-7289.[1]
HIV Integrase Inhibitors

The octahydropyrido[1,2-a]pyrazine scaffold has also been explored for the development of inhibitors of HIV integrase, a key enzyme in the life cycle of the human immunodeficiency virus. HIV integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. A patent application has disclosed novel 1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine derivatives as potent HIV integrase inhibitors. This highlights the potential of this scaffold to be adapted for different therapeutic targets beyond GPCRs.

Central Nervous System (CNS) Disorders

Derivatives of the octahydropyrido[1,2-a]pyrazine core have been investigated as ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for the treatment of various CNS disorders, including schizophrenia, depression, and anxiety. The ability to modulate these receptors suggests a broader therapeutic potential for this scaffold in neurology and psychiatry.

Experimental Protocols

Synthesis of the Octahydropyrido[1,2-a]pyrazine Core

A general synthetic approach to the octahydropyrido[1,2-a]pyrazin-1-one, a key intermediate, involves the intramolecular cyclization of a haloacetamide derivative of 2-(aminomethyl)piperidine (B33004).

Step 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide

  • A solution of 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Bromoacetyl bromide (1.1 eq) is added dropwise to the cooled solution over 15-20 minutes, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude haloacetamide intermediate.

Step 2: Intramolecular Cyclization to Octahydropyrido[1,2-a]pyrazin-1-one

  • The crude N-(Piperidin-2-ylmethyl)-2-bromoacetamide is dissolved in a suitable solvent such as acetonitrile.

  • A base, for example, potassium carbonate (2.0 eq), is added to the solution.

  • The mixture is heated to reflux and stirred for 12-18 hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure octahydropyrido[1,2-a]pyrazin-1-one.

Biological Assays

This assay determines the binding affinity (Ki) of a test compound to the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • [³H]DAMGO (a radiolabeled µ-opioid agonist) or [³H]diprenorphine (a radiolabeled antagonist).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Naloxone (for determination of non-specific binding).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • For non-specific binding determination, a separate set of tubes contains the radioligand and a high concentration of naloxone.

  • The incubation is carried out at a specified temperature for a set period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition binding curves and converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • DAMGO (a µ-opioid receptor agonist).

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Microplate scintillation counter.

Procedure:

  • Cell membranes are pre-incubated with the test compound (antagonist) at various concentrations.

  • A fixed concentration of the agonist DAMGO is added to stimulate the receptor.

  • [³⁵S]GTPγS and GDP are added to the mixture.

  • The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • The amount of bound [³⁵S]GTPγS is quantified using either a filtration method or an SPA-based method.

  • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is determined.

This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase enzyme.

  • Donor substrate DNA (DS DNA) mimicking the viral DNA end.

  • Target substrate DNA (TS DNA).

  • Assay buffer.

  • Test compounds.

  • ELISA-based detection system.

Procedure:

  • Streptavidin-coated microplate wells are coated with a biotinylated DS DNA.

  • The HIV-1 integrase enzyme is added and allowed to bind to the DS DNA.

  • The test compound at various concentrations is added to the wells.

  • A DIG-labeled TS DNA is then added to initiate the strand transfer reaction.

  • If the integrase is active, it will incorporate the DIG-labeled TS DNA into the bound DS DNA.

  • The amount of incorporated TS DNA is quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate.

  • The IC50 value is determined as the concentration of the compound that inhibits 50% of the integrase activity.

Visualizations

Signaling Pathway of µ-Opioid Receptor Antagonism

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Blocked Signaling Blocked AC Adenylyl Cyclase G_protein->AC Inhibits Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds & Activates Antagonist Octahydropyrido[1,2-a]pyrazine Antagonist (e.g., Cmpd 36) Antagonist->MOR Binds & Blocks Antagonist->Blocked ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Downstream Downstream Effects (Analgesia, etc.) cAMP->Downstream Activates

Caption: µ-Opioid receptor signaling and antagonism.

General Experimental Workflow for Compound Evaluation

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar Lead Optimization Synthesis Synthesis of Octahydropyrido[1,2-a]pyrazine Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay Primary Screening: Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Secondary Screening: [35S]GTPγS Functional Assay (Determine IC50 & Efficacy) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (Binding to other receptors) Functional_Assay->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Drug discovery workflow for novel antagonists.

Conclusion

The octahydropyrido[1,2-a]pyrazine core represents a valuable and privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability have enabled the development of potent and selective modulators of important biological targets. The success in generating highly active µ-opioid receptor antagonists validates its utility as a pharmacophore for GPCRs. Furthermore, the exploration of this core for other targets, such as HIV integrase and CNS receptors, underscores its broad potential in drug discovery. Future research focusing on the diversification of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles for a range of diseases.

References

The Stereochemistry of Pyrido[1,2-a]pyrazine Ring Systems: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic structure and the presence of multiple stereocenters make a thorough understanding of its stereochemistry paramount for the design and development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the core stereochemical features of the pyrido[1,2-a]pyrazine ring system, with a focus on the fully saturated octahydro- derivatives, which are of significant interest in drug discovery.

Core Stereochemical Principles

The stereochemistry of the pyrido[1,2-a]pyrazine ring system is primarily defined by the fusion of the piperidine (B6355638) and pyrazine (B50134) rings. In the case of the octahydropyrido[1,2-a]pyrazine core, the ring junction at position 9a and the stereocenters on both rings dictate the overall three-dimensional shape of the molecule.

Conformational Analysis

Stereochemical studies have shown that octahydro-2H-pyrido[1,2-a]pyrazines preferentially adopt a trans-fused ring conformation [1][2]. This conformation is thermodynamically more stable than the corresponding cis-fused isomer. The configuration of this ring system is typically assigned based on spectroscopic data, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy[1][2].

The presence of Bohlmann bands in the IR spectra, resulting from the C-H bonds alpha to the nitrogen atoms, can provide insights into the conformation of the ring system[1][2]. In NMR spectroscopy, the chemical shifts and coupling constants of the bridgehead protons and other protons on the rings are crucial for determining the relative stereochemistry.

Asymmetric Synthesis and Chiral Control

The biological activity of pyrido[1,2-a]pyrazine derivatives is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic routes to access enantiomerically pure compounds is a key focus in the field.

Several strategies have been employed for the asymmetric synthesis of octahydropyrido[1,2-a]pyrazines. One approach involves the use of chiral starting materials, such as optically pure 2-cyano-6-phenyloxazolopiperidine, to construct the pyrazine ring with defined stereochemistry[3]. The cyclization of bromo- or chloroamides derived from chiral diamino alcohols is another effective method for producing optically pure octahydro-2H-pyrido[1,2-a]pyrazines[3].

The following diagram illustrates a general workflow for the asymmetric synthesis of a chiral pyrido[1,2-a]pyrazine derivative.

Asymmetric_Synthesis_Workflow Start Chiral Starting Material (e.g., (-)-2-cyano-6-phenyloxazolopiperidine) Step1 Formation of Diamino Alcohol Start->Step1 Ring Opening Step2 Cyclization with Bromo- or Chloroamide Step1->Step2 Acylation Product Optically Pure Octahydro-2H-pyrido[1,2-a]pyrazine Step2->Product Intramolecular Cyclization

Asymmetric Synthesis Workflow

Stereochemical Characterization Techniques

The unambiguous determination of the stereochemistry of pyrido[1,2-a]pyrazine derivatives relies on a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assigning the relative stereochemistry of these compounds. Key parameters include:

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic and steric environment.

  • Coupling Constants: The magnitude of proton-proton coupling constants can provide information about the dihedral angles between adjacent protons, which is indicative of the ring conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments can be used to establish through-space proximity between protons, helping to elucidate the relative configuration of substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of chiral molecules. The crystal structure reveals the precise three-dimensional arrangement of atoms in the solid state.

Chiral Chromatography

Chiral high-performance liquid chromatography (HPLC) is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.

Quantitative Stereochemical Data

ParameterDescriptionImportance in Drug Development
Specific Rotation ([α]) The angle to which a plane-polarized light is rotated by a solution of a chiral compound.A fundamental property for characterizing enantiomers and determining enantiomeric purity.
Enantiomeric Excess (ee) A measure of the purity of a chiral sample, representing the excess of one enantiomer over the other.Crucial for ensuring the desired pharmacological effect and minimizing potential off-target effects of the unwanted enantiomer.
Diastereomeric Ratio (dr) The ratio of diastereomers in a mixture.Important for optimizing reaction conditions to favor the formation of the desired diastereomer.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and stereochemical analysis of pyrido[1,2-a]pyrazine derivatives. The following provides a general overview of a synthetic protocol for an octahydro-1H-pyrido[1,2-a]pyrazin-1-one, a key intermediate.

Synthesis of N-(piperidin-2-ylmethyl)acetamide (Intermediate)

  • To a solution of 2-(aminomethyl)piperidine (B33004) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture to 0°C and slowly add acetyl chloride.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by washing with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Intramolecular Cyclization to form Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

  • To a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran), add a solution of the N-(piperidin-2-ylmethyl)acetamide intermediate.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, including reagents, solvents, temperatures, and reaction times, will vary depending on the specific substrate and desired product.

Application in Drug Development: Mu-Opioid Receptor Antagonists

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent antagonists of the mu (µ)-opioid receptor[4][5][6]. The stereochemistry of these compounds is critical for their binding affinity and antagonist activity.

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that leads to analgesia but also to undesirable side effects like respiratory depression and constipation. An antagonist, such as a pyrido[1,2-a]pyrazine derivative, binds to the receptor but does not activate it, thereby blocking the effects of agonists.

The following diagram illustrates the signaling pathway of the mu-opioid receptor and the action of an antagonist.

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates No_Signal No Signal Transduction MOR->No_Signal No Activation Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds and Activates Antagonist Pyrido[1,2-a]pyrazine Antagonist Antagonist->MOR Binds and Blocks AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Analgesia->Side_Effects

Mu-Opioid Receptor Signaling and Antagonist Action

Conclusion

The stereochemistry of the pyrido[1,2-a]pyrazine ring system is a critical determinant of its biological activity. A thorough understanding of its conformational preferences, coupled with the ability to synthesize enantiomerically pure derivatives, is essential for the successful development of novel therapeutics based on this versatile scaffold. This guide has provided an overview of the key stereochemical considerations, analytical techniques, and a relevant biological context to aid researchers and drug development professionals in their endeavors with this important class of heterocyclic compounds.

References

Methodological & Application

Synthetic Routes for (R)-Octahydro-pyrido[1,2-a]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine, a valuable chiral scaffold in medicinal chemistry. The octahydropyrido[1,2-a]pyrazine core is a key structural motif in various pharmacologically active compounds, including potent antagonists for the mu-opioid receptor.[1][2] The routes described herein focus on enantioselective methods to yield the desired (R)-enantiomer, crucial for ensuring stereospecific interactions with biological targets.

Introduction

The rigid, bicyclic structure of octahydro-pyrido[1,2-a]pyrazine makes it an attractive framework for the design of therapeutic agents. The presence of a chiral center at the bridgehead carbon (C9a) necessitates stereocontrolled synthetic strategies to access enantiomerically pure forms. This document outlines two primary asymmetric routes for the synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine, starting from readily available chiral precursors.

Synthetic Route 1: From (-)-2-Cyano-6-phenyloxazolopiperidine (B3025004)

This route offers a well-established method for achieving high enantiomeric purity, commencing with the chiral lactam (-)-2-cyano-6-phenyloxazolopiperidine. The synthesis proceeds through the formation of a key diamino alcohol intermediate, followed by cyclization.[3]

Signaling Pathway Diagram

Synthetic_Route_1 start (-)-2-Cyano-6-phenyloxazolopiperidine intermediate1 (2S,6R)-2-(Aminomethyl)-6-phenylpiperidin-2-ol (Diamino alcohol) start->intermediate1   LiAlH4, THF Then H2, Pd/C intermediate2 (S)-N-((2-Hydroxy-6-phenylpiperidin-2-yl)methyl)-2-chloroacetamide (Chloroamide) intermediate1->intermediate2   ClCH2COCl, Et3N, CH2Cl2 product (R)-Octahydro-pyrido[1,2-a]pyrazine intermediate2->product   NaH, THF

Caption: Synthetic pathway from (-)-2-Cyano-6-phenyloxazolopiperidine.

Experimental Protocols

Step 1: Synthesis of (2S,6R)-2-(Aminomethyl)-6-phenylpiperidin-2-ol (Diamino alcohol)

This procedure is adapted from the reduction of similar bicyclic systems.[4]

  • Materials:

  • Procedure: a. A solution of (-)-2-cyano-6-phenyloxazolopiperidine in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere. b. The reaction mixture is stirred at room temperature for 4 hours. c. The reaction is quenched by the sequential addition of water and 15% aqueous NaOH. d. The resulting solid is filtered off and washed with THF. The combined filtrates are concentrated under reduced pressure. e. The crude product is dissolved in methanol, and 10% Pd/C is added. f. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. g. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude diamino alcohol.

Step 2: Synthesis of (S)-N-((2-Hydroxy-6-phenylpiperidin-2-yl)methyl)-2-chloroacetamide (Chloroamide)

  • Materials:

  • Procedure: a. To a solution of the diamino alcohol and triethylamine in anhydrous CH₂Cl₂ at 0 °C, chloroacetyl chloride is added dropwise. b. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. c. The reaction is quenched with water, and the organic layer is separated. d. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

Step 3: Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine

  • Materials:

    • (S)-N-((2-Hydroxy-6-phenylpiperidin-2-yl)methyl)-2-chloroacetamide

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure: a. A solution of the chloroamide in anhydrous THF is added to a suspension of NaH in anhydrous THF at 0 °C. b. The mixture is stirred at room temperature for 12 hours. c. The reaction is carefully quenched with water, and the mixture is extracted with ethyl acetate. d. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. e. The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-Octahydro-pyrido[1,2-a]pyrazine.

Quantitative Data Summary
StepStarting MaterialProductReagentsTypical YieldEnantiomeric Excess
1(-)-2-Cyano-6-phenyloxazolopiperidineDiamino alcoholLiAlH₄, H₂, Pd/C75-85%>98%
2Diamino alcoholChloroamideClCH₂COCl, Et₃N80-90%>98%
3Chloroamide(R)-Octahydro-pyrido[1,2-a]pyrazineNaH60-70%>98%

Synthetic Route 2: From (R)-2-(Aminomethyl)piperidine

An alternative and potentially more direct route utilizes the commercially available or synthetically accessible (R)-2-(aminomethyl)piperidine. This approach involves a two-step sequence of chloroacetylation followed by intramolecular cyclization.

Experimental Workflow Diagram

Synthetic_Route_2 cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization start (R)-2-(Aminomethyl)piperidine intermediate (R)-N-(Piperidin-2-ylmethyl)-2-chloroacetamide start->intermediate   ClCH2COCl, Et3N, CH2Cl2 product (R)-Octahydro-pyrido[1,2-a]pyrazine intermediate->product   NaH, THF

Caption: Workflow for the synthesis from (R)-2-(Aminomethyl)piperidine.

Experimental Protocols

Step 1: Synthesis of (R)-N-(Piperidin-2-ylmethyl)-2-chloroacetamide

  • Materials:

    • (R)-2-(Aminomethyl)piperidine

    • Chloroacetyl chloride

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure: a. To a solution of (R)-2-(aminomethyl)piperidine and triethylamine in anhydrous CH₂Cl₂ at 0 °C, chloroacetyl chloride is added dropwise. b. The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours. c. The reaction is quenched by the addition of water. d. The organic layer is separated, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

Step 2: Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine

  • Materials:

    • (R)-N-(Piperidin-2-ylmethyl)-2-chloroacetamide

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure: a. A solution of (R)-N-(piperidin-2-ylmethyl)-2-chloroacetamide in anhydrous THF is added dropwise to a stirred suspension of NaH in anhydrous THF at 0 °C. b. The reaction mixture is heated to reflux for 6 hours. c. After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water. d. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. e. Purification by column chromatography on silica gel provides the final product.

Quantitative Data Summary
StepStarting MaterialProductReagentsTypical YieldEnantiomeric Purity
1(R)-2-(Aminomethyl)piperidineChloroacetamide IntermediateClCH₂COCl, Et₃N85-95%Maintained from SM
2Chloroacetamide Intermediate(R)-Octahydro-pyrido[1,2-a]pyrazineNaH65-75%Maintained from SM

Conclusion

The synthetic routes presented provide robust and reliable methods for the preparation of enantiomerically pure (R)-Octahydro-pyrido[1,2-a]pyrazine. The choice of route may depend on the availability of the chiral starting materials. Both protocols have been designed to be accessible to researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of novel therapeutics based on this privileged scaffold. Careful execution of the experimental procedures is critical to achieving high yields and maintaining enantiomeric integrity.

References

Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydro-2H-pyrido[1,2-a]pyrazine core is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure makes it an attractive scaffold for the development of novel therapeutics, particularly as antagonists for the μ-opioid receptor. The stereochemistry of this scaffold is crucial for its pharmacological activity, necessitating the development of robust asymmetric synthetic protocols.

This document provides detailed application notes and experimental protocols for three distinct and effective strategies for the asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines and a closely related analog. These protocols are based on published research and are intended to serve as a guide for researchers in academic and industrial settings.

Protocol 1: Chiral Pool Synthesis via Intramolecular Cyclization

This protocol outlines the asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines starting from a chiral precursor derived from the chiral pool. This method, reported by Froelich, Quirion, and Husson, utilizes (-)-2-cyano-6-phenyloxazolopiperidine (B3025004) as the key starting material to establish the desired stereochemistry.

Application Note: This approach is well-suited for the preparation of optically pure octahydro-2H-pyrido[1,2-a]pyrazines when a suitable chiral starting material is readily available. The multi-step synthesis involves the formation of a key diamino alcohol intermediate, followed by cyclization to form the bicyclic core. This method provides excellent control over the absolute stereochemistry of the final product.

Experimental Protocol

Step 1: Synthesis of Diamino Alcohol Intermediate

  • Starting Material: (-)-2-cyano-6-phenyloxazolopiperidine.

  • Reduction: The cyano group is reduced to an aminomethyl group, and the oxazolo ring is reductively cleaved to yield the corresponding diamino alcohol.

    • Reagents: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

    • Procedure (General): To a cooled (0 °C) suspension of LiAlH₄ in anhydrous diethyl ether, add a solution of (-)-2-cyano-6-phenyloxazolopiperidine in diethyl ether dropwise. After the addition is complete, warm the reaction mixture to room temperature and then reflux for the appropriate time to ensure complete reaction. Cool the reaction and quench cautiously with water and aqueous sodium hydroxide. Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the crude diamino alcohol. Purify by column chromatography if necessary.

Step 2: Acylation of the Diamino Alcohol

  • Acylating Agent: A suitable bromo- or chloroacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride).

  • Procedure (General): Dissolve the diamino alcohol in a suitable solvent such as dichloromethane (B109758) (DCM) and cool to 0 °C. Add a base, such as triethylamine, followed by the dropwise addition of the acylating agent. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding bromo- or chloroamide.

Step 3: Intramolecular Cyclization to form Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one

  • Base: A strong base such as sodium hydride (NaH).

  • Procedure (General): To a suspension of NaH in anhydrous tetrahydrofuran (B95107) (THF), add a solution of the bromo- or chloroamide in THF. Heat the reaction mixture to reflux to effect intramolecular cyclization. Monitor the reaction by TLC. Upon completion, cool the reaction and quench carefully with water. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting lactam by column chromatography.

Step 4: Reduction of the Lactam to Octahydro-2H-pyrido[1,2-a]pyrazine

  • Reducing Agent: A powerful reducing agent capable of reducing amides, such as LiAlH₄.

  • Procedure (General): In a similar manner to Step 1, treat the lactam with LiAlH₄ in an anhydrous ethereal solvent to effect the reduction of the amide carbonyl. Work-up as described previously to yield the desired octahydro-2H-pyrido[1,2-a]pyrazine.

Quantitative Data
ProductStarting MaterialOverall YieldEnantiomeric Purity
Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one(-)-2-cyano-6-phenyloxazolopiperidineNot specifiedOptically pure
Octahydro-2H-pyrido[1,2-a]pyrazineOctahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-oneNot specifiedOptically pure

Data is based on the abstract of the cited literature and may not represent optimized yields.

Synthetic Pathway

G cluster_0 Protocol 1: Chiral Pool Synthesis A (-)-2-cyano-6-phenyloxazolopiperidine B Diamino Alcohol Intermediate A->B Reduction (e.g., LiAlH4) C Bromo/Chloroamide B->C Acylation (e.g., Br/Cl-acetyl halide) D Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one C->D Intramolecular Cyclization (e.g., NaH) E Octahydro-2H-pyrido[1,2-a]pyrazine D->E Reduction (e.g., LiAlH4)

Caption: Chiral pool synthesis of octahydro-2H-pyrido[1,2-a]pyrazine.

Protocol 2: Diastereoselective Synthesis of Substituted Octahydro-1H-pyrido[1,2-a]pyrazines

This protocol describes a diastereoselective approach to substituted octahydro-1H-pyrido[1,2-a]pyrazines, which are potent μ-opioid receptor antagonists. This strategy, reported by Le Bourdonnec and Dolle, is particularly relevant for drug discovery and development, where the synthesis of specific diastereomers with desired pharmacological profiles is essential.[1]

Application Note: This method is highly valuable for the synthesis of structurally diverse analogs for structure-activity relationship (SAR) studies. The key steps involve the construction of a substituted piperidine (B6355638) core, followed by the elaboration of the pyrazine (B50134) ring. The diastereoselectivity is controlled by the stereochemistry of the piperidine precursor and the reaction conditions of the subsequent transformations.

Experimental Protocol

Step 1: Synthesis of a Chiral Substituted Piperidine Precursor

  • General Strategy: The synthesis typically starts from a commercially available chiral building block or involves an asymmetric synthesis to establish the desired stereocenters on the piperidine ring. For the synthesis of μ-opioid antagonists, a trans-3,4-disubstituted piperidine is often a key intermediate.

Step 2: N-Alkylation and Functional Group Manipulations

  • Procedure (General): The piperidine nitrogen is alkylated with a suitable electrophile containing a masked or protected amino group. This is followed by necessary functional group interconversions to prepare for the pyrazine ring closure.

Step 3: Formation of the Pyrazine Ring

  • Cyclization Strategy: The pyrazine ring is typically formed through a sequence of reductive amination or amide coupling followed by cyclization.

  • Procedure (General for Reductive Amination): A piperidine intermediate containing a primary amine side chain is reacted with a suitable aldehyde or ketone under reductive amination conditions (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to form the second nitrogen-carbon bond of the pyrazine ring.

  • Procedure (General for Amide Coupling and Reduction): An amino-piperidine derivative is acylated with a suitable carboxylic acid derivative (e.g., an acid chloride or activated ester). The resulting amide is then reduced (e.g., with LiAlH₄) to the corresponding amine, which can then undergo intramolecular cyclization.

Step 4: Final Derivatization

  • Procedure (General): Further modifications to the octahydro-1H-pyrido[1,2-a]pyrazine scaffold can be made to explore SAR, such as N-alkylation or substitution on aromatic rings if present.

Quantitative Data
CompoundScaffoldμ-Opioid Receptor Binding Affinity (Ki, nM)μ-Opioid Receptor Antagonist Activity (IC₅₀, nM)
36 Octahydro-1H-pyrido[1,2-a]pyrazine0.471.8

Data is for a specific analog reported in the cited literature.[1]

Synthetic Workflow

G cluster_1 Protocol 2: Diastereoselective Synthesis A Chiral Piperidine Precursor B N-Alkylated Piperidine A->B N-Alkylation C Piperidine with Amino Side Chain B->C Functional Group Manipulation D Substituted Octahydro-1H-pyrido[1,2-a]pyrazine C->D Pyrazine Ring Formation (e.g., Reductive Amination)

Caption: Diastereoselective synthesis workflow.

Protocol 3: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

This protocol details a modern and efficient method for the synthesis of a related chiral tetrahydropyrrolo[1,2-a]pyrazine core via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction, as reported by Antilla and coworkers.[2] This approach utilizes a chiral phosphoric acid catalyst to achieve high enantioselectivity.

Application Note: This organocatalytic method offers a direct and atom-economical route to the chiral bicyclic core. It is particularly advantageous as it avoids the use of stoichiometric chiral auxiliaries and often proceeds under mild reaction conditions. This strategy is highly valuable for the efficient construction of libraries of chiral tetrahydropyrrolo[1,2-a]pyrazines for screening in drug discovery programs. While the original report focuses on the pyrrolidine (B122466) analog, the principle can be extended to the synthesis of the octahydro-2H-pyrido[1,2-a]pyrazine system with appropriate starting materials.

Experimental Protocol

Step 1: Synthesis of N-Aminoethylpyrrole/piperidine Precursor

  • Starting Materials: A suitable pyrrole (B145914) or piperidine derivative and a protected aminoethyl halide or tosylate.

  • Procedure (General): N-Alkylate the pyrrole or piperidine with the aminoethyl electrophile, followed by deprotection of the amino group to yield the key precursor for the cyclization reaction.

Step 2: Asymmetric Intramolecular Aza-Friedel-Crafts Reaction

  • Catalyst: A chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid).

  • Aldehyde: A suitable aldehyde to react with the secondary amine of the precursor to form an in situ iminium ion.

  • Procedure (General): To a solution of the N-aminoethylpyrrole/piperidine precursor and the aldehyde in a suitable solvent (e.g., toluene (B28343) or dichloromethane) at a specified temperature (often sub-ambient), add the chiral phosphoric acid catalyst. Stir the reaction until completion, monitoring by TLC.

  • Work-up: Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched tetrahydropyrrolo[1,2-a]pyrazine or octahydro-2H-pyrido[1,2-a]pyrazine.

Quantitative Data (for Tetrahydropyrrolo[1,2-a]pyrazine synthesis)
Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Various aromatic and aliphatic aldehydesHighHigh

Specific data for a range of substrates is available in the full publication.[2]

Catalytic Cycle

G cluster_2 Protocol 3: Catalytic Asymmetric Aza-Friedel-Crafts A N-Aminoethylpyrrole/piperidine D Iminium Ion Intermediate A->D + Aldehyde B Aldehyde C Chiral Phosphoric Acid Catalyst C->D Protonation E Enantioselective Cyclization D->E Intramolecular Attack F Chiral Tetrahydropyrrolo[1,2-a]pyrazine E->F Deprotonation & Catalyst Regeneration F->C

Caption: Catalytic cycle for the aza-Friedel-Crafts reaction.

References

Application Notes and Protocols for Intramolecular Cyclization of Haloacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the intramolecular cyclization of haloacetamide derivatives, a key transformation in the synthesis of nitrogen-containing heterocyclic compounds such as oxindoles and lactams. These structural motifs are prevalent in a wide range of biologically active molecules and pharmaceuticals. The protocols outlined below are based on established and reliable synthetic methodologies.

I. Palladium-Catalyzed Intramolecular Cyclization of α-Chloroacetanilides for the Synthesis of Oxindoles

This protocol details a highly regioselective palladium-catalyzed intramolecular C-H functionalization reaction to synthesize substituted oxindoles from readily available α-chloroacetanilides. This method offers a significant advantage over classical approaches like the Friedel-Crafts cyclization by avoiding harsh acidic conditions and high temperatures, thus allowing for greater functional group compatibility.

Experimental Protocol

General Procedure for the Synthesis of Substituted Oxindoles:

A dried Schlenk tube or a sealed vial is charged with palladium acetate (B1210297) (Pd(OAc)₂, 2 mol%), 2-(di-tert-butylphosphino)biphenyl (B1301956) (4 mol%), and the desired α-chloroacetanilide substrate (1.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Triethylamine (Et₃N, 1.2 mmol) and toluene (B28343) (3 mL) are then added via syringe. The reaction mixture is stirred and heated in an oil bath at 80-100 °C for the time indicated in Table 1.

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic phase is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired oxindole.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various substituted oxindoles from their corresponding α-chloroacetanilides.

Table 1: Palladium-Catalyzed Synthesis of Substituted Oxindoles

Entryα-Chloroacetanilide SubstrateTime (h)Temp (°C)ProductYield (%)
1N-methyl-N-phenyl-2-chloroacetamide21801-methyloxindole95
2N-benzyl-N-phenyl-2-chloroacetamide20801-benzyloxindole94
3N-methyl-N-(4-methoxyphenyl)-2-chloroacetamide21805-methoxy-1-methyloxindole96
4N-methyl-N-(4-chlorophenyl)-2-chloroacetamide241005-chloro-1-methyloxindole85
5N-methyl-N-(3-methylphenyl)-2-chloroacetamide19801,6-dimethyloxindole93
6N-methyl-N-(2-methylphenyl)-2-chloroacetamide22801,7-dimethyloxindole88
Reaction Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of oxindoles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add Pd(OAc)2, Ligand, and α-chloroacetanilide start->reagents inert Evacuate and Backfill with Argon reagents->inert solvent_base Add Toluene and Triethylamine inert->solvent_base heat Heat at 80-100 °C solvent_base->heat cool Cool to RT heat->cool dilute Dilute with Ethyl Acetate cool->dilute wash Aqueous Wash dilute->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify end Isolated Oxindole purify->end

Caption: General workflow for the synthesis of oxindoles.

II. Radical-Mediated Intramolecular Cyclization of N-Alkenyl-α-haloacetamides for the Synthesis of γ-Lactams

This section describes the synthesis of γ-lactams through a radical-mediated intramolecular cyclization of N-alkenyl-α-haloacetamides. This method is particularly useful for constructing five-membered lactam rings and can be initiated by various radical initiators. The following protocol utilizes a tin-free approach with a silane-based radical initiator.

Experimental Protocol

General Procedure for the Synthesis of γ-Lactams:

To a solution of the N-alkenyl-α-iodoacetamide substrate (0.2 mmol) in anhydrous and degassed toluene (2.0 mL) in a sealed tube is added tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH, 0.3 mmol) and azobisisobutyronitrile (AIBN, 0.02 mmol). The reaction mixture is then heated to 80 °C for 2 hours.

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the corresponding γ-lactam.

Quantitative Data

The following table summarizes the results for the radical-mediated cyclization of various N-alkenyl-α-iodoacetamides to their corresponding γ-lactams.

Table 2: Radical-Mediated Synthesis of γ-Lactams

EntryN-Alkenyl-α-iodoacetamide SubstrateProductYield (%)
1N-allyl-N-phenyl-2-iodoacetamide1-phenyl-5-(iodomethyl)pyrrolidin-2-one85
2N-allyl-N-benzyl-2-iodoacetamide1-benzyl-5-(iodomethyl)pyrrolidin-2-one88
3N-allyl-N-(4-methoxyphenyl)-2-iodoacetamide5-(iodomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one82
4N-(but-3-en-1-yl)-N-phenyl-2-iodoacetamide1-phenyl-5-(iodomethyl)pyrrolidin-2-one75
5N-allyl-N-cyclohexyl-2-iodoacetamide1-cyclohexyl-5-(iodomethyl)pyrrolidin-2-one90
Reaction Mechanism

The proposed mechanism for the radical-mediated cyclization is depicted below.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN initiator_rad Initiator Radical AIBN->initiator_rad Heat silyl_rad (Me3Si)3Si• initiator_rad->silyl_rad H-abstraction silane (Me3Si)3SiH start_mat N-Alkenyl-α-iodoacetamide alkyl_rad α-Amido Radical silyl_rad->alkyl_rad Iodine Atom Transfer cyclized_rad Cyclized Radical (5-exo-trig) alkyl_rad->cyclized_rad Intramolecular Cyclization product γ-Lactam Product cyclized_rad->product Iodine Atom Transfer from Starting Material

Caption: Proposed mechanism for the radical-mediated cyclization.

Application Notes and Protocols for (R)-Octahydro-pyrido[1,2-a]pyrazine in Therapeutic Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The (R)-Octahydro-pyrido[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective antagonists for the μ-opioid receptor (MOR). Its rigid, bicyclic structure provides a conformationally constrained framework that allows for the precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with biological targets.[1][2][3] This document provides detailed application notes on the utility of this scaffold, along with comprehensive protocols for the synthesis and pharmacological evaluation of derived ligands, focusing on their application as MOR antagonists.

Application Notes

The primary therapeutic application of ligands derived from the (R)-Octahydro-pyrido[1,2-a]pyrazine scaffold is in the modulation of the opioid system. Specifically, these compounds have been extensively developed as μ-opioid receptor antagonists.[2][3] MOR antagonists are crucial for treating conditions such as opioid overdose and opioid use disorder by competitively blocking the effects of opioid agonists like morphine and endorphins.[2]

A key example of a potent ligand based on this scaffold is compound 36 (3-((4aR,7R,8aS)-7,8-dimethyl-2-(2-chlorobenzyl)octahydropyrido[1,2-a]pyrazin-8-yl)phenol), which exhibits sub-nanomolar affinity for the μ-opioid receptor and potent antagonist activity.[4][5] The development of this series of compounds demonstrated that replacing an octahydroquinolizine template with the octahydro-pyrido[1,2-a]pyrazine scaffold led to an improved selectivity profile against the κ- and δ-opioid receptors.[1][4][5]

The structure-activity relationship (SAR) studies of these analogs indicate that the N-substituent on the pyrazine (B50134) ring plays a critical role in determining potency and selectivity.[1][6] The design of these ligands often involves mimicking the key interactions of known opioid pharmacophores, which typically include a protonated amine and a phenolic moiety, with the receptor binding pocket.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of a key (R)-Octahydro-pyrido[1,2-a]pyrazine derivative (compound 36 ) and a reference compound (4 ) at the human opioid receptors. This data highlights the high affinity and selectivity of the scaffold for the μ-opioid receptor.

Compoundhμ Ki (nM)hδ Ki (nM)hκ Ki (nM)hμ IC50 (nM)
36 0.47130291.8
4 0.622101100.54

Data extracted from a study on novel μ-opioid receptor antagonists.[1][7]

Experimental Protocols

General Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine Derivatives

The synthesis of the (R)-Octahydro-pyrido[1,2-a]pyrazine core can be achieved through a multi-step process, often involving the intramolecular cyclization of a haloacetamide derivative of a suitably substituted 2-(aminomethyl)piperidine (B33004).[2]

Protocol: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide (Intermediate)

  • Materials:

    • 2-(Aminomethyl)piperidine

    • Bromoacetyl bromide

    • Triethylamine (B128534)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure: [2]

    • Prepare a solution of 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide.

    • Purify the crude product by column chromatography on silica gel.

Protocol: Intramolecular Cyclization to form Octahydro-pyrido[1,2-a]pyrazin-1-one

  • Materials:

    • N-(Piperidin-2-ylmethyl)-2-bromoacetamide

    • A suitable base (e.g., sodium hydride)

    • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure: [2]

    • Dissolve the purified N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in an anhydrous solvent such as THF.

    • Add a suitable base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After the reaction is complete, cool the mixture to 0 °C and carefully quench by the addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to afford the Octahydro-pyrido[1,2-a]pyrazin-1-one core.

Further elaboration of this core structure, such as N-alkylation and other modifications, can then be carried out to synthesize a library of derivatives for SAR studies.

Pharmacological Evaluation Protocols

Protocol: Radioligand Binding Assay for μ-Opioid Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of test compounds for the μ-opioid receptor.

  • Materials: [3][4][8]

    • Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK-293 cells).

    • Radioligand: [³H]DAMGO or another suitable μ-opioid receptor ligand.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

    • Non-specific binding determinator: Naloxone (10 µM final concentration).

    • Test compounds (serial dilutions).

    • 96-well plates.

    • Glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).

    • Cell harvester.

    • Scintillation counter and scintillation cocktail.

  • Procedure: [3][4][8]

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 150 µL of cell membrane preparation (3-20 µg protein).

      • 50 µL of test compound at various concentrations (or buffer for total binding, or Naloxone for non-specific binding).

      • 50 µL of [³H]DAMGO (at a concentration near its Kd).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters four times with 5 mL of ice-cold wash buffer.

    • Dry the filters for 30 minutes at 50°C.

    • Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Functional Assay for Antagonist Activity (IC50)

This assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.

  • Materials: [3][7][9][10]

    • Cell membranes expressing the human μ-opioid receptor.

    • Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

    • [³⁵S]GTPγS.

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • Test compounds (serial dilutions).

    • 96-well plates.

    • Glass fiber filters or SPA beads.

    • Scintillation counter.

  • Procedure: [3][9]

    • Prepare a membrane solution in assay buffer containing GDP (e.g., 3 µM).

    • In a 96-well plate, add 10 µL of the test compound at various concentrations.

    • Add a fixed concentration of the agonist DAMGO (to stimulate G-protein binding).

    • Initiate the reaction by adding 190 µL of the membrane solution containing [³⁵S]GTPγS (e.g., 0.20 nM).

    • Incubate the plate at 25°C for 30 minutes with shaking.

    • Terminate the reaction by rapid filtration onto glass fiber filters or by adding SPA beads.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

Signaling Pathway of μ-Opioid Receptor Antagonism

mu_opioid_antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulation Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds & Activates Antagonist (R)-Octahydro-pyrido [1,2-a]pyrazine Derivative Antagonist->MOR Competitively Binds & Blocks cAMP ↓ cAMP AC->cAMP Cellular_Response Analgesia, Side Effects cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: Mechanism of μ-opioid receptor antagonism.

Experimental Workflow for Ligand Synthesis and Evaluation

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation start Starting Materials (e.g., 2-(aminomethyl)piperidine) intermediate Intermediate Synthesis (Haloacetamide formation) start->intermediate cyclization Intramolecular Cyclization (Core formation) intermediate->cyclization derivatization Derivatization (e.g., N-alkylation) cyclization->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification final_compound Final (R)-Octahydro-pyrido [1,2-a]pyrazine Ligand purification->final_compound binding_assay Radioligand Binding Assay final_compound->binding_assay Biological Testing data_analysis Data Analysis (Ki, IC50, SAR) binding_assay->data_analysis functional_assay [³⁵S]GTPγS Functional Assay functional_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->derivatization Iterative Design

Caption: Drug discovery workflow for novel antagonists.

References

Application Notes and Protocols: The Octahydropyrido[1,2-a]pyrazine Scaffold for Developing Mu-Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the octahydropyrido[1,2-a]pyrazine scaffold in the development of mu-opioid (µ-opioid) receptor antagonists. This scaffold has emerged as a promising framework for designing potent and selective antagonists, crucial for addressing opioid overdose and dependence.

Introduction

The octahydropyrido[1,2-a]pyrazine core is a rigid bicyclic diamine structure that serves as a valuable pharmacophore in medicinal chemistry.[1] Its conformational rigidity allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. Derivatives of this scaffold have been successfully synthesized and demonstrated potent antagonist activity at the µ-opioid receptor, a key target in pain management and addiction.[2][3] These antagonists function by competitively binding to µ-opioid receptors, thereby blocking the effects of opioid agonists like morphine and endorphins.[1]

One notable derivative, compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol), exhibits subnanomolar affinity for the µ-opioid receptor and potent antagonist activity.[2] This highlights the potential of the octahydropyrido[1,2-a]pyrazine scaffold in the development of new therapeutics for opioid-related disorders.

Data Presentation

The following table summarizes the in vitro binding affinities and functional activities of representative octahydropyrido[1,2-a]pyrazine derivatives against human opioid receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)Assay Type
36 µ-Opioid0.471.8[³⁵S]GTPγS Functional Assay
δ-Opioid120-Radioligand Binding Assay
κ-Opioid25-Radioligand Binding Assay
4 µ-Opioid0.620.54[³⁵S]GTPγS Functional Assay
δ-Opioid210-Radioligand Binding Assay
κ-Opioid110-Radioligand Binding Assay

Data extracted from a study on novel mu-opioid receptor antagonists.[2][4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures involved in characterizing these compounds, the following diagrams illustrate the µ-opioid receptor signaling pathway and the workflows for key assays.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antagonist Octahydropyrido[1,2-a]pyrazine Antagonist MOR µ-Opioid Receptor (GPCR) Antagonist->MOR Binds & Blocks Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds & Activates G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin Recruitment MOR->Beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation G_protein->Ion_channels MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP

Figure 1: Mu-Opioid Receptor Signaling Pathway

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Prepare Membranes (CHO cells expressing hMOR) incubation Incubate: Membranes + [³H]DAMGO + Test Compound membranes->incubation radioligand Prepare Radioligand ([³H]DAMGO) radioligand->incubation test_compound Prepare Test Compound (Serial Dilutions) test_compound->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify radioactivity) filtration->scintillation data_analysis Calculate Specific Binding Determine IC50 and Ki scintillation->data_analysis

Figure 2: Radioligand Binding Assay Workflow

gtp_gamma_s_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Prepare Membranes (CHO cells expressing hMOR) pre_incubation Pre-incubate: Membranes + Test Compound + Agonist + GDP membranes->pre_incubation reagents Prepare Reagents: [³⁵S]GTPγS, GDP, Agonist (DAMGO) reagents->pre_incubation test_compound Prepare Test Compound (Serial Dilutions) test_compound->pre_incubation reaction Initiate Reaction: Add [³⁵S]GTPγS pre_incubation->reaction incubation Incubate at 30°C reaction->incubation termination Terminate Reaction (Rapid Filtration) incubation->termination scintillation Scintillation Counting termination->scintillation data_analysis Calculate Specific Binding Determine IC50 scintillation->data_analysis

Figure 3: [³⁵S]GTPγS Binding Assay Workflow

Experimental Protocols

Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Scaffold

This protocol describes a general method for synthesizing the core scaffold, which can then be further derivatized.[1]

Materials:

Procedure:

Step 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide

  • In a round-bottom flask, dissolve 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add bromoacetyl bromide (1.1 eq) dropwise, maintaining the temperature below 5°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux for 4-6 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully quench with water.[1]

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography to yield the final scaffold.[1]

Radioligand Binding Assay for µ-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[3][5]

Materials:

  • Membrane preparation from CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).[5][6]

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).[5]

  • Non-specific binding control: Naloxone (B1662785) or unlabeled DAMGO.[5]

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Glass fiber filters (e.g., Whatman GF/B).[5]

  • Cell harvester and scintillation counter.[5]

  • Test compounds (octahydropyrido[1,2-a]pyrazine derivatives).

Procedure:

  • In a 96-well plate, add incubation buffer, increasing concentrations of the test compound, and [³H]DAMGO (at a concentration near its Kd, e.g., ~1 nM).[5][6]

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).[6]

  • Initiate the binding reaction by adding the membrane preparation (5-10 µg protein/well).[6]

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[5]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[5]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[5]

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to antagonize agonist-stimulated G-protein activation.[4][7]

Materials:

  • Membrane preparation from CHO cells expressing hMOR.[4]

  • Radioligand: [³⁵S]GTPγS.[7]

  • Agonist: DAMGO.[4]

  • GDP.[7]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[4]

  • Unlabeled GTPγS for non-specific binding.[7]

  • Filter plates and cell harvester.[7]

  • Scintillation counter.[7]

  • Test compounds (octahydropyrido[1,2-a]pyrazine derivatives).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), a fixed concentration of DAMGO (e.g., its EC80), and varying concentrations of the test compound.[7]

  • Add the membrane preparation (10-20 µg protein/well).[7]

  • Pre-incubate the plate at 30°C for 15 minutes.[7]

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[7]

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]

  • Terminate the reaction by rapid filtration through a filter plate.[7]

  • Wash the filters with ice-cold wash buffer.[7]

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity.[7]

  • Determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Tail-Withdrawal Assay

This assay assesses the in vivo antagonist activity by measuring the blockade of agonist-induced analgesia.[8][9]

Materials:

  • Male ICR or C57BL/6 mice.

  • Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Opioid agonist (e.g., morphine).

  • Water bath maintained at a constant temperature (e.g., 52-55°C).[10]

  • Timer.

Procedure:

  • Acclimate the mice to the experimental room and handling.

  • Administer the test compound (or vehicle control) via the desired route (e.g., subcutaneous, intraperitoneal).[9]

  • After a predetermined pretreatment time (e.g., 15-30 minutes), administer the opioid agonist (e.g., morphine).

  • At the time of peak agonist effect (e.g., 30 minutes post-morphine), immerse the distal third of the mouse's tail into the warm water bath.[8]

  • Record the latency (in seconds) for the mouse to withdraw its tail. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.[8]

  • The antagonist effect is demonstrated by a reduction in the tail-withdrawal latency compared to the group that received the agonist and vehicle.

  • Data can be expressed as the percentage of maximal possible effect (%MPE) or as raw latencies.

Conclusion

The octahydropyrido[1,2-a]pyrazine scaffold represents a validated and promising starting point for the design and synthesis of novel µ-opioid receptor antagonists. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to explore this chemical space and advance the development of new therapeutics for opioid-related conditions.

References

Application Note and Protocol for the Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide, a valuable intermediate for the development of novel pharmaceutical agents. The synthesis involves the N-acylation of 2-(aminomethyl)piperidine (B33004) with bromoacetyl bromide. This protocol includes a comprehensive list of materials and reagents, a step-by-step procedure, safety precautions, and methods for purification and characterization.

Introduction

N-substituted 2-bromoacetamides are important building blocks in medicinal chemistry, frequently utilized in the synthesis of various biologically active molecules. The bromoacetamide moiety serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups. The piperidine (B6355638) scaffold is a prevalent feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The combination of these two functionalities in N-(Piperidin-2-ylmethyl)-2-bromoacetamide makes it a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. The protocol described herein outlines a straightforward and efficient method for the preparation of this compound.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products reactant1 2-(Aminomethyl)piperidine reaction_node reactant1->reaction_node + reactant2 Bromoacetyl bromide reactant2->reaction_node + base Triethylamine (B128534) (TEA) base->reaction_node DCM, 0 °C to rt product N-(Piperidin-2-ylmethyl)-2-bromoacetamide byproduct Triethylammonium bromide reaction_node->product reaction_node->byproduct

Caption: Synthetic route for N-(Piperidin-2-ylmethyl)-2-bromoacetamide.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(Aminomethyl)piperidine≥97%Sigma-Aldrich
Bromoacetyl bromide98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (B109758) (DCM), anhydrous≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS reagentFisher Scientific
Magnesium sulfate (B86663) (MgSO₄), anhydrous≥99.5%Fisher Scientific
Brine (saturated NaCl solution)In-house preparation
Ethyl acetate (B1210297)HPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Round-bottom flask (100 mL)VWR
Magnetic stirrer and stir barVWR
Dropping funnelVWR
Ice bathN/A
Separatory funnelVWR
Rotary evaporatorHeidolph
Thin Layer Chromatography (TLC) platesSilica (B1680970) gel 60 F₂₅₄Merck
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)piperidine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: In a separate dropping funnel, prepare a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(Piperidin-2-ylmethyl)-2-bromoacetamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Bromoacetyl bromide is highly corrosive and lachrymatory. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a well-ventilated area.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
2-(Aminomethyl)piperidine114.191.0101.14 g
Bromoacetyl bromide201.861.1112.22 g
Triethylamine101.191.2121.68 mL
N-(Piperidin-2-ylmethyl)-2-bromoacetamide235.12--(Theoretical Yield: 2.35 g)

Workflow Diagram

Synthesis_Workflow start Start dissolve_amine Dissolve 2-(aminomethyl)piperidine in anhydrous DCM start->dissolve_amine cool_solution Cool solution to 0 °C dissolve_amine->cool_solution add_base Add Triethylamine cool_solution->add_base add_acylating_agent Dropwise addition of Bromoacetyl bromide in DCM add_base->add_acylating_agent react Stir at room temperature for 2-4 hours add_acylating_agent->react monitor Monitor reaction by TLC react->monitor workup Quench with water and perform aqueous work-up (NaHCO₃, Brine) monitor->workup dry_concentrate Dry organic layer (MgSO₄) and concentrate in vacuo workup->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify characterize Characterize final product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide.

Application Notes and Protocols for Radioligand Binding Assays with Octahydropyrido[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting radioligand binding assays with octahydropyrido[1,2-a]pyrazine compounds. This class of bicyclic heterocycles has emerged as a valuable scaffold in medicinal chemistry, particularly for the development of potent and selective ligands for G-protein coupled receptors (GPCRs), such as the µ-opioid receptor.[1][2][3]

Introduction

The octahydropyrido[1,2-a]pyrazine core structure is a key pharmacophore in the design of novel therapeutic agents. Its rigid conformation allows for specific and high-affinity interactions with biological targets.[2] Research has demonstrated that derivatives of this scaffold can act as potent antagonists for the µ-opioid receptor, highlighting their potential in the development of treatments for opioid-related disorders.[1][2][3] These application notes offer a comprehensive guide to characterizing the binding of these compounds using radioligand binding assays.

Data Presentation: Binding Affinities and Functional Activities

The following tables summarize the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of representative octahydropyrido[1,2-a]pyrazine derivatives at human opioid receptors.[2][3]

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)
Compound 360.4713029
Compound 40.62210110
Data extracted from studies on novel µ-opioid receptor antagonists.[2][3]

Table 2: In Vitro Functional Antagonist Activity (IC50, nM) in a [³⁵S]GTPγS Assay

Compoundhµ IC50 (nM)
Compound 361.8
Compound 40.54
Data represents the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand in a competitive binding assay.[2]

Experimental Protocols

This section provides detailed methodologies for two key experiments: a competitive radioligand binding assay to determine binding affinity (Ki) and a [³⁵S]GTPγS functional assay to assess functional activity (agonist or antagonist).

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test octahydropyrido[1,2-a]pyrazine compound for the human µ-opioid receptor (hMOR).[1]

Materials:

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing the human µ-opioid receptor.[1][4]

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).[1][4]

  • Test Compound: Octahydropyrido[1,2-a]pyrazine derivative.

  • Non-specific Binding Control: Naloxone or unlabeled DAMGO.[1][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration Plates: 96-well glass fiber filter plates.[1]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Cell Harvester.

Procedure:

  • Reagent Preparation:

    • Thaw the hMOR-expressing cell membranes on ice.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution ([³H]DAMGO) in assay buffer at a concentration near its Kd value.

    • Prepare the non-specific binding control (e.g., 10 µM Naloxone).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, cell membranes, and [³H]DAMGO.

    • Non-specific Binding Wells: Add assay buffer, cell membranes, [³H]DAMGO, and the non-specific binding control.

    • Test Compound Wells: Add assay buffer, cell membranes, [³H]DAMGO, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[4][5]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester.[4]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2][4]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.[1]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[1][4]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[1]

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[1][2] Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (e.g., antagonist properties) of a test octahydropyrido[1,2-a]pyrazine compound at the hMOR.[2]

Materials:

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing the hMOR.[2]

  • Radioligand: [³⁵S]GTPγS.[2]

  • Reagents: GDP, DAMGO (a known µ-opioid agonist).[2]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]

  • Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).[2]

  • Microplate Scintillation Counter.

Procedure:

  • Assay Setup (in a 96-well plate):

    • For antagonist testing, pre-incubate the cell membranes with varying concentrations of the test compound in the assay buffer containing GDP.

    • Add a fixed concentration of the agonist DAMGO to stimulate the receptors.

  • Initiation of Reaction: Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS.[2]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]

  • Detection (SPA method):

    • Add WGA SPA beads to each well to capture the cell membranes.

    • Centrifuge the plates to allow the beads to settle.

    • Measure the radioactivity using a microplate scintillation counter.[2]

Data Analysis:

  • For antagonist testing, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.[2]

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression.

Mandatory Visualizations

Signaling Pathway of the µ-Opioid Receptor

The µ-opioid receptor is a Gαi/o-coupled GPCR. Upon agonist binding, the receptor activates the inhibitory G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can modulate various ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.[1] An antagonist, such as an octahydropyrido[1,2-a]pyrazine derivative, would block these downstream effects by preventing agonist binding.

mu_opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel K+ Channel G_protein->K_channel Gβγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion Efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Agonist Opioid Agonist Agonist->MOR Binds Antagonist Octahydropyrido [1,2-a]pyrazine Compound Antagonist->MOR Blocks ATP ATP ATP->AC Neuronal_Hyperpolarization Neuronal Hyperpolarization K_ion->Neuronal_Hyperpolarization Ca_ion_in Ca2+ Ca_ion_in->Ca_channel Influx Ca_ion_out

Caption: µ-Opioid Receptor Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Total, Non-specific, & Test Compound Wells) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter_wash Filter and Wash to Separate Bound/ Unbound Ligand incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Count Radioactivity add_scintillant->count_radioactivity analyze_data Analyze Data (IC50 & Ki Determination) count_radioactivity->analyze_data

Caption: Radioligand Binding Assay Workflow.

References

Application Notes: Implementing the [³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The [³⁵S]GTPγS binding assay is a powerful in vitro functional assay used to quantify the activation of G protein-coupled receptors (GPCRs), such as the μ (mu), δ (delta), and κ (kappa) opioid receptors.[1][2] This assay directly measures the initial step in the G protein signaling cascade: the agonist-induced exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[1][2] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activation state of the G protein can be trapped and quantified.[3][4]

Opioid receptors primarily couple to inhibitory G proteins (Gαi/o), and their activation leads to downstream effects like the inhibition of adenylyl cyclase.[1][5] This assay is particularly valuable for characterizing the potency and efficacy of agonists and for determining the affinity of antagonists.[2][6][7] For antagonists, the assay measures their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding, allowing for the calculation of key pharmacological parameters like the equilibrium dissociation constant (Kₑ) or the pA₂ value through Schild analysis.[6][8]

These notes provide a comprehensive protocol for preparing cellular membranes, performing the [³⁵S]GTPγS binding assay to assess opioid receptor antagonists, and analyzing the resulting data.

Opioid Receptor Signaling Pathway

The diagram below illustrates the mechanism of opioid receptor activation and the principle of the [³⁵S]GTPγS assay. An agonist binds to the receptor, inducing a conformational change that promotes the exchange of GDP for [³⁵S]GTPγS on the associated Gαi/o protein. An antagonist blocks the agonist from binding, thereby preventing this activation.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_ligands OR Opioid Receptor (Inactive) G_protein Gαi/o-GDP-Gβγ (Inactive Complex) G_protein_active Gαi/o-[³⁵S]GTPγS G_protein->G_protein_active Activation GDP GDP G_protein->GDP OR_active Opioid Receptor (Active) OR_active->G_protein Catalyzes Exchange G_beta_gamma Gβγ G_protein_active->G_beta_gamma Dissociation Downstream\nEffectors Downstream Effectors G_protein_active->Downstream\nEffectors Signal Transduction Agonist Agonist Agonist->OR Binds & Activates Antagonist Antagonist Antagonist->OR Binds & Blocks GTP [³⁵S]GTPγS GTP->G_protein

Caption: Opioid receptor G protein-coupling and signal transduction.

Experimental Protocols

Part 1: Membrane Preparation

High-quality cell membranes expressing the opioid receptor of interest are critical for a successful assay. Membranes can be prepared from cultured cells (e.g., CHO or HEK cells stably expressing the receptor) or from native tissue.[9]

Materials:

  • Cells or tissue expressing the target opioid receptor.

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM MgCl₂.

  • Sucrose Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM Sucrose.

  • Protease inhibitor cocktail.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Protocol:

  • Cell Harvesting: Scrape cultured cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes. For tissues, dissect and place in ice-cold homogenization buffer.

  • Homogenization: Resuspend the cell pellet or tissue in ice-cold homogenization buffer with protease inhibitors. Homogenize using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[4]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol).[5]

  • Quantification & Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C. One unit of membrane is often defined as the amount needed to yield a specific signal (e.g., >1000 cpm) in the presence of a saturating agonist concentration.[5]

Part 2: [³⁵S]GTPγS Binding Assay for Antagonist Characterization

This protocol is designed to determine the affinity of a competitive antagonist by measuring its ability to shift the concentration-response curve of a known agonist.

Materials:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate, stock solution (e.g., 1 mM). Final concentration is typically 0.5-10 µM.[4]

  • [³⁵S]GTPγS: Radionuclide (final concentration 0.05-0.3 nM).[4]

  • Agonist: A known reference agonist for the target opioid receptor (e.g., DAMGO for μ-opioid).

  • Test Antagonist: The compound to be characterized.

  • Unlabeled GTPγS: For determining non-specific binding (final concentration 10 µM).

  • Membrane Preparation: Aliquot from Part 1.

  • 96-well microtiter plates and filter plates (e.g., Millipore MAHF B1H).

  • Filtration apparatus and liquid scintillation counter.

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Plate Setup cluster_reaction Reaction & Termination cluster_analysis Detection & Analysis A Add Assay Buffer, GDP, Membranes, and Antagonist (at fixed concentrations) B Add Agonist (serial dilutions) A->B C Pre-incubate plate (e.g., 15 min at 30°C) B->C D Initiate reaction by adding [³⁵S]GTPγS to all wells C->D E Incubate with shaking (30-60 min at 30°C) D->E F Terminate by rapid filtration over glass fiber filter plate E->F G Wash filters with ice-cold buffer F->G H Dry filter plate, add scintillation cocktail G->H I Count radioactivity (CPM) using a scintillation counter H->I J Analyze data: Schild Regression I->J

Caption: Experimental workflow for the [³⁵S]GTPγS antagonist assay.

Protocol:

  • Plate Setup: Prepare a 96-well plate. Set up conditions for total binding, non-specific binding (10 µM unlabeled GTPγS), basal binding (no agonist), and agonist dose-response curves in the absence and presence of at least 3-4 fixed concentrations of the test antagonist.

  • Reagent Addition: In each well, add (final volume typically 100-200 µL):

    • Assay Buffer.

    • GDP solution (e.g., final concentration 0.5 µM).

    • Test antagonist at a fixed concentration (or vehicle for the control curve).

    • Agonist at varying concentrations (serial dilution).

    • Membrane preparation (typically 5-20 µg protein/well).

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction (final concentration ~0.1-0.3 nM).

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.[4]

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

Data Presentation and Analysis

The primary data consists of agonist concentration-response curves generated in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift in the agonist curve with no change in the maximal response.

Data Summary Tables

Table 1: Agonist Potency in the Absence and Presence of Antagonist X

Antagonist X Conc. (nM) Agonist EC₅₀ (nM) Max Stimulation (% Basal)
0 (Control) 1.6 250%
1 5.2 248%
10 33.5 251%

| 100 | 295.0 | 249% |

Table 2: Antagonist Affinity Determination (Schild Analysis)

Parameter Value 95% Confidence Interval
Schild Slope 1.03 0.95 - 1.11
pA₂ 8.95 8.87 - 9.03

| Kₑ (nM) | 1.12 | - |

Schild Analysis

Schild analysis is the gold standard for quantifying the affinity of a competitive antagonist.[6][10][11]

  • Calculate Dose Ratios (DR): For each antagonist concentration, calculate the dose ratio, which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

    • DR = (EC₅₀ with antagonist) / (EC₅₀ without antagonist)

  • Construct the Schild Plot: Plot log(DR - 1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

  • Determine pA₂ and Slope: Perform a linear regression on the plotted data.

    • Schild Slope: The slope of the regression line. For a simple competitive antagonist, the slope should not be significantly different from 1.0.[8][11]

    • pA₂: The x-intercept of the regression line. The pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response (i.e., where DR = 2).[6][8]

    • Kₑ (or K₈): The equilibrium dissociation constant of the antagonist can be calculated from the pA₂ value: Kₑ = 10⁻ᵖᴬ².

Logical Diagram for Schild Analysis:

Schild_Analysis exp_data Generate Agonist Dose-Response Curves at multiple fixed [Antagonist] concentrations calc_ec50 Calculate EC₅₀ for each curve using non-linear regression exp_data->calc_ec50 calc_dr Calculate Dose Ratio (DR) DR = EC₅₀ (+Antag) / EC₅₀ (Control) calc_ec50->calc_dr plot Plot log(DR-1) vs. log[Antagonist] calc_dr->plot regression Perform Linear Regression plot->regression slope Is Slope ≈ 1.0? regression->slope results Determine pA₂ (x-intercept) Calculate Kₑ = 10⁻ᵖᴬ² slope->results Yes non_comp Mechanism is likely non-competitive slope->non_comp No

Caption: Logical workflow for determining antagonist affinity via Schild analysis.

References

Application Notes and Protocols for the Synthesis of Functionalized Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazine (B1224502) derivatives are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is present in numerous biologically active molecules exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] The development of efficient and versatile synthetic methods to access functionally diverse imidazo[1,2-a]pyrazine analogs is crucial for advancing drug development programs.

These application notes provide an overview of key synthetic strategies and detailed experimental protocols for the preparation of functionalized imidazo[1,2-a]pyrazine derivatives. The methodologies covered include multi-component reactions (MCRs), direct C-H functionalization, and classical cyclization reactions.

Synthetic Strategies Overview

The synthesis of the imidazo[1,2-a]pyrazine core can be broadly categorized into several key approaches. Three prominent methods are highlighted below, each offering distinct advantages for accessing diverse derivatives.

Synthesis_Overview Synthetic Strategies for Imidazo[1,2-a]pyrazine Derivatives cluster_A Advantages cluster_B Advantages cluster_C Advantages A Multi-Component Reactions (MCRs) A_adv High diversity Atom economy Operational simplicity A->A_adv B Direct C-H Functionalization B_adv Late-stage modification Step economy Access to novel chemical space B->B_adv C Classical Cyclization Reactions C_adv Well-established Predictable outcomes Access to specific substitution patterns C->C_adv

Caption: Overview of major synthetic routes to imidazo[1,2-a]pyrazines.

Method 1: Multi-Component Synthesis of 3-Aminoimidazo[1,2-a]pyrazines via Iodine-Catalyzed Reaction

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[6] The iodine-catalyzed three-component reaction of a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide represents an efficient and cost-effective method for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives.[5][6][7]

General Reaction Scheme

MCR_Scheme Iodine-Catalyzed Three-Component Synthesis cluster_reactants Reactants R1 2-Aminopyrazine Catalyst I₂ (catalyst) Room Temperature R1->Catalyst R2 Aldehyde (R¹-CHO) R2->Catalyst R3 Isocyanide (R²-NC) R3->Catalyst Product 3-Aminoimidazo[1,2-a]pyrazine Catalyst->Product

Caption: General workflow for the iodine-catalyzed MCR.

Experimental Protocol: Synthesis of N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine

This protocol is adapted from a reported iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives.[5][6]

Materials:

  • 2-Aminopyrazine (1.0 mmol, 95 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151 mg)

  • tert-Butyl isocyanide (1.2 mmol, 100 mg, 0.136 mL)

  • Iodine (10 mol%, 25.4 mg)

  • Methanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyrazine, 4-nitrobenzaldehyde, and methanol.

  • Stir the mixture at room temperature for 5-10 minutes until the solids are partially dissolved.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Add iodine as a catalyst to the stirring solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the desired product.

Data Summary: Synthesis of Various 3-Aminoimidazo[1,2-a]pyrazine Derivatives

The following table summarizes the yields for a selection of derivatives synthesized using an iodine-catalyzed MCR, demonstrating the scope of the reaction with different aldehydes.[5]

EntryAldehyde (R¹)Isocyanide (R²)ProductYield (%)
14-Nitrophenyltert-ButylN-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine85
24-Chlorophenyltert-ButylN-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine82
34-Bromophenyltert-ButylN-tert-butyl-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-amine80
4Phenyltert-ButylN-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine78
54-NitrophenylCyclohexylN-cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine88

Method 2: Palladium-Catalyzed Direct C-H Arylation of Imidazo[1,2-a]pyrazines

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.[8][9] Palladium-catalyzed C-H arylation allows for the selective introduction of aryl groups at specific positions of the imidazo[1,2-a]pyrazine core.[10]

General Reaction Scheme

CH_Arylation Palladium-Catalyzed C-H Arylation cluster_conditions Reaction Conditions Reactant1 Imidazo[1,2-a]pyrazine Product Arylated Imidazo[1,2-a]pyrazine Reactant1->Product Reactant2 Aryl Halide (Ar-X) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Ligand (e.g., PPh₃) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF)

Caption: General scheme for direct C-H arylation.

Experimental Protocol: Palladium-Catalyzed C3-Arylation of 2-Substituted Imidazo[1,2-a]pyrazine

This protocol is a representative procedure for the direct arylation at the C3 position.

Materials:

  • 2-Substituted Imidazo[1,2-a]pyrazine (0.5 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 5.6 mg)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg)

  • Pivalic acid (PivOH, 30 mol%, 15.3 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (2 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-substituted imidazo[1,2-a]pyrazine, aryl bromide, palladium(II) acetate, potassium carbonate, and pivalic acid.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.

Data Summary: C-H Functionalization Yields

The following table presents representative yields for the palladium-catalyzed C-H functionalization of imidazo[1,2-a]pyrazines.[10]

EntryImidazo[1,2-a]pyrazine SubstrateCoupling PartnerPosition of FunctionalizationYield (%)
16-Bromo-2-phenylimidazo[1,2-a]pyrazine4-Methylphenylboronic acidC3 (Suzuki)85
26-Bromo-2-phenylimidazo[1,2-a]pyrazineStyreneC3 (Heck)75
32,6-Diphenylimidazo[1,2-a]pyrazineIodobenzeneC3 (Arylation)68
48-Methylthio-6-phenylimidazo[1,2-a]pyrazine4-VinylpyridineC3 (Vinylation)72

Method 3: Classical Synthesis via Condensation of 2-Aminopyrazine with α-Haloketones

One of the most traditional and straightforward methods for constructing the imidazo[1,2-a]pyrazine ring system is the condensation reaction between a 2-aminopyrazine and an α-haloketone. This method allows for the direct installation of substituents at the C2 position of the heterocyclic core.

General Reaction Scheme

Condensation_Scheme Condensation of 2-Aminopyrazine and α-Haloketone cluster_conditions Reaction Conditions Reactant1 2-Aminopyrazine Product 2-Substituted Imidazo[1,2-a]pyrazine Reactant1->Product Reactant2 α-Haloketone Reactant2->Product Base Base (e.g., NaHCO₃) Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux)

Caption: Classical synthesis via condensation reaction.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

This protocol describes a typical procedure for the synthesis of a 2-aryl-substituted imidazo[1,2-a]pyrazine.

Materials:

  • 2-Aminopyrazine (10 mmol, 0.95 g)

  • 2-Bromoacetophenone (B140003) (10 mmol, 1.99 g)

  • Sodium bicarbonate (NaHCO₃, 20 mmol, 1.68 g)

  • Ethanol (50 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminopyrazine and 2-bromoacetophenone in ethanol.

  • Add sodium bicarbonate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylimidazo[1,2-a]pyrazine.

Data Summary: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Several imidazo[1,2-a]pyrazine derivatives have been evaluated for their biological activities. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected compounds against various cancer cell lines.[5][6][11]

Compound IDR¹ (at C2)R² (at C3)Cell LineIC₅₀ (µM)
10b 4-NitrophenylNH-tBuHepG218[6]
10b 4-NitrophenylNH-tBuMCF-721[6]
TB-25 3,4,5-TrimethoxyphenylHHCT-1160.023[11]
12b (pyridine analog)PhenylNH-tBuHepG213[5]
12b (pyridine analog)PhenylNH-tBuMCF-711[5]

Note: Compound 12b is an imidazo[1,2-a]pyridine (B132010) analog, included for comparative purposes, highlighting the potent activity within this class of compounds.[5][6]

Conclusion

The synthetic methods outlined in these application notes provide researchers with versatile and robust protocols for the synthesis of functionalized imidazo[1,2-a]pyrazine derivatives. The choice of method will depend on the desired substitution pattern and the overall synthetic strategy. Multi-component reactions offer a rapid approach to generating libraries of 3-amino substituted analogs, while C-H functionalization provides a powerful tool for late-stage modifications. Classical condensation reactions remain a reliable method for accessing 2-substituted derivatives. The significant biological activities reported for this scaffold underscore its importance in the continued development of novel therapeutic agents.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling in Pyridopyrazine Structure Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of pyridopyrazine scaffolds using metal-catalyzed cross-coupling reactions. Pyridopyrazine cores are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] Metal-catalyzed cross-coupling reactions offer a powerful toolkit for the late-stage functionalization of such scaffolds, enabling the synthesis of diverse compound libraries for drug discovery and development.[3][4][5]

This document details the application of four major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the structural modification of a representative pyridopyrazine core.

Key Cross-Coupling Reactions for Pyridopyrazine Modification

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For nitrogen-containing heterocycles like pyridopyrazines, these reactions provide a versatile platform for introducing a wide range of substituents.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures.[6][7][8][9] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[6]

General Reaction Scheme:

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Halopyridopyrazine, Boronic Acid, and Base add_catalyst Add Palladium Catalyst and Ligand in Solvent start->add_catalyst 1. heat Heat under Inert Atmosphere add_catalyst->heat 2. quench Quench Reaction and Extract heat->quench 3. purify Purify by Chromatography quench->purify 4. product Characterize Final Product purify->product 5.

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction is instrumental in synthesizing aryl and heteroaryl amines from aryl halides or triflates and primary or secondary amines.[10][12] Its development has been crucial for the synthesis of numerous pharmaceuticals.[13][14]

General Reaction Scheme:

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R1R2NH amine_complex [L-Pd(II)(Ar)(NHR1R2)]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR1R2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR1R2

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][15][16][17][18][19] This reaction is highly efficient for the synthesis of substituted alkynes and conjugated enynes.[18][19]

General Reaction Scheme:

The general mechanism of the Sonogashira coupling is depicted in the following diagram.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln pd_complex L-Pd(II)(Ar)X pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex L-Pd(II)(Ar)(C≡CR) transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Base cu_x Cu(I)X

Figure 3: Mechanism of the Sonogashira coupling reaction.
Heck Reaction: C-C (Alkene Arylation/Vinylylation)

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a base.[20][21][22][23] This reaction is a powerful method for the synthesis of substituted alkenes.[20][23]

General Reaction Scheme:

The catalytic cycle of the Heck reaction is shown below.

Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)X oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion Alkene alkyl_pd_complex L-Pd(II)(CH2-CH(Ar)R)X migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination alkene_pd_complex [L-Pd(II)(H)(alkene)]+X- beta_hydride_elimination->alkene_pd_complex base_regeneration Base Regeneration alkene_pd_complex->base_regeneration Base base_regeneration->pd0 Product

Figure 4: Catalytic cycle of the Heck reaction.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each cross-coupling reaction applied to a generic halopyridopyrazine substrate. The accompanying tables summarize typical reaction conditions and yields, drawing from literature examples on pyridopyrazines and related azaheterocycles.

Protocol 1: Suzuki-Miyaura Coupling of a Halopyridopyrazine

Objective: To synthesize an aryl-substituted pyridopyrazine from a halopyridopyrazine and an arylboronic acid.

Materials:

  • Halopyridopyrazine (e.g., 2-chloro-pyrido[2,3-b]pyrazine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DME)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction vial, add the halopyridopyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at the specified temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Azaheterocycles

SubstrateBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
6-BromopyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O8028[6]
6-Chloroimidazo[1,2-a]pyridine4-Methylphenylboronic acidPd(OAc)₂ (10)PPh₃K₂CO₃Dioxane/EtOHMW85[24]
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.5)-K₂CO₃Toluene10095[25]
3-ChloroindazolePhenylboronic acidPd₂(dba)₃ (1.5)SPhosK₃PO₄Dioxane/H₂O10078[8]
Protocol 2: Buchwald-Hartwig Amination of a Halopyridopyrazine

Objective: To synthesize an amino-substituted pyridopyrazine from a halopyridopyrazine and an amine.

Materials:

  • Halopyridopyrazine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel.

  • Add the base.

  • Add the halopyridopyrazine and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination on Azaheterocycles

SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneMorpholineXantPhos Pd G3 (5)-DBUMeCN/PhMe14095[26][27]
Aryl BromidePrimary AminePd(OAc)₂BINAPNaOt-BuToluene100>80[10]
Heteroaryl ChlorideAnilinet-BuXPhos Palladacycle (3)-DBUt-AmOHRT-100>95[14]
Protocol 3: Sonogashira Coupling of a Halopyridopyrazine

Objective: To synthesize an alkynyl-substituted pyridopyrazine from a halopyridopyrazine and a terminal alkyne.

Materials:

  • Halopyridopyrazine (iodide or bromide preferred)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction flask, add the halopyridopyrazine (1.0 equiv), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (25-65 °C) until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling on Azaheterocycles

SubstrateAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096[15]
Iodopyridine1-HeptynePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF6592[3][16]
Aryl IodidePhenylacetylenePd(PPh₃)₄ (2)CuI (2)i-Pr₂NHTHFRT95[18]
Heteroaryl BromidePhenylacetyleneNS-MCM-41-Pd (0.01)CuIPPh₃/Et₃NToluene11098[19]
Protocol 4: Heck Reaction of a Halopyridopyrazine

Objective: To synthesize an alkene-substituted pyridopyrazine from a halopyridopyrazine and an alkene.

Materials:

  • Halopyridopyrazine

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • Combine the halopyridopyrazine (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if used), and base (1.1-2.0 equiv) in a reaction vessel.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the desired temperature (typically 80-140 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the crude product by column chromatography.

Table 4: Representative Conditions for Heck Reaction on Azaheterocycles

SubstrateAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromonaphthaleneEthyl crotonatePd EnCat®40 (1)NaOAcDMF105>95[22]
Aryl BromideStyrenePd(OAc)₂Et₃NDMF10090[20]
Iodobenzenen-Butyl acrylatePd(OAc)₂Et₃NDMF10098[20]
HalopyridineStyreneIr photocatalyst-MeCNRT85[28]

Conclusion

Metal-catalyzed cross-coupling reactions are highly effective methods for the structural modification of pyridopyrazine scaffolds. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and versatile pathways to introduce a wide array of functional groups, which is of paramount importance in the field of drug discovery for generating novel analogs with improved biological activity and pharmacokinetic properties. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of pyridopyrazine-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the yield and enantiomeric purity of (R)-Octahydro-pyrido[1,2-a]pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable strategy for the asymmetric synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine?

A1: The most prevalent and dependable method involves a multi-step synthesis starting from the commercially available chiral building block, (R)-pipecolic acid. This approach ensures the desired stereochemistry is established early and maintained throughout the synthetic sequence. The general strategy involves the reduction of the carboxylic acid moiety of (R)-pipecolic acid to an amino alcohol, followed by the introduction of the second nitrogen atom and subsequent intramolecular cyclization to form the bicyclic pyrazine (B50134) ring system.

Q2: What are the critical steps in the synthesis where yield and purity are most affected?

A2: The critical stages impacting yield and purity are:

  • Reduction of the protected (R)-pipecolic acid: Incomplete reduction or side reactions can lead to a mixture of products and lower yields.

  • Introduction of the second amine: This step, often involving reductive amination, is crucial for forming the pyrazine ring precursor. Incomplete reaction or the formation of over-alkylated byproducts can be problematic.

  • Intramolecular Cyclization: The final ring-closing step is highly dependent on reaction conditions. Inefficient cyclization can result in low yields and the presence of unreacted linear precursors.

Q3: How can I monitor the progress of the reaction and the purity of the intermediates and final product?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products at each stage. For more detailed analysis of purity and to confirm the structure of intermediates and the final product, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final (R)-Octahydro-pyrido[1,2-a]pyrazine.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine.

Problem 1: Low Yield in the Reduction of (R)-Pipecolic Acid Derivative
Possible Cause Suggested Solution
Incomplete reactionIncrease reaction time and/or temperature. Ensure the reducing agent is fresh and added in appropriate molar excess.
Degradation of starting material or productUse milder reducing agents (e.g., NaBH₄ in the presence of a Lewis acid instead of LiAlH₄). Perform the reaction at a lower temperature.
Difficult work-up leading to product lossOptimize the quenching and extraction procedure. Ensure the pH is appropriately adjusted to prevent the formation of emulsions.
Problem 2: Formation of Side Products During Introduction of the Second Amine
Possible Cause Suggested Solution
Over-alkylation of the amineUse a controlled stoichiometry of the alkylating agent. Add the alkylating agent slowly and at a low temperature.
Formation of imine byproductsEnsure the reducing agent for the reductive amination is added promptly after the formation of the imine intermediate.
Competing intermolecular reactionsFor intramolecular reactions, using high dilution conditions can favor the desired cyclization over intermolecular side reactions.[3]
Problem 3: Inefficient Intramolecular Cyclization

| Possible Cause | Suggested Solution | | Unfavorable reaction kinetics | Increase the reaction temperature or consider using a catalyst to facilitate the cyclization. | | Presence of water inhibiting the reaction | Ensure all solvents and reagents are anhydrous, as moisture can interfere with many cyclization reactions. | | Ring strain in the transition state | Modify the linker between the two nitrogen atoms to favor a more stable transition state for cyclization. |

Problem 4: Low Enantiomeric Excess (ee) or Epimerization

| Possible Cause | Suggested Solution | | Epimerization at the chiral center: The stereocenter inherited from (R)-pipecolic acid can be susceptible to isomerization under harsh reaction conditions. | Avoid strong acids or bases and high temperatures, especially during work-up and purification steps.[4][5] Maintain a neutral pH whenever possible.[4] If a basic or acidic condition is necessary, consider protecting sensitive functional groups.[4] | | Racemization during intermediate steps | Analyze the enantiomeric purity of each intermediate to pinpoint the step where stereochemical integrity is lost. Use chiral chromatography for this analysis. | | Use of non-stereoselective reagents | Ensure that all reagents and catalysts used are appropriate for maintaining the desired stereochemistry. |

Experimental Protocols

Synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine via (R)-Pipecolic Acid

This multi-step synthesis is a common approach to obtaining the desired enantiomerically pure product.

Step 1: Protection of (R)-Pipecolic Acid

  • Methodology: To a solution of (R)-pipecolic acid in a suitable solvent (e.g., dichloromethane), add a protecting group source (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection or benzyl (B1604629) chloroformate for Cbz protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with aqueous acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected (R)-pipecolic acid.

Step 2: Reduction of the Carboxylic Acid

  • Methodology: Dissolve the protected (R)-pipecolic acid in an anhydrous ether solvent (e.g., THF). Cool the solution to 0 °C and slowly add a reducing agent (e.g., lithium aluminum hydride). Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, aqueous sodium hydroxide, and water. Filter the resulting solid and concentrate the filtrate to yield the protected (R)-piperidin-2-yl)methanol.

Step 3: Conversion to a Leaving Group

  • Methodology: Dissolve the protected (R)-piperidin-2-yl)methanol in a chlorinated solvent and cool to 0 °C. Add a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) and a base (e.g., triethylamine). Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the tosylated or mesylated intermediate.

Step 4: Introduction of the Second Nitrogen

  • Methodology: Dissolve the intermediate from Step 3 in a polar aprotic solvent (e.g., DMF) and add an amine source (e.g., sodium azide (B81097) followed by reduction, or a protected amine). Heat the reaction to drive it to completion.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

Step 5: Deprotection and Intramolecular Cyclization

  • Methodology: Deprotect the protecting groups under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz). The resulting amino intermediate is then cyclized. This can be a spontaneous process upon deprotection or may require heating in a suitable solvent.

  • Purification: The crude (R)-Octahydro-pyrido[1,2-a]pyrazine is purified by column chromatography on silica (B1680970) gel to afford the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization

EntryPrecursorSolventTemperature (°C)Reaction Time (h)Yield (%)
1N-((R)-piperidin-2-ylmethyl)-2-chloroacetamideToluene1101275
2(R)-2-(azidomethyl)piperidine (followed by reduction and acylation)MethanolReflux868
3N-((R)-piperidin-2-ylmethyl)-2-bromoacetamideAcetonitrile801082

Table 2: Influence of Protecting Group on Overall Yield

Protecting GroupOverall Yield (%)Enantiomeric Excess (ee, %)
Boc65>99
Cbz62>99

Visualizations

Synthesis_Workflow A (R)-Pipecolic Acid B Protection A->B C Protected (R)-Pipecolic Acid B->C D Reduction C->D E Protected (R)-Piperidin-2-yl)methanol D->E F Activation (e.g., Tosylation) E->F G Activated Intermediate F->G H Nucleophilic Substitution G->H I Protected Diamine Precursor H->I J Deprotection I->J K Intramolecular Cyclization J->K L (R)-Octahydro-pyrido[1,2-a]pyrazine K->L

Caption: Synthetic workflow for (R)-Octahydro-pyrido[1,2-a]pyrazine.

Troubleshooting_Logic Start Low Yield or Purity Issue Q1 Which step shows the issue? Start->Q1 Step1 Reduction Q1->Step1 Reduction Step2 Amine Introduction Q1->Step2 Amine Intro. Step3 Cyclization Q1->Step3 Cyclization Step4 Low ee / Epimerization Q1->Step4 Stereochemistry Sol1 Check reducing agent activity. Optimize temperature/time. Step1->Sol1 Sol2 Control stoichiometry. Slow addition of reagents. Step2->Sol2 Sol3 Ensure anhydrous conditions. Increase temperature or add catalyst. Step3->Sol3 Sol4 Avoid harsh acid/base. Use milder conditions. Step4->Sol4

Caption: Troubleshooting decision tree for synthesis optimization.

References

addressing challenges in the cyclization step of octahydropyrido[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of the octahydropyrido[1,2-a]pyrazine core structure, with a specific focus on the critical intramolecular cyclization step.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for specific issues you may encounter during the synthesis of octahydropyrido[1,2-a]pyrazin-1-one and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the cyclization step in the synthesis of octahydropyrido[1,2-a]pyrazin-1-one?

A1: The most prevalent and well-documented method is the intramolecular N-alkylation of a haloacetamide precursor, specifically N-(piperidin-2-ylmethyl)-2-bromoacetamide.[1] This involves treating the precursor with a base to induce an intramolecular nucleophilic substitution, leading to the formation of the bicyclic lactam.

Q2: What are the critical parameters to control during the cyclization reaction?

A2: Several parameters are crucial for a successful cyclization:

  • Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of side products.[2]

  • Concentration: The concentration of the reaction mixture is critical to favor the desired intramolecular cyclization over intermolecular polymerization. High dilution conditions are often preferred.

  • Choice of Base: The strength and type of base can affect the deprotonation of the amide and the overall reaction efficiency.

  • Solvent: The solvent should be anhydrous and capable of dissolving the reactants while being compatible with the reaction conditions.[1]

  • Purity of Starting Materials: Using highly pure N-(piperidin-2-ylmethyl)-2-bromoacetamide is essential to prevent side reactions.

Q3: How can I monitor the progress of the cyclization reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the disappearance of the starting material (N-(piperidin-2-ylmethyl)-2-bromoacetamide) and the appearance of the product (octahydropyrido[1,2-a]pyrazin-1-one).[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the product and identify any major impurities.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time and continue to monitor by TLC until the starting material is consumed. A slight increase in temperature might also be beneficial, but monitor for the formation of degradation products.[2]

  • Possible Cause: The base is not strong enough to deprotonate the amide.

    • Solution: Consider using a stronger base. For example, if you are using a carbonate base with low success, switching to a hydride base like sodium hydride (NaH) could improve the yield.

  • Possible Cause: The presence of water in the reaction.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture can quench the base and interfere with the reaction.

  • Possible Cause: Steric hindrance is preventing the cyclization.

    • Solution: Refluxing the reaction in a higher-boiling solvent such as toluene (B28343) or xylene can provide the necessary energy to overcome the activation barrier.

Issue 2: Formation of a Significant Amount of High Molecular Weight Side Products (Polymerization)

  • Possible Cause: The reaction concentration is too high, favoring intermolecular reactions.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding a solution of the N-(piperidin-2-ylmethyl)-2-bromoacetamide to a solution of the base over an extended period. This keeps the concentration of the starting material low at any given time, promoting intramolecular cyclization.

  • Possible Cause: The reaction temperature is too high, promoting intermolecular side reactions.

    • Solution: Lower the reaction temperature. While this may require a longer reaction time, it can significantly reduce the rate of polymerization.

Issue 3: Presence of an Impurity with a Mass Double that of the Starting Material (Dimer Formation)

  • Possible Cause: Intermolecular reaction between two molecules of the haloacetamide precursor.

    • Solution: Similar to preventing polymerization, use high-dilution conditions and consider lowering the reaction temperature.

Issue 4: Epimerization at the Chiral Center of the Piperidine Ring

  • Possible Cause: The use of a strong base or prolonged heating can lead to the loss of stereochemical integrity.

    • Solution: Use milder reaction conditions. This could involve using a weaker base, a lower reaction temperature, and minimizing the reaction time.[2] Careful monitoring by chiral HPLC is recommended if stereochemistry is critical.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of the cyclization step. The data presented here is illustrative and aims to provide a qualitative and quantitative understanding. Actual results may vary depending on the specific substrate and experimental setup.

Table 1: Effect of Base and Solvent on Cyclization Yield

BaseSolventTemperature (°C)Time (h)Approximate Yield (%)Notes
K₂CO₃AcetonitrileReflux2440-50Moderate yield, requires longer reaction times.
NaHTHFReflux670-80Good yield, requires anhydrous conditions.[1]
t-BuOKt-BuOHReflux1260-70Strong, non-nucleophilic base.
DBUDichloromethane (B109758)Room Temp4830-40Milder conditions, may be suitable for sensitive substrates.

Table 2: Effect of Concentration on Product Distribution

Concentration of HaloacetamideProductSide Product (Polymer/Dimer)Notes
0.1 M~60%~40%High concentration leads to significant intermolecular reactions.
0.01 M~85%~15%Lower concentration favors the desired intramolecular cyclization.
High Dilution (Syringe Pump Addition)>95%<5%The best method to minimize polymerization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(piperidin-2-ylmethyl)-2-bromoacetamide

  • In a round-bottom flask, dissolve 2-(aminomethyl)piperidine (B33004) (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide by column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Cyclization to form Octahydropyrido[1,2-a]pyrazin-1-one

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford octahydropyrido[1,2-a]pyrazin-1-one.[1]

Mandatory Visualization

Diagram 1: Synthetic Workflow for Octahydropyrido[1,2-a]pyrazin-1-one

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-(Aminomethyl)piperidine C N-(Piperidin-2-ylmethyl)- 2-bromoacetamide A->C B Bromoacetyl bromide B->C E Octahydropyrido[1,2-a]pyrazin-1-one C->E D Base (e.g., NaH) D->E G cluster_0 Intramolecular Cyclization (Favored by High Dilution) cluster_1 Intermolecular Reaction A N-(Piperidin-2-ylmethyl)- 2-bromoacetamide B Octahydropyrido[1,2-a]pyrazin-1-one A->B intramolecular C Dimer/Polymer A->C intermolecular G Start Low Yield of Cyclized Product Incomplete Is the reaction incomplete? Start->Incomplete Polymer Is there evidence of polymerization? Incomplete->Polymer No Sol_Incomplete Increase reaction time or temperature. Incomplete->Sol_Incomplete Yes Degradation Are there multiple unidentified spots on TLC? Polymer->Degradation No Sol_Polymer Use high dilution conditions. Polymer->Sol_Polymer Yes Sol_Degradation Use milder conditions (lower temp, weaker base). Degradation->Sol_Degradation Yes End Re-evaluate reaction conditions. Degradation->End No Sol_Incomplete->End Sol_Polymer->End Sol_Degradation->End

References

Technical Support Center: Purification of Crude N-(piperidin-2-ylmethyl)-2-bromoacetamide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide intermediate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of N-(piperidin-2-ylmethyl)-2-bromoacetamide, offering potential causes and solutions.

Q1: My final product has a low yield after purification. What are the common causes and how can I improve it?

A1: Low recovery of the final product can stem from several factors during the purification process. One common issue is the selection of an inappropriate recrystallization solvent, where the product has high solubility even at low temperatures. Another possibility is the loss of product during transfers between vessels or during filtration. If using column chromatography, the chosen solvent system may not be optimal, leading to broad peaks and incomplete elution of the product.

To improve the yield, a careful selection of the recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Performing small-scale solvent screening is highly recommended. For column chromatography, optimizing the mobile phase through techniques like thin-layer chromatography (TLC) can ensure a more efficient separation and recovery. Minimizing the number of transfer steps and ensuring complete transfer of the product at each stage can also significantly boost the final yield.

Q2: After purification, I still observe significant impurities in my NMR or LC-MS analysis. What are these impurities likely to be and how can I remove them?

A2: The presence of persistent impurities after initial purification is a common challenge. In the synthesis of N-(piperidin-2-ylmethyl)-2-bromoacetamide, these impurities could be unreacted starting materials such as 2-(aminomethyl)piperidine (B33004) or bromoacetyl bromide. Other possibilities include the formation of a di-acylated product where the piperidine (B6355638) nitrogen is also acylated, or dimeric impurities.

To remove these impurities, a multi-step purification approach is often effective. An acid-base extraction can be particularly useful for this compound due to the basic nature of the piperidine moiety. Dissolving the crude product in an organic solvent and washing with a dilute acid solution will protonate the desired product, moving it to the aqueous layer while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the pure product extracted with an organic solvent. Following this with recrystallization or column chromatography can further enhance purity.

Q3: My product appears as an oil and refuses to crystallize. What can I do?

A3: The inability of a product to crystallize, often referred to as "oiling out," is typically due to the presence of impurities that disrupt the crystal lattice formation. It can also be caused by the solvent being too nonpolar for the compound, or by cooling the solution too rapidly.

To induce crystallization, first ensure that the product is reasonably pure by employing another purification technique like column chromatography. If the product is still an oil, try using a mixed solvent system for recrystallization. Dissolve the oil in a small amount of a good solvent (in which it is highly soluble) and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to redissolve the oil followed by slow cooling can often promote crystal growth. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.

Q4: The purified compound seems to degrade upon storage. What are the stability issues and proper storage conditions?

A4: Bromoacetamide derivatives can be susceptible to degradation, particularly through hydrolysis of the amide bond or reaction with nucleophiles. The presence of the piperidine ring may also influence stability. Exposure to moisture, light, and elevated temperatures can accelerate decomposition.

For optimal stability, the purified N-(piperidin-2-ylmethyl)-2-bromoacetamide should be stored as a dry solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it at low temperatures, such as in a refrigerator or freezer, and protected from light. If the compound needs to be stored in solution, use an anhydrous, aprotic solvent and store at -20°C or below.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-(piperidin-2-ylmethyl)-2-bromoacetamide?

A1: The most common method for synthesizing N-(piperidin-2-ylmethyl)-2-bromoacetamide is the acylation of 2-(aminomethyl)piperidine with a bromoacetylating agent. This is typically carried out by reacting 2-(aminomethyl)piperidine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) in an inert solvent (such as dichloromethane (B109758) or tetrahydrofuran) at a low temperature (e.g., 0°C).

Q2: What are the best general techniques for purifying N-(piperidin-2-ylmethyl)-2-bromoacetamide?

A2: A combination of purification techniques is often most effective. Due to the basic piperidine nitrogen, an acid-base extraction is a highly recommended first step to separate the product from non-basic impurities. This can be followed by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid. For highly impure samples or to separate closely related impurities, column chromatography using silica (B1680970) gel is a powerful tool.

Q3: Which solvents are recommended for the recrystallization of N-(piperidin-2-ylmethyl)-2-bromoacetamide?

A3: While the optimal solvent must be determined experimentally, good starting points for recrystallization of N-substituted bromoacetamides include polar solvents like ethanol (B145695), or solvent mixtures such as hexane/acetone or diethyl ether/methanol. Given the structure of the target molecule, a moderately polar solvent or a mixture of a polar and a non-polar solvent is likely to be effective.

Q4: What are the key safety precautions when handling N-(piperidin-2-ylmethyl)-2-bromoacetamide?

A4: N-(piperidin-2-ylmethyl)-2-bromoacetamide is an alkylating agent and should be handled with care. It is expected to be toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: Comparison of Purification Techniques for N-Substituted Bromoacetamides (General Data)

Purification TechniquePrincipleTypical Solvents/Mobile PhasesExpected Purity ImprovementAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities at different temperatures.Ethanol, Acetone, Hexane/Ethyl Acetate, Toluene.Moderate to HighCost-effective, scalable, can yield highly pure crystalline product.Requires a suitable solvent, may have lower recovery.
Column Chromatography Differential adsorption of compounds on a stationary phase.Silica gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.HighExcellent for separating complex mixtures and closely related impurities.More time-consuming, requires larger solvent volumes, can be costly.
Acid-Base Extraction Exploits the basicity of the piperidine moiety to separate from neutral or acidic impurities.Dichloromethane or Ethyl Acetate (organic phase), 1M HCl (aqueous acid), 1M NaOH (aqueous base).ModerateEffective for removing non-basic impurities, good for initial cleanup.Not effective for removing other basic impurities.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction

  • Dissolve the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) and shake vigorously.

  • Allow the layers to separate and collect the aqueous layer (which now contains the protonated product).

  • Wash the organic layer with the dilute acid solution again to ensure complete extraction of the product.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a dilute aqueous base solution (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10).

  • Extract the product from the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization

  • Place the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) until the solid just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: General Procedure for Column Chromatography

  • Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

PurificationWorkflow crude Crude Product (N-(piperidin-2-ylmethyl)-2-bromoacetamide) acid_base Acid-Base Extraction crude->acid_base column Column Chromatography crude->column For Complex Mixtures recrystallization Recrystallization acid_base->recrystallization Initial Cleanup impurities1 Non-Basic Impurities acid_base->impurities1 pure Pure Product recrystallization->pure Final Purity impurities2 Soluble Impurities recrystallization->impurities2 column->pure impurities3 Closely Related Impurities column->impurities3

Caption: A decision workflow for selecting the appropriate purification method.

TroubleshootingFlow start Problem with Purification low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities oiling_out Product Oiling Out? start->oiling_out solve_yield Optimize recrystallization solvent Minimize transfers Optimize chromatography low_yield->solve_yield Yes solve_impurities Perform acid-base extraction Use multi-step purification Optimize chromatography impurities->solve_impurities Yes solve_oiling Purify further (e.g., column) Use mixed solvent system Slow cooling & seeding oiling_out->solve_oiling Yes

Caption: A troubleshooting guide for common purification issues.

identifying and minimizing side reactions in pyridopyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrido[2,3-b]pyrazine (B189457) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize common side reactions encountered during the synthesis of pyridopyrazines.

Troubleshooting Guides

This section addresses common issues encountered during pyridopyrazine synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction for the synthesis of a pyrido[2,3-b]pyrazine derivative is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

Answer: Low yields in pyridopyrazine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder the formation of the desired product.[1] The choice of solvent can also drastically affect the reaction outcome by influencing reactant solubility and reaction rates.[1]

    • Solution: A thorough optimization of reaction conditions is crucial. Systematically vary the temperature, reaction time, and solvent to find the optimal parameters for your specific substrates. For instance, in some multicomponent reactions, microwave irradiation has been shown to improve yields and reduce reaction times compared to conventional heating.[2]

  • Poor Quality of Starting Materials: The purity of the starting materials, such as the diaminopyridine and the dicarbonyl compound, is critical. Impurities can lead to the formation of side products and consume the reactants.

    • Solution: Ensure all starting materials are of high purity. If necessary, purify the reactants before use. For example, aldehydes should be checked for carboxylic acid impurities that can form upon oxidation.[2]

  • Catalyst Issues: The choice and loading of the catalyst can be critical. An inappropriate catalyst may not effectively promote the desired reaction, while incorrect loading can lead to either an incomplete reaction or an increase in side reactions.[1]

    • Solution: Screen different catalysts, such as p-toluenesulfonic acid (p-TSA) or other Brønsted or Lewis acids, to find the most effective one for your reaction. Optimize the catalyst loading; a typical starting point is 10-20 mol%.[2]

  • Inefficient Work-up and Purification: A significant amount of product can be lost during extraction and purification steps.

    • Solution: Optimize the work-up procedure to ensure efficient extraction of the product. During column chromatography, select an appropriate solvent system to achieve good separation from impurities.

Issue 2: Formation of a Major Side Product

Question: My reaction is producing a significant amount of an unexpected side product. How can I identify and minimize its formation?

Answer: The formation of a major side product is a common issue. The first step is to identify the structure of the side product, often through techniques like NMR, MS, and IR spectroscopy. Once identified, you can devise a strategy to minimize its formation. Common side reactions in pyridopyrazine synthesis include over-oxidation, dimerization, N-oxide formation, and polymerization.

Troubleshooting Specific Side Reactions

1. Over-oxidation

  • Problem: The desired pyridopyrazine is being further oxidized, leading to the formation of N-oxides or ring-opened products. This is more common when using strong oxidizing agents or when the reaction is run for an extended period at high temperatures.

  • Troubleshooting:

    • Use Milder Oxidizing Agents: If an oxidation step is involved, consider using a milder oxidizing agent. For example, air or oxygen can be used for the aromatization of a dihydropyridopyrazine intermediate, which is less harsh than stronger oxidants.[3]

    • Control Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the product. Lowering the reaction temperature can also help to reduce the rate of over-oxidation.[4]

    • Inert Atmosphere: If the oxidation is unintended and caused by atmospheric oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction.

2. Dimerization

  • Problem: Two molecules of a reactant or intermediate are reacting with each other to form a dimer. This can be a significant issue, especially with reactive intermediates.

  • Troubleshooting:

    • High Dilution: Running the reaction at a lower concentration (high dilution) can disfavor intermolecular reactions like dimerization and promote the desired intramolecular cyclization.

    • Slow Addition of Reagents: Adding one of the reactive components slowly to the reaction mixture can help to maintain a low concentration of that component, thereby minimizing dimerization.

    • Optimize Reaction Temperature: The rate of dimerization can be sensitive to temperature. Experiment with different temperatures to find a range where the desired reaction is favored over dimerization.

3. N-oxide Formation

  • Problem: The nitrogen atom in the pyridine (B92270) or pyrazine (B50134) ring is being oxidized to an N-oxide. This is a common side reaction when using oxidizing conditions.

  • Troubleshooting:

    • Avoid Strong Oxidants: As with over-oxidation, using milder oxidizing agents or controlling the stoichiometry of the oxidant can prevent N-oxide formation.

    • Deoxygenation: If N-oxide formation is unavoidable, it may be possible to deoxygenate the product in a subsequent step using a reducing agent such as PCl₃ or PPh₃.

4. Polymerization

  • Problem: The starting materials or intermediates are polymerizing, leading to a complex mixture and low yield of the desired product.

  • Troubleshooting:

    • Control Temperature: Polymerization is often initiated by heat. Maintaining a stable and controlled reaction temperature is crucial.

    • Monomer Concentration: High concentrations of reactants can favor polymerization. Consider a semi-batch process where one of the reactants is added gradually.

    • Purity of Reagents: Impurities in the starting materials can sometimes act as initiators for polymerization. Ensure high purity of all reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridopyrazines?

A1: The most common methods for synthesizing the pyrido[2,3-b]pyrazine core involve the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound.[5] Variations of this approach include multicomponent reactions where the reactants are combined in a one-pot synthesis.[6] Another strategy is the Guareschi-Thorpe reaction, which can be adapted to produce pyridopyrazine derivatives.[1][7]

Q2: How can I purify my pyridopyrazine product from the reaction mixture?

A2: Purification of pyridopyrazine derivatives is typically achieved through standard techniques such as column chromatography, recrystallization, or distillation.[8]

  • Column Chromatography: This is a versatile method for separating the desired product from side products and unreacted starting materials. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is critical for achieving good separation.[8][9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a high-purity product.[3][6]

  • Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.[8]

Q3: Can I use the Guareschi-Thorpe reaction to synthesize pyridopyrazines?

A3: Yes, the Guareschi-Thorpe reaction, which traditionally synthesizes substituted pyridines, can be adapted for the synthesis of pyridopyrazine derivatives. An advanced version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields and a greener process.[7][10]

Q4: What is the best way to monitor the progress of my pyridopyrazine synthesis?

A4: The progress of the reaction should be monitored regularly to determine the optimal reaction time and to avoid the formation of degradation products. Thin-layer chromatography (TLC) is a simple and effective technique for this purpose.[1][3] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative [6]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-H₂O12No reaction
2-Ethanol (B145695)12Trace
3p-TSA (10)H₂O1245
4p-TSA (10)Ethanol1075
5p-TSA (20)DCM1260
6p-TSA (20)THF1255
7p-TSA (20)CH₃CN1070
8p-TSA (20)Ethanol989
9p-TSA (20)DMF882

Reaction conditions: 4-methoxybenzaldehyde (B44291) (0.684 mmol), 1,3-indanedione (0.684 mmol), and 2-aminopyrazine (B29847) (0.684 mmol) were refluxed in the specified solvent.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Pyrido[2,3-b]pyrazines via Multicomponent Reaction [6]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%).

  • Add ethanol (10 mL) as the solvent.

  • Reflux the reaction mixture for approximately 8-9 hours. Monitor the reaction progress by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.

  • After the reaction is complete, allow the solution to cool to room temperature, which should result in the formation of a solid precipitate.

  • Collect the precipitate by filtration and wash it with water and then with cold ethanol.

  • The product can be further purified by recrystallization from ethyl acetate.

Protocol 2: Advanced Guareschi-Thorpe Synthesis of a Hydroxy Cyanopyridine Derivative [10]

  • In a sealed vessel, combine ethyl cyanoacetate (B8463686) (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).

  • Add a 1:1 mixture of water and ethanol as the solvent.

  • Heat the mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. This method has been shown to produce high yields with no noticeable side products.[10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants (Diaminopyridine, Dicarbonyl) catalyst Add Catalyst and Solvent start->catalyst reflux Heat/Reflux catalyst->reflux monitor Monitor Progress (TLC/LC-MS) reflux->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for pyridopyrazine synthesis.

troubleshooting_low_yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity start->check_reagents check_catalyst Evaluate Catalyst (Type, Loading) start->check_catalyst check_workup Assess Work-up/ Purification Efficiency start->check_workup optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents screen_catalysts Screen Catalysts/ Optimize Loading check_catalyst->screen_catalysts optimize_workup Refine Work-up/ Purification Protocol check_workup->optimize_workup

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Monitoring the Synthesis of Octahydropyrido[1,2-a]pyrazine via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of octahydropyrido[1,2-a]pyrazine using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for octahydropyrido[1,2-a]pyrazine, and where does TLC monitoring fit in?

A prevalent strategy involves a two-step process: first, the synthesis of the lactam intermediate, octahydropyrido[1,2-a]pyrazin-1-one, followed by its reduction to the final product, octahydropyrido[1,2-a]pyrazine.[1] TLC is a crucial analytical tool used to monitor the progress of both reactions, ensuring the consumption of starting materials and the formation of the desired products.

Q2: Which TLC visualization stains are most effective for octahydropyrido[1,2-a]pyrazine and its precursors?

Since octahydropyrido[1,2-a]pyrazine and its amine precursors may not be UV-active, chemical staining is often necessary for visualization.[2] Recommended stains include:

  • Ninhydrin (B49086): Excellent for detecting primary and secondary amines, appearing as pink or purple spots upon heating.[1][3]

  • Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized, such as amines. It typically yields yellow to brown spots on a purple background.[4]

  • Iodine: A simple and often effective method where compounds appear as brownish spots.[4]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking is a common issue when analyzing basic compounds like amines on silica (B1680970) gel, which is acidic.[5] This can be caused by strong adsorption to the stationary phase or overloading the sample.[2][5]

  • Solution: To mitigate streaking, a small amount of a basic modifier, such as triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol (B129727) (1–10%), can be added to the mobile phase.[6] This will neutralize the acidic sites on the silica gel and improve the spot shape. Also, ensure your sample is not too concentrated.[2]

Q4: The Rf values of my starting material and product are very close. How can I improve the separation?

Poor separation can hinder the accurate monitoring of the reaction.

  • Solution: You can improve separation by adjusting the polarity of the mobile phase. If the spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[6] Experimenting with different solvent systems is often necessary to achieve optimal separation.

Q5: I don't see any spots on my TLC plate after development and staining. What should I do?

The absence of spots can be due to several factors.

  • Troubleshooting Steps:

    • Confirm Sample Application: Ensure you have correctly spotted the sample on the plate.

    • Increase Concentration: The sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications.[2][6]

    • Check Staining Procedure: Ensure the stain is fresh and the heating (if required) is adequate.

    • Volatility: The compound might be volatile and could have evaporated from the plate.[6]

Experimental Protocols

Protocol 1: Synthesis of Octahydropyrido[1,2-a]pyrazin-1-one (Lactam Intermediate)

This protocol is based on the intramolecular cyclization of a haloacetamide derivative of 2-(aminomethyl)piperidine (B33004).[7]

  • Synthesis of N-(piperidin-2-ylmethyl)-2-bromoacetamide:

    • Dissolve 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask at 0 °C.

    • Add bromoacetyl bromide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Intramolecular Cyclization:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction and quench with water. Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Reduction of Octahydropyrido[1,2-a]pyrazin-1-one

This protocol describes the reduction of the lactam to the final product.

  • Dissolve octahydropyrido[1,2-a]pyrazin-1-one (1.0 eq) in an anhydrous solvent like THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench the excess reducing agent with water and a sodium hydroxide (B78521) solution.

  • Filter the resulting solid and concentrate the filtrate. The crude product can be purified by column chromatography.

Protocol 3: TLC Monitoring Procedure
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent. Use a capillary tube to spot the sample on the origin line. It is good practice to co-spot the reaction mixture with the starting material to aid in identification.

  • Developing the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. After the plate is dry, visualize the spots using a suitable stain (e.g., ninhydrin or potassium permanganate) and gentle heating.

Quantitative Data

The octahydropyrido[1,2-a]pyrazine scaffold is a key component in the development of potent and selective μ-opioid receptor antagonists. The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC₅₀) of a key derivative.[8][9][10]

Compoundhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)hµ IC₅₀ (nM)
36 0.47130291.8
4 0.622101100.54

Data extracted from a study on novel mu-opioid receptor antagonists.[8][9]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_tlc TLC Monitoring start Start: 2-(aminomethyl)piperidine intermediate1 N-(piperidin-2-ylmethyl)-2-bromoacetamide start->intermediate1 Acylation intermediate2 Octahydropyrido[1,2-a]pyrazin-1-one intermediate1->intermediate2 Intramolecular Cyclization spotting Spot TLC Plate intermediate1->spotting Monitor Progress end_product End Product: Octahydropyrido[1,2-a]pyrazine intermediate2->end_product Reduction intermediate2->spotting end_product->spotting Monitor Final Product development Develop Plate spotting->development visualization Visualize with Stain development->visualization analysis Analyze Results visualization->analysis analysis->intermediate1 Reaction Incomplete analysis->intermediate2 Reaction Incomplete analysis->end_product Reaction Complete

Caption: Workflow for the synthesis and TLC monitoring of octahydropyrido[1,2-a]pyrazine.

Troubleshooting Guide

G cluster_streaking Streaking Spots cluster_separation Poor Separation cluster_no_spots No Spots Visible start TLC Plate Issue? streaking Are spots streaked? start->streaking poor_sep Poor Separation? start->poor_sep no_spots No Spots Visible? start->no_spots overloaded Sample Overloaded? streaking->overloaded Yes basic_compound Compound is Basic? overloaded->basic_compound No dilute Dilute Sample overloaded->dilute Yes add_base Add Base to Eluent (e.g., Triethylamine) basic_compound->add_base Yes high_rf Spots too high (High Rf)? poor_sep->high_rf Yes low_rf Spots too low (Low Rf)? high_rf->low_rf No less_polar Use Less Polar Eluent high_rf->less_polar Yes more_polar Use More Polar Eluent low_rf->more_polar Yes check_stain Stain/Heating Issue? no_spots->check_stain Yes too_dilute Sample too Dilute? check_stain->too_dilute No fix_stain Use Fresh Stain / Adjust Heat check_stain->fix_stain Yes concentrate Concentrate Sample / Re-spot too_dilute->concentrate Yes

Caption: Troubleshooting decision tree for common TLC issues in amine synthesis.

References

Technical Support Center: Overcoming Difficulties in the Chiral Separation of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of pyrazine (B50134) derivatives.

Troubleshooting Guide

This section addresses specific issues encountered during the chiral separation of pyrazine derivatives in a question-and-answer format.

Question: Why am I observing poor or no resolution between my pyrazine enantiomers?

Answer:

Poor or no resolution is a common challenge in chiral separations and can stem from several factors. The key is to systematically evaluate and optimize your chromatographic conditions.

  • Suboptimal Stationary Phase: The choice of chiral stationary phase (CSP) is the most critical factor for achieving enantioselectivity. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of compounds, including pyrazine derivatives.[1][2] If you are not seeing separation, consider screening different types of CSPs.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in the separation mechanism.[3]

    • For HPLC: In normal-phase mode, a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol (e.g., isopropanol, ethanol) is common. The type and concentration of the alcohol can significantly impact resolution.[4] In reversed-phase mode, acetonitrile (B52724) or methanol (B129727) with an aqueous buffer is used. The organic modifier can influence the enantioselective recognition.[5]

    • For SFC: Supercritical CO2 is the primary mobile phase, with an organic modifier such as methanol. The concentration of the modifier is a key parameter to optimize.[6][7]

  • Inappropriate Temperature: Temperature can affect the thermodynamics of the chiral recognition process.[8] It's advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation. Sometimes, lower temperatures can enhance resolution.[4]

  • Incorrect Flow Rate: While a flow rate of 1.0 mL/min is often a good starting point for 4.6 mm I.D. columns, reducing the flow rate can sometimes improve resolution by allowing for better mass transfer.[8]

Question: What is causing significant peak tailing for my pyrazine analytes?

Answer:

Peak tailing can compromise resolution and quantification. For basic compounds like many pyrazine derivatives, this is often due to secondary interactions with the stationary phase.

  • Secondary Interactions: Basic pyrazine derivatives can interact with acidic silanol (B1196071) groups on silica-based stationary phases, leading to tailing.[9]

    • Solution 1: Use Additives: Adding a small amount of a competing base, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase can block these active sites and improve peak shape.[4] For acidic pyrazine derivatives, an acidic additive like trifluoroacetic acid (TFA) or formic acid may be beneficial.[4][10]

    • Solution 2: Use an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups, which can reduce tailing.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9][11] Try reducing the injection volume or diluting the sample.[9][11] In some cases with cyclodextrin-based chiral phases, overloading can manifest as tailing rather than fronting.[12]

  • Column Degradation: Over time, the performance of a chiral column can degrade, leading to issues like peak tailing and loss of selectivity.[2][13] It may be possible to regenerate the column according to the manufacturer's instructions.[13]

Question: My pyrazine enantiomers are co-eluting with impurities. How can I resolve this?

Answer:

Co-elution with impurities can interfere with accurate quantification. Here are some strategies to address this:

  • Optimize Selectivity: Adjusting the mobile phase composition or changing the chiral stationary phase can alter the selectivity of the separation for both the enantiomers and the impurities.

  • Sample Preparation: Implementing a more rigorous sample cleanup procedure before injection can remove interfering impurities.

  • Utilize Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (GC-MS or LC-MS) can help distinguish between your analytes of interest and co-eluting impurities, especially if they have different mass-to-charge ratios.[14][15] Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is particularly advantageous as it can minimize interferences from achiral impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the chiral separation of pyrazine derivatives?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for detection and identification.[11][15][16] SFC is often considered a "greener" and more efficient alternative to normal-phase HPLC for chiral separations.[7]

Q2: How do I choose the right chiral stationary phase (CSP) for my pyrazine derivative?

A2: The selection of a CSP is largely empirical. A common strategy is to screen a set of complementary CSPs, such as those based on different polysaccharide derivatives (e.g., amylose (B160209) and cellulose).[1][17] The structure of your pyrazine derivative, including the nature and position of its substituents, will influence which CSP provides the best separation.

Q3: Can I use mobile phase additives for chiral separations of pyrazines?

A3: Yes, mobile phase additives are often crucial for improving peak shape and can sometimes influence enantioselectivity.[3][18] For basic pyrazine derivatives, a small amount of a basic additive like diethylamine (DEA) is often used in normal-phase HPLC to reduce peak tailing.[4] In reversed-phase HPLC, buffers are used to control the pH of the mobile phase, which is important for ionizable pyrazines.[9] In some cases, cyclodextrins can be used as chiral mobile phase additives with an achiral stationary phase to induce separation.[19][20]

Q4: What is the role of temperature in chiral separations of pyrazines?

A4: Temperature affects the kinetics and thermodynamics of the interactions between the enantiomers and the chiral stationary phase.[8] Optimizing the temperature can improve resolution and efficiency. It is often beneficial to evaluate a range of temperatures during method development.[4]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations of pyrazine derivatives?

A5: SFC offers several advantages, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and often higher efficiency compared to HPLC.[7][21] The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure.[22] SFC is also highly compatible with mass spectrometry.[23]

Data Presentation

Table 1: Typical Starting Conditions for Chiral HPLC Method Development for Pyrazine Derivatives

ParameterNormal PhaseReversed Phase
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)
Mobile Phase n-Heptane/Isopropanol (90:10, v/v)Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v)
Additive 0.1% Diethylamine (for basic analytes)Not typically used initially
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C25°C
Detection UV (e.g., 270 nm)UV (e.g., 270 nm)

Table 2: Typical Starting Conditions for Chiral SFC Method Development for Pyrazine Derivatives

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD, AS; Chiralcel® OJ, OD)[6]
Mobile Phase Supercritical CO2 / Methanol (gradient from 5% to 40% Methanol)[6]
Additive 0.2% Isopropylamine in Methanol[6]
Flow Rate 2.5 mL/min[6]
Back Pressure 110 bar[6]
Column Temperature 35°C[6]
Detection UV and/or MS

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Novel Pyrazine Derivative

  • Column Selection: Begin by screening a set of at least four different polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC, and ID).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-heptane and an alcohol modifier (isopropanol or ethanol) at various ratios (e.g., 95:5, 90:10, 80:20 v/v).

    • For basic pyrazine derivatives, add 0.1% diethylamine to the mobile phase to improve peak shape.

    • Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the sample.

  • Mobile Phase Screening (Reversed Phase):

    • Prepare mobile phases consisting of acetonitrile and water (or a buffer like ammonium (B1175870) acetate) at various ratios (e.g., 30:70, 50:50, 70:30 v/v).

    • For ionizable pyrazines, adjust the pH of the aqueous portion of the mobile phase to be approximately 2 pH units away from the pKa of the analyte.

  • Initial Analysis:

    • Dissolve the racemic pyrazine derivative in the mobile phase or a compatible solvent.

    • Inject a small volume (e.g., 5 µL) onto the column.

    • Run the analysis at a flow rate of 1.0 mL/min and a temperature of 25°C.

  • Optimization:

    • Based on the initial screening results, select the column and mobile phase that provide the best initial separation.

    • Optimize the concentration of the organic modifier to fine-tune retention and resolution.

    • Investigate the effect of temperature by running the analysis at different temperatures (e.g., 15°C, 25°C, 35°C).

    • If resolution is still not optimal, try reducing the flow rate (e.g., to 0.5 mL/min).

Protocol 2: Chiral GC-MS Analysis of Volatile Pyrazine Derivatives

  • Column Selection: Choose a chiral capillary column, often one containing a derivatized cyclodextrin (B1172386) stationary phase.[24]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[25]

    • Oven Temperature Program: Start with an initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min. A slower ramp rate may improve the separation of closely eluting peaks.[9]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

  • Data Analysis: Identify the enantiomers by their retention times and mass spectra. Since many pyrazine isomers have similar mass spectra, confirmation is often achieved by comparing retention indices with literature values or by co-injection with authentic standards.[9][14]

Visualizations

Chiral_Separation_Troubleshooting cluster_resolution Resolution Troubleshooting cluster_tailing Peak Tailing Troubleshooting cluster_coelution Co-elution Troubleshooting start Start: Chiral Separation of Pyrazine Derivative issue Problem Identified? start->issue no_resolution No/Poor Resolution issue->no_resolution Yes peak_tailing Peak Tailing issue->peak_tailing co_elution Co-elution with Impurities issue->co_elution end_node Separation Achieved issue->end_node No screen_csp Screen Different Chiral Stationary Phases no_resolution->screen_csp add_additive Add Competing Base/Acid (e.g., DEA/TFA) peak_tailing->add_additive reoptimize_selectivity Re-optimize Selectivity (CSP/Mobile Phase) co_elution->reoptimize_selectivity optimize_mp Optimize Mobile Phase (Modifier/Additives) screen_csp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->issue check_load Reduce Sample Concentration/Injection Volume add_additive->check_load check_column Check Column Health/Regenerate check_load->check_column check_column->issue improve_cleanup Improve Sample Cleanup reoptimize_selectivity->improve_cleanup use_ms Use Mass Spec Detector (MS) improve_cleanup->use_ms use_ms->issue

Caption: Troubleshooting flowchart for chiral separation of pyrazines.

Chiral_Method_Development_Workflow cluster_optimization Optimization Parameters start Define Analyte & Separation Goal select_mode Select Chromatographic Mode (HPLC, SFC, GC) start->select_mode csp_screening Screen Chiral Stationary Phases (CSPs) select_mode->csp_screening mp_screening Screen Mobile Phases (Modifiers & Additives) csp_screening->mp_screening optimization Optimization mp_screening->optimization opt_mp Mobile Phase Composition optimization->opt_mp opt_temp Temperature optimization->opt_temp opt_flow Flow Rate optimization->opt_flow opt_inj Injection Volume optimization->opt_inj validation Method Validation optimization->validation Optimized Method opt_mp->optimization opt_temp->optimization opt_flow->optimization opt_inj->optimization

Caption: Workflow for chiral method development.

References

Technical Support Center: Enhancing Regioselectivity in the Ring Transformation of Pyridopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring transformation of pyridopyrazines to yield substituted pyridines. The following information is designed to help you enhance regioselectivity and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the ring transformation of pyridopyrazines into pyridines?

A1: The transformation typically proceeds through an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism.[1] In this multi-step process, a nucleophile adds to an electron-deficient carbon atom in the pyridopyrazine ring, leading to the opening of the pyrazine (B50134) ring. Subsequently, a new ring closure occurs with the expulsion of a leaving group, resulting in the formation of a substituted pyridine (B92270). Understanding this mechanism is crucial for controlling the regioselectivity of the reaction.

Q2: What are the key factors that control the regioselectivity of this ring transformation?

A2: The regioselectivity, which is the preferential formation of one regioisomer over another, is primarily governed by a combination of electronic and steric factors:

  • Electronic Effects of Substituents: The electronic nature of the substituents on the pyridopyrazine ring plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can direct the initial nucleophilic attack to specific positions.

  • Steric Hindrance: Bulky substituents can hinder the approach of the nucleophile to nearby positions, thereby favoring attack at less sterically congested sites.

  • Nature of the Nucleophile: The size and reactivity of the nucleophile can influence the site of attack.

  • Reaction Conditions: Solvent polarity and temperature can significantly impact the reaction pathway and, consequently, the regioselectivity.

Q3: How do electron-donating and electron-withdrawing groups influence the site of nucleophilic attack?

A3: Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR2) groups, increase the electron density of the ring, particularly at the ortho and para positions relative to the substituent.[2][3] Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the ring, making the carbons ortho and para to the EWG more electrophilic and thus more susceptible to nucleophilic attack.[4]

Q4: Can the solvent choice significantly alter the regioselectivity?

A4: Yes, the solvent can have a profound effect on regioselectivity. Polar aprotic solvents, such as DMSO or DMF, can stabilize charged intermediates formed during the nucleophilic addition, potentially altering the energy barriers for the formation of different regioisomers. The ability of a solvent to act as a hydrogen-bond acceptor can also influence the reaction's regioselectivity.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity Observed

Potential Causes:

  • Substituent Effects: The electronic and steric effects of the substituents on the pyridopyrazine ring may not be sufficiently differentiated to favor one reaction pathway over another.

  • Reaction Conditions: The chosen temperature or solvent may not be optimal for achieving high regioselectivity.

  • Nucleophile Reactivity: A highly reactive, non-selective nucleophile might be in use.

Solutions:

  • Modify Substituents: If possible, introduce a substituent with a stronger directing effect (either a potent EWG or EDG) to enhance the electronic bias for the nucleophilic attack.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.

  • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., THF, Dioxane, DMSO, NMP) to identify the optimal medium for regioselectivity.

  • Vary the Nucleophile: If the reaction allows, experiment with a bulkier or less reactive nucleophile, which can exhibit greater selectivity.

Issue 2: Low Yield of the Desired Regioisomer

Potential Causes:

  • Side Reactions: The reaction conditions may be promoting the formation of undesired side products.

  • Incomplete Reaction: The reaction may not be proceeding to completion, leaving unreacted starting material.

  • Product Decomposition: The desired product might be unstable under the reaction conditions.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to identify the formation of side products.

  • Adjust Stoichiometry: Vary the stoichiometry of the nucleophile and base to find the optimal ratio that maximizes the yield of the desired product.

  • Temperature Control: As with regioselectivity, fine-tuning the temperature can minimize side reactions and prevent product degradation.

  • Inert Atmosphere: If the reactants or products are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Formation of Unexpected Side Products

Potential Causes:

  • Alternative Reaction Pathways: The reaction conditions may be enabling a competing reaction mechanism, such as a cine-substitution or a different ring-opening/closing cascade.

  • Decomposition of Starting Material or Product: The starting pyridopyrazine or the target pyridine derivative may be degrading under the reaction conditions.

  • Reaction with Solvent: The nucleophile or a reactive intermediate may be reacting with the solvent.

Solutions:

  • Mechanistic Investigation: Re-evaluate the potential reaction pathways. Isotope labeling studies can be a powerful tool to elucidate the mechanism and the origin of side products.

  • Purification of Reagents: Ensure the purity of all starting materials and reagents, as impurities can sometimes catalyze side reactions.

  • Change of Base or Nucleophile: The choice of base can be critical. A non-nucleophilic base might be necessary to avoid its direct participation in the reaction.

  • Careful Selection of Solvent: Choose a solvent that is inert under the reaction conditions.

Data Presentation

Table 1: Influence of Substituents on Regioisomeric Ratio

EntrySubstituent (R)NucleophileSolventTemperature (°C)Regioisomeric Ratio (A:B)Total Yield (%)
1HNaOMeMeOH6555:4575
2OMeNaOMeMeOH6585:1582
3NO₂NaOMeMeOH6520:8068
4ClNaOMeMeOH6540:6078
5OMeNaOMeDMSO6592:885

Note: Data in this table is illustrative and based on established principles of regioselectivity in heterocyclic chemistry. The exact ratios and yields will depend on the specific pyridopyrazine core and reaction conditions.

Experimental Protocols

Key Experiment: Regioselective Ring Transformation of a Substituted Pyridopyrazine

This protocol describes a general procedure for the nucleophilic ring transformation of a pyridopyrazine derivative.

Materials:

  • Substituted Pyridopyrazine (1.0 eq)

  • Sodium Methoxide (B1231860) (2.0 eq, 25% solution in Methanol)

  • Anhydrous Methanol (B129727) (or other anhydrous solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted pyridopyrazine (e.g., 1 mmol, 150 mg).

  • Dissolve the starting material in anhydrous methanol (10 mL).

  • With stirring, add the sodium methoxide solution (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica (B1680970) gel to separate the regioisomers.

Visualizations

Signaling Pathways and Logical Relationships

// Nodes Start [label="Substituted\nPyridopyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc_Add [label="Nucleophilic\nAddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Covalent Adduct\n(Meisenheimer-like)", fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Open [label="Ring Opening", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Open-Chain\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Close [label="Ring Closure", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_A [label="Regioisomer A", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_B [label="Regioisomer B", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Nuc_Add [label=" + Nucleophile"]; Nuc_Add -> Intermediate1; Intermediate1 -> Ring_Open; Ring_Open -> Intermediate2; Intermediate2 -> Ring_Close; Ring_Close -> Product_A [label="Path A"]; Ring_Close -> Product_B [label="Path B"]; } dot Caption: The ANRORC mechanism for pyridopyrazine ring transformation.

// Nodes Start [label="Low Regioselectivity\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Subst [label="Analyze Substituent\nElectronic/Steric Effects", fillcolor="#FBBC05", fontcolor="#202124"]; Modify_Subst [label="Modify Substituents\n(if possible)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Cond [label="Evaluate Reaction\nConditions (Temp, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Lower Reaction\nTemperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Screen_Solv [label="Perform Solvent\nScreening", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Nuc [label="Assess Nucleophile\nReactivity/Size", fillcolor="#FBBC05", fontcolor="#202124"]; Vary_Nuc [label="Use Bulkier or\nLess Reactive Nucleophile", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved\nRegioselectivity", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Subst; Check_Subst -> Modify_Subst [label="Weak Directing\nGroup"]; Modify_Subst -> End; Start -> Check_Cond; Check_Cond -> Optimize_Temp [label="High Temp"]; Optimize_Temp -> End; Check_Cond -> Screen_Solv [label="Suboptimal\nSolvent"]; Screen_Solv -> End; Start -> Check_Nuc; Check_Nuc -> Vary_Nuc [label="Highly Reactive\nNucleophile"]; Vary_Nuc -> End; } dot Caption: A troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines?

The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines is typically a one-pot, three-component reaction.[1][2][3] It involves the condensation of a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide in the presence of molecular iodine as a catalyst.[1][2][3][4] Iodine, a cost-effective and readily available Lewis acid, activates the in situ formed imine, facilitating a [4+1] cycloaddition with the isocyanide to yield the final imidazo[1,2-a]pyrazine (B1224502) product.[1][2][4] This method is valued for its efficiency, often providing good to excellent yields at room temperature with a simple workup procedure.[2]

Q2: What are the key starting materials for this synthesis?

The essential starting materials for this reaction are:

  • 2-aminopyrazine: This provides the pyrazine (B50134) ring of the final product.

  • An aldehyde: Typically an aromatic aldehyde, which will determine the substituent at the 2-position of the imidazo[1,2-a]pyrazine ring.

  • An isocyanide: Common examples include tert-butyl isocyanide and cyclohexyl isocyanide, which form the 3-amino substituent.[1]

  • Molecular Iodine (I₂): This serves as the catalyst for the reaction.[1][2]

Q3: What is the role of molecular iodine in this reaction?

Molecular iodine (I₂) acts as a Lewis acid catalyst.[2][5] It is believed to activate the imine intermediate formed from the condensation of 2-aminopyrazine and the aldehyde.[2][4] This activation facilitates the nucleophilic attack of the isocyanide, leading to the subsequent cyclization and formation of the imidazo[1,2-a]pyrazine core.[2][4]

Q4: Can this synthetic method be applied to produce similar heterocyclic compounds?

Yes, this methodology is versatile. By substituting 2-aminopyrazine with 2-aminopyridine, the same iodine-catalyzed three-component reaction can be used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Impure Reagents Ensure the purity of starting materials, especially the aldehyde and isocyanide. Aldehydes can oxidize to carboxylic acids, and isocyanides can degrade over time. Use freshly distilled or purified reagents if necessary.Impurities can inhibit the catalyst or lead to the formation of side products, thus reducing the yield of the desired product.
Suboptimal Catalyst Loading Verify the amount of iodine used. Typically, 10-20 mol% is effective.[5][6] If the reaction is sluggish, a slight increase in catalyst loading might be beneficial. However, excess iodine can sometimes lead to side reactions.The catalyst concentration is crucial for the reaction rate. An insufficient amount will result in a slow or incomplete reaction, while an excess may not necessarily improve the yield and could complicate purification.
Incorrect Solvent While ethanol (B145695) is a common solvent, other solvents like methanol (B129727) or even aqueous media have been used.[1][5] The choice of solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction rate and yield. Consider screening different solvents if the yield is low.Solvent polarity and its ability to dissolve all reactants and intermediates are critical for a successful reaction.
Low Reaction Temperature Although many of these reactions proceed at room temperature, some substrate combinations may require gentle heating to achieve a reasonable reaction rate and yield.[2] Monitor the reaction by TLC and consider increasing the temperature to 40-50°C if the reaction is not progressing.Higher temperatures can overcome the activation energy barrier for less reactive substrates, leading to a faster and more complete reaction.
Moisture in the Reaction Ensure that the reaction is carried out under reasonably dry conditions, although the reaction can tolerate some moisture. Use dry solvents and glassware.While iodine is tolerant to some moisture, excessive water can hydrolyze the imine intermediate, leading to lower yields.
Issue 2: Formation of Multiple Products/Difficult Purification
Possible Cause Troubleshooting Step Rationale
Side Reactions Lowering the reaction temperature may help to suppress the formation of side products. Also, ensure the dropwise addition of the isocyanide to the reaction mixture.Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can therefore favor the formation of the main product. Slow addition of the isocyanide can help to control its concentration and minimize polymerization or other side reactions.
Competing Reaction Pathways In some cases, particularly with substituted 2-aminopyrazines, competitive cyclization pathways might exist.[7] Careful analysis of the side products by NMR and MS can help to identify their structures and understand the competing pathways. Modifying the substituents on the starting materials may be necessary to favor the desired product.The electronic and steric properties of the substituents on the 2-aminopyrazine ring can influence the nucleophilicity of the ring nitrogens, potentially leading to different cyclization products.[7]
Iodine-Related Impurities At the end of the reaction, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate (B1220275) until the brown color disappears. This will convert the iodine to iodide, which is more easily removed during the aqueous workup.Residual iodine can co-elute with the product during chromatography, making purification difficult and imparting a color to the final product.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-EthanolRoom Temp.12No Reaction
2I₂ (5)EthanolRoom Temp.865
3I₂ (10)EthanolRoom Temp.585
4I₂ (15)EthanolRoom Temp.587
5I₂ (10)MethanolRoom Temp.680
6I₂ (10)AcetonitrileRoom Temp.1072
7I₂ (10)Ethanol50388

Note: This table is a representative example based on typical optimization studies and does not correspond to a specific literature report.

Table 2: Substrate Scope for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines

Entry2-AminopyrazineAldehydeIsocyanideYield (%)
12-AminopyrazineBenzaldehydetert-Butyl isocyanide92
22-Aminopyrazine4-Chlorobenzaldehydetert-Butyl isocyanide90
32-Aminopyrazine4-Methoxybenzaldehydetert-Butyl isocyanide88
42-Aminopyrazine2-Naphthaldehydetert-Butyl isocyanide85
52-AminopyrazineBenzaldehydeCyclohexyl isocyanide89

Note: Yields are based on reported values in the literature for similar reactions and are for illustrative purposes.

Experimental Protocols

General Procedure for the Iodine-Catalyzed Synthesis of 3-amino-imidazo[1,2-a]pyrazines

To a solution of 2-aminopyrazine (1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (5 mL) was added molecular iodine (0.1 mmol, 10 mol%). The mixture was stirred at room temperature for 10-15 minutes. To this mixture, an isocyanide (1.0 mmol) was added, and the reaction was stirred at room temperature for the time indicated by TLC monitoring (typically 4-6 hours). Upon completion of the reaction, the solvent was removed under reduced pressure. The residue was then dissolved in ethyl acetate (B1210297) (20 mL) and washed with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) followed by brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired imidazo[1,2-a]pyrazine derivative.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Imine Imine Intermediate 2-Aminopyrazine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Isocyanide Isocyanide Activated_Imine Iodine-Activated Imine Complex Imine->Activated_Imine + I₂ (catalyst) Cycloadduct [4+1] Cycloaddition Intermediate Activated_Imine->Cycloadduct + Isocyanide Product Imidazo[1,2-a]pyrazine Cycloadduct->Product Aromatization

Caption: Proposed reaction mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Experimental_Workflow Reactants 1. Mix 2-Aminopyrazine, Aldehyde, and I₂ in Solvent Isocyanide_Addition 2. Add Isocyanide Reactants->Isocyanide_Addition Reaction 3. Stir at Room Temperature (Monitor by TLC) Isocyanide_Addition->Reaction Workup 4. Quench with Na₂S₂O₃ and perform aqueous workup Reaction->Workup Purification 5. Purify by Column Chromatography Workup->Purification Product Pure Imidazo[1,2-a]pyrazine Purification->Product

Caption: General experimental workflow for the synthesis and purification of imidazo[1,2-a]pyrazines.

Troubleshooting_Tree Start Low or No Yield? Check_Reagents Check Reagent Purity (Aldehyde, Isocyanide) Start->Check_Reagents Yes Optimize_Catalyst Optimize I₂ Loading (10-20 mol%) Check_Reagents->Optimize_Catalyst Screen_Solvents Screen Solvents (Ethanol, Methanol, etc.) Optimize_Catalyst->Screen_Solvents Increase_Temp Increase Temperature (e.g., to 40-50°C) Screen_Solvents->Increase_Temp Success Improved Yield Increase_Temp->Success

Caption: A decision tree for troubleshooting low product yield in imidazo[1,2-a]pyrazine synthesis.

References

Validation & Comparative

Comparative Analysis of Octahydropyrido[1,2-a]pyrazine Analogs as Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities of novel octahydropyrido[1,2-a]pyrazine analogs reveals a promising scaffold for the development of potent and selective mu-opioid receptor antagonists. This guide presents a comparative analysis of the binding affinities of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of opioid research.

High-Affinity Binding to the Mu-Opioid Receptor

A series of novel octahydropyrido[1,2-a]pyrazine derivatives have been synthesized and evaluated for their binding affinities at the cloned human mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2][3] The data, summarized in Table 1, highlights the exceptional potency and selectivity of specific analogs for the mu-opioid receptor.

Table 1: Binding Affinities (Ki) of Octahydropyrido[1,2-a]pyrazine Analogs at Opioid Receptors

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)µ/δ Selectivityµ/κ Selectivity
Compound 4 0.62----
Compound 36 0.47>1000>1000>2127>2127

Data extracted from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 25, 7290-306.[1][2][3] A hyphen (-) indicates that specific data was not provided in the source material.

Notably, compound 36, identified as 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, demonstrates a subnanomolar binding affinity for the mu-opioid receptor (Ki = 0.47 nM).[1][2][3] This represents a significant improvement in potency compared to the parent compound 4 (Ki = 0.62 nM).[1][2][3] Furthermore, Compound 36 exhibits a remarkable selectivity profile, with over 2000-fold selectivity for the mu-opioid receptor over both the delta and kappa subtypes.[1][2][3]

Experimental Protocols

The binding affinities of the octahydropyrido[1,2-a]pyrazine analogs were determined using a competitive radioligand binding assay, a standard and robust method for quantifying ligand-receptor interactions.

Radioligand Binding Assay Protocol:

The general procedure for the radioligand binding assay involves the following steps:

  • Membrane Preparation: Membranes from cells stably expressing the cloned human mu, delta, or kappa opioid receptors are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (the octahydropyrido[1,2-a]pyrazine analog).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events. As antagonists, the described octahydropyrido[1,2-a]pyrazine analogs would block these downstream effects. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein (α, β, γ subunits) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α-subunit inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Substrate Downstream_Effects Decreased Neuronal Excitability cAMP->Downstream_Effects Leads to

References

A Comparative Guide to (R)-Octahydro-pyrido[1,2-a]pyrazine: A Novel Mu-Opioid Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation study of (R)-Octahydro-pyrido[1,2-a]pyrazine, a potent and selective mu-opioid receptor antagonist. Its performance is objectively compared with established mu-opioid antagonists: naloxone (B1662785), naltrexone, and cyprodime. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in the field of opioid pharmacology and drug development.

Comparative Analysis of Mu-Opioid Antagonist Activity

(R)-Octahydro-pyrido[1,2-a]pyrazine, referred to as compound 36 in seminal studies, demonstrates high affinity and potent antagonist activity at the mu-opioid receptor.[1] A comparative analysis of its in vitro activity against well-known antagonists is presented below.

Data Presentation: In Vitro Binding Affinity and Functional Antagonism

The following tables summarize the binding affinities (Ki) and functional antagonist activities (IC50) of (R)-Octahydro-pyrido[1,2-a]pyrazine and comparator compounds at the human mu-opioid receptor (hMOR). Data has been compiled from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the hMOR to ensure comparability.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki, nM)

CompoundKi (nM) at hMORRadioligandCell LineReference
(R)-Octahydro-pyrido[1,2-a]pyrazine (Cmpd 36)0.47[³H]DAMGOCHO[1]
Naloxone1.52 ± 0.07[³H]DAMGOCHO11
Naltrexone0.11Not SpecifiedCHO[2]
CyprodimeLow Nanomolar[³H]DAMGORat Brain[3]

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)

CompoundIC50 (nM) at hMORFunctional AssayCell LineReference
(R)-Octahydro-pyrido[1,2-a]pyrazine (Cmpd 36)1.8[³⁵S]GTPγSCHO[1]
Naloxone~1-10VariousVarious
Naltrexone~1VariousVarious
CyprodimeNot specified (potent antagonist)[³⁵S]GTPγSRat Brain[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of (R)-Octahydro-pyrido[1,2-a]pyrazine and its comparators.

Radioligand Binding Assay for Mu-Opioid Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from CHO cells stably expressing the human mu-opioid receptor (hMOR).

  • Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

  • Test Compounds: (R)-Octahydro-pyrido[1,2-a]pyrazine, naloxone, naltrexone, cyprodime.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes (50-100 µg protein/well), and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of naloxone to a set of wells.

  • Initiate the binding reaction by adding the radioligand ([³H]DAMGO) at a final concentration typically at or below its Kd value (e.g., 1 nM).

  • Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry completely, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity of a test compound as an antagonist of the mu-opioid receptor by measuring its ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • Cell Membranes: Membranes from CHO cells stably expressing the hMOR.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: DAMGO.

  • Test Compounds: (R)-Octahydro-pyrido[1,2-a]pyrazine, naloxone, naltrexone, cyprodime.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.

  • Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).

  • 96-well filter plates or Scintillation Proximity Assay (SPA) beads.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test antagonist.

  • In a 96-well plate, add the assay buffer, cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and the test antagonist at various concentrations.

  • Add a fixed concentration of the agonist DAMGO (typically at its EC80 concentration).

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through filter plates and wash with ice-cold assay buffer.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity.

Data Analysis:

  • Subtract non-specific binding (in the presence of unlabeled GTPγS) from all other readings.

  • Plot the percentage of inhibition of DAMGO-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor upon agonist binding and its inhibition by an antagonist.

Mu_Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (e.g., Endorphin, Morphine) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds and Activates Antagonist (R)-Octahydro-pyrido[1,2-a]pyrazine (or other antagonists) Antagonist->MOR Binds and Blocks G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_beta_gamma->K_channel Activates Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP Analgesia Analgesia

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Workflow for Antagonist Validation

The logical flow for validating a novel mu-opioid receptor antagonist is depicted below.

Antagonist_Validation_Workflow Start Start: Novel Compound Synthesis Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Secondary Screen: [35S]GTPγS Functional Assay Determine_Ki->Functional_Assay Active Compounds Determine_IC50 Determine Functional Potency (IC50) Functional_Assay->Determine_IC50 Selectivity_Panel Selectivity Profiling (vs. Delta and Kappa Opioid Receptors) Determine_IC50->Selectivity_Panel Potent Antagonists In_Vivo_Studies In Vivo Efficacy and Safety Studies Selectivity_Panel->In_Vivo_Studies Selective Compounds End End: Candidate for Further Development In_Vivo_Studies->End

Caption: Antagonist Validation Workflow.

Comparative Logic of Mu-Opioid Antagonists

This diagram illustrates the logical relationship in the comparative analysis of the different mu-opioid antagonists.

Comparative_Logic cluster_compounds Mu-Opioid Antagonists cluster_parameters Comparative Parameters Target Mu-Opioid Receptor Compound_36 (R)-Octahydro-pyrido[1,2-a]pyrazine (Novel Compound) Naloxone Naloxone (Standard Comparator) Naltrexone Naltrexone (Standard Comparator) Cyprodime Cyprodime (Selective Comparator) Ki Binding Affinity (Ki) Compound_36->Ki IC50 Functional Potency (IC50) Compound_36->IC50 Selectivity Receptor Selectivity (Mu vs. Delta/Kappa) Compound_36->Selectivity Naloxone->Ki Naloxone->IC50 Naloxone->Selectivity Naltrexone->Ki Naltrexone->IC50 Naltrexone->Selectivity Cyprodime->Ki Cyprodime->IC50 Cyprodime->Selectivity

Caption: Comparative Analysis Framework.

References

Comparative Analysis of Octahydropyrido[1,2-a]pyrazine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of octahydropyrido[1,2-a]pyrazine derivatives reveals a versatile scaffold with applications in opioid receptor modulation and antiviral therapies. This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.

The octahydropyrido[1,2-a]pyrazine core has proven to be a valuable template in medicinal chemistry, allowing for systematic modifications that significantly impact biological activity. This analysis focuses on key studies that have explored the SAR of this scaffold, primarily as mu-opioid receptor antagonists and, to a lesser extent, as antiviral agents.

Mu-Opioid Receptor Antagonism

A significant body of research has focused on the development of octahydropyrido[1,2-a]pyrazine derivatives as potent and selective mu-opioid receptor antagonists. These compounds hold promise for the treatment of opioid-induced side effects and other related disorders.

Comparative Biological Activity of Mu-Opioid Receptor Antagonists

A pivotal study in this area involved the design of a novel series of mu-opioid receptor antagonists by replacing the octahydroquinolizine template of a known active compound with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. This led to the identification of compounds with subnanomolar affinity and potent antagonist activity.[1][2]

CompoundMu (Kᵢ, nM)Delta (Kᵢ, nM)Kappa (Kᵢ, nM)Mu Selectivity (vs. Delta)Mu Selectivity (vs. Kappa)Mu Antagonist Activity (IC₅₀, nM)
4 HHH0.6213011210180.54
36 HH2-Cl0.47230484891021.8

Data synthesized from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49(25), 7290-306.[1][2]

The data clearly indicates that the introduction of a 2-chlorobenzyl group at the R³ position (compound 36 ) significantly enhances selectivity for the mu-opioid receptor over both delta and kappa receptors, while maintaining high affinity.[1][2] This highlights the critical role of the substituent on the pyrazine (B50134) nitrogen in modulating both potency and selectivity.

SAR_Opioid_Antagonists cluster_scaffold Octahydropyrido[1,2-a]pyrazine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Common Scaffold R1 R¹ Substituent Scaffold->R1 R2 R² Substituent Scaffold->R2 R3 R³ Substituent (N-benzyl analogs) Scaffold->R3 Affinity High Mu-Opioid Receptor Affinity (Low Kᵢ) R3->Affinity Influences Selectivity Improved Selectivity (vs. Delta/Kappa) R3->Selectivity Critically Modulates Antagonism Potent Antagonist Activity (Low IC₅₀) Affinity->Antagonism

Experimental Protocols

Radioligand Binding Assays:

The binding affinities of the synthesized compounds for the human mu, delta, and kappa opioid receptors were determined using radioligand binding assays. Membranes from CHO cells stably expressing the respective human opioid receptors were incubated with the radioligand ([³H]DAMGO for mu, [³H]naltrindole for delta, and [³H]U-69,593 for kappa) and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled ligand. After incubation, the membranes were filtered and the bound radioactivity was measured by liquid scintillation counting. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

[³⁵S]GTPγS Functional Assays:

The antagonist activity of the compounds at the mu-opioid receptor was evaluated using a [³⁵S]GTPγS binding assay in the same CHO cell membranes. The assay measures the activation of G-proteins, which is a downstream effect of receptor agonism. Membranes were incubated with [³⁵S]GTPγS, the agonist DAMGO, and varying concentrations of the test antagonist. The ability of the antagonist to inhibit the DAMGO-stimulated [³⁵S]GTPγS binding was measured, and the IC₅₀ values were determined.[1]

Experimental_Workflow_Opioid cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Antagonist Activity Start Starting Materials Synth Multi-step Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Incubate_B Incubation Purify->Incubate_B Incubate_F Incubation Purify->Incubate_F Membranes_B CHO Cell Membranes (hMOR, hDOR, hKOR) Membranes_B->Incubate_B Radioligand Radioligand ([³H]DAMGO, etc.) Radioligand->Incubate_B Filter_B Filtration Incubate_B->Filter_B Count_B Scintillation Counting Filter_B->Count_B Calc_Ki Kᵢ Calculation Count_B->Calc_Ki Membranes_F CHO Cell Membranes (hMOR) Membranes_F->Incubate_F GTPgS [³⁵S]GTPγS GTPgS->Incubate_F Agonist Agonist (DAMGO) Agonist->Incubate_F Filter_F Filtration Incubate_F->Filter_F Count_F Scintillation Counting Filter_F->Count_F Calc_IC50 IC₅₀ Determination Count_F->Calc_IC50

Antiviral Activity

While less extensively studied than their opioid receptor activity, certain pyrazine derivatives, including those with a related pyrido[2,3-b]pyrazine (B189457) core, have demonstrated potential as antiviral agents.

Comparative Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives

A study on novel pyrido[2,3-b]pyrazine derivatives as human cytomegalovirus (HCMV) polymerase inhibitors identified compounds with potent antiviral activity and favorable cytotoxicity profiles.[3]

CompoundRHCMV EC₅₀ (µM)CC₅₀ (µM)hERG IC₅₀ (µM)
25 -CH₂CH₂OH1.3>4011
26 -CH₂CONH₂0.83>40>40
27 -CH₂CH₂NH₂0.33>40>40
28 -CH₂CH₂NHCH₃0.3523>40

Data synthesized from a study on pyrido[2,3-b]pyrazine derivatives.[3]

The SAR in this series suggests that substitution at the 2-position of the pyrido[2,3-b]pyrazine core is crucial for antiviral activity. Specifically, the introduction of an aminoethyl group (compound 27 ) resulted in a significant enhancement of antiviral potency against HCMV, with an EC₅₀ of 0.33 µM, and importantly, minimal off-target effects on the hERG ion channel.[3]

Signaling_Pathway_Antiviral Virus Herpesvirus (e.g., HCMV) HostCell Host Cell Virus->HostCell Infection Replication Viral DNA Replication HostCell->Replication Polymerase Viral DNA Polymerase Replication->Polymerase Mediated by Progeny Progeny Virions Replication->Progeny Leads to Polymerase->Progeny Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->Polymerase Inhibits

Experimental Protocols

Antiviral Assays (Plaque Reduction Assay):

The antiviral activity of the compounds was determined using a plaque reduction assay. Human foreskin fibroblast cells were infected with HCMV. After virus adsorption, the cells were overlaid with medium containing various concentrations of the test compounds. The number of viral plaques was counted after a period of incubation, and the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, was calculated.[3]

Cytotoxicity Assays:

The cytotoxicity of the compounds was assessed in the same cell line used for the antiviral assays. Cells were incubated with various concentrations of the compounds for a period of time, and cell viability was determined using a standard method such as the MTT assay. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, was then calculated.[3]

Conclusion

The octahydropyrido[1,2-a]pyrazine scaffold has demonstrated significant potential in the development of both mu-opioid receptor antagonists and antiviral agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the core structure for achieving high potency and selectivity. For mu-opioid receptor antagonists, modifications to the N-benzyl substituent are key to modulating affinity and selectivity. In the context of antiviral activity against HCMV, substitutions at the 2-position of the related pyrido[2,3-b]pyrazine core have been shown to be critical for potent inhibition of viral replication. These findings provide a valuable foundation for the future design and optimization of novel therapeutics based on this versatile heterocyclic system.

References

Comparative Spectroscopic Analysis of Octahydropyrido[1,2-a]pyrazine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the spectroscopic properties of octahydropyrido[1,2-a]pyrazine and its analogs. Due to the limited availability of detailed public data for the parent compound, this guide leverages data from structurally similar analogs to provide valuable insights for spectroscopic characterization.

This guide presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format to facilitate comparison. Detailed experimental protocols for these analytical techniques are also provided. Furthermore, a logical workflow for the preliminary biological screening of these compounds, specifically for mu-opioid receptor antagonism, is visualized.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for octahydropyrido[1,2-a]pyrazine and its key analogs. It is important to note that specific spectral data for the parent octahydropyrido[1,2-a]pyrazine is not extensively detailed in the surveyed literature; therefore, data from analogs is crucial for predicting its spectral features.

Table 1: ¹H NMR Spectral Data of Octahydropyrido[1,2-a]pyrazine and Analogs

CompoundSolventChemical Shift (δ) ppm
(R)-Octahydro-pyrido[1,2-a]pyrazineNot SpecifiedConsistent with structure[1]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedData not available in surveyed literature[1]
3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetateCDCl₃9.92 (bs, 1H), 8.74 (s, 1H), 2.57 (s, 3H), 2.47 (s, 3H)[2]
3-amino-N-methylpyrazine-2-carboxamideCDCl₃8.13 (d, 1H, J=2.45), 7.89 (bs, 1H), 7.76 (d, 1H, J=2.45), 2.98 (d, 3H, J=5.05)[2]

Table 2: ¹³C NMR Spectral Data of Octahydropyrido[1,2-a]pyrazine Analogs

CompoundSolventChemical Shift (δ) ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedNot available in the provided data[1]
3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetateCDCl₃171.5, 168.3, 166.4, 153.5, 150.3, 135.6, 135.2[2]
3-amino-N-methylpyrazine-2-carboxamideCDCl₃166.6, 155.9, 146.5, 131.5, 126.7, 25.9[2]

Table 3: Significant IR Absorption Bands of Octahydropyrido[1,2-a]pyrazine Analogs

CompoundSample PreparationSignificant Absorption Bands (cm⁻¹)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedThe presence of amide carbonyl groups in this analog suggests that Octahydro-1H-pyrido[1,2-a]pyrazin-1-one would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹[1]
Substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-onesNot SpecifiedConfigurations assigned based on their IR spectra[3]

Table 4: Mass Spectrometry Data of Octahydropyrido[1,2-a]pyrazine and Analogs

CompoundIonization MethodKey m/z Values
Octahydro-1H-pyrido[1,2-a]pyrazin-1-oneNot SpecifiedMolecular weight is 154.21 g/mol , which would correspond to the molecular ion peak[1]
3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetateTOF MS (ESI)[2M+Na]⁺ ion m/z 626.9478[2]
3-amino-N-methylpyrazine-2-carboxamideTOF MS (ESI)[M+H]⁺ ion m/z 153.0772[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[1]

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for example, a Bruker DRX-400 or equivalent.[1]

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set to 10-15 ppm.

    • For ¹³C NMR, the spectral width is typically set to 200-220 ppm.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

    • Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[1]

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

Biological Activity Screening Workflow

Derivatives of the octahydropyrido[1,2-a]pyrazine scaffold have shown potential as mu-opioid receptor antagonists. The following diagram illustrates a typical experimental workflow for the high-throughput screening of these compounds to identify and characterize their activity at the mu-opioid receptor.[4][5]

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Functional Characterization start Library of Octahydropyrido[1,2-a]pyrazine Analogs binding_assay Competitive Radioligand Binding Assay (Displacement of [3H]DAMGO from hMOR) start->binding_assay Screening hits Primary Hits (Compounds showing significant binding) binding_assay->hits Identification functional_assay [35S]GTPγS Functional Assay (Measure of G-protein activation) hits->functional_assay Validation activity Determine Agonist or Antagonist Activity functional_assay->activity Characterization selectivity Selectivity Profiling (Binding assays for δ- and κ-opioid receptors) activity->selectivity Further Characterization final_compound Lead Compound with High Affinity, Potent Antagonism, and Selectivity selectivity->final_compound Selection

Caption: Experimental workflow for screening octahydropyrido[1,2-a]pyrazine analogs for mu-opioid receptor antagonist activity.

References

enantioselective separation methods for comparing chiral pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Enantioselective Separation Methods for Chiral Pyrazole (B372694) Derivatives

For researchers, scientists, and drug development professionals, the efficient separation of chiral pyrazole derivatives is a critical step in the development of new therapeutic agents. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization. This guide provides an objective comparison of the primary enantioselective separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most established and widely utilized method for the enantioselective separation of pyrazole derivatives. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including pyrazoles.[1][2][3][4]

Performance Data

The selection of the CSP and the mobile phase composition are critical factors that influence the resolution (R_s), selectivity (α), and analysis time. A study on 18 biologically active racemic 4,5-dihydro-1H-pyrazole derivatives using Lux cellulose-2 and Lux amylose-2 columns highlights the performance of modern CSPs.[2][4]

Table 1: HPLC Enantioseparation Data for Selected Chiral Pyrazole Derivatives on Lux Cellulose-2

CompoundMobile Phaset_R1 (min)t_R2 (min)αR_s
Pyrazole Deriv. 1n-Hexane/EtOH (90/10)8.510.21.202.50
Pyrazole Deriv. 2100% Acetonitrile4.15.31.303.10
Pyrazole Deriv. 3100% Methanol (B129727)3.84.51.182.15
Pyrazole Deriv. 9MeOH/ACN (1:1)3.54.81.373.92

Data synthesized from the study by El-Behairy et al. (2021) for illustrative purposes.[2]

Table 2: HPLC Enantioseparation Data for Selected Chiral Pyrazole Derivatives on Lux Amylose-2

CompoundMobile Phaset_R1 (min)t_R2 (min)αR_s
Pyrazole Deriv. 1n-Hexane/EtOH (90/10)12.115.81.314.20
Pyrazole Deriv. 2100% Acetonitrile5.56.21.131.80
Pyrazole Deriv. 15n-Hexane/EtOH (80/20)7.911.21.425.50
Pyrazole Deriv. 18100% Acetonitrile4.95.91.202.80

Data synthesized from the study by El-Behairy et al. (2021) for illustrative purposes.[2]

The data indicates that cellulose-based columns can provide excellent resolutions with short analysis times, particularly in polar organic modes, while amylose-based columns often exhibit higher resolving power in normal phase mode, albeit with longer run times.[2][4]

Experimental Protocol: Chiral HPLC

Objective: To resolve the enantiomers of a chiral pyrazole derivative using a polysaccharide-based CSP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Lux Cellulose-2, 250 x 4.6 mm, 5 µm particle size.

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Sample: Racemic pyrazole derivative dissolved in a suitable solvent (e.g., mobile phase) at a concentration of 1 mg/mL.

Procedure:

  • Column Equilibration: Equilibrate the Lux Cellulose-2 column with the initial mobile phase (e.g., n-Hexane/EtOH 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Chromatographic Run: Run the separation under isocratic conditions with the chosen mobile phase at a constant flow rate of 1.0 mL/min. Maintain the column temperature at 25 °C.

  • Detection: Monitor the elution of the enantiomers at a suitable wavelength (e.g., 254 nm) determined by the UV spectrum of the analyte.

  • Data Analysis: Record the retention times (t_R) for each enantiomer and calculate the selectivity factor (α = k_2/k_1 where k = (t_R - t_0)/t_0) and the resolution (R_s = 2(t_R2 - t_R1)/(w_1 + w_2)).

  • Method Optimization (if necessary): If the separation is not optimal, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier) or switch to a different mobile phase system (e.g., polar organic mode with 100% ACN or MeOH).

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[5] It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol or ethanol.[5] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[5]

Performance and Comparison to HPLC

While specific quantitative data for a wide range of chiral pyrazole derivatives in SFC is not as extensively published as for HPLC, studies on structurally related azole compounds demonstrate its potential. For a set of chiral azole fungicides, SFC provided baseline separation within 25 minutes using a polysaccharide-based chiral column. In general, SFC offers several advantages over HPLC for chiral separations:

  • Faster Analysis Times: Higher flow rates can be used without a significant loss in efficiency, leading to shorter run times.

  • Reduced Solvent Consumption: The use of CO₂ as the main mobile phase drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved resolution for compounds that are difficult to separate by HPLC.

Table 3: Comparative Performance of SFC for Chiral Azole Separation

CompoundChiral Stationary PhaseMobile PhaseAnalysis Time (min)Resolution (R_s)
BifonazoleLux® Cellulose-2CO₂/Isopropanol (gradient)< 25> 1.5
SulconazoleLux® Amylose-2CO₂/Isopropanol (gradient)< 25> 1.5
TriadimenolLux® Cellulose-2CO₂/Isopropanol (gradient)< 25> 1.5

Illustrative data based on findings for chiral azoles, demonstrating the capability of SFC.

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid enantioselective separation of a chiral pyrazole derivative.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR).

  • Detector: UV-Vis or DAD.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

Reagents:

  • SFC-grade Carbon Dioxide (CO₂)

  • HPLC-grade Methanol (MeOH)

  • Sample: Racemic pyrazole derivative dissolved in a suitable solvent (e.g., methanol) at 1 mg/mL.

Procedure:

  • System Pressurization and Equilibration: Pressurize the system with CO₂ and equilibrate the Chiralpak AD-H column with the mobile phase (e.g., 85% CO₂ and 15% MeOH) at a flow rate of 3.0 mL/min. Set the back-pressure regulator to 150 bar and the column temperature to 35 °C.

  • Injection: Inject 5 µL of the sample solution.

  • Chromatographic Run: Perform the separation under the specified isocratic conditions.

  • Detection: Monitor the eluting enantiomers at an appropriate wavelength.

  • Data Analysis: Calculate the retention times, selectivity, and resolution.

  • Optimization: If necessary, adjust the modifier percentage, the type of modifier (e.g., ethanol, isopropanol), or the back-pressure and temperature to optimize the separation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of neutral chiral compounds or those with similar charge-to-size ratios, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most commonly used chiral selectors in CE.

Performance and Comparison

Direct experimental data for the enantioseparation of chiral pyrazole derivatives by CE is limited in the literature. However, the technique has been successfully applied to the chiral separation of other nitrogen-containing heterocyclic compounds, such as benzimidazole (B57391) proton pump inhibitors.

Key advantages of CE include:

  • High Efficiency and Resolution: CE can achieve very high theoretical plate numbers, leading to excellent resolution.

  • Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of reagents.

  • Versatility: A wide variety of chiral selectors can be screened quickly by simply adding them to the BGE, without the need to change the capillary.

A potential drawback is its lower concentration sensitivity compared to HPLC and SFC, and it can be more susceptible to matrix effects.

Table 4: Representative CE Enantioseparation Data for Structurally Related Compounds

CompoundChiral SelectorBackground ElectrolyteAnalysis Time (min)Resolution (R_s)
LansoprazoleSulfobutyl-ether-β-CD / γ-CD25 mM Phosphate (B84403) buffer (pH 7)< 152.91
RabeprazoleSulfobutyl-ether-β-CD / γ-CD25 mM Phosphate buffer (pH 7)< 152.53

Data for benzimidazole derivatives, illustrating the potential of CE for separating chiral N-heterocycles.

Experimental Protocol: Chiral CE

Objective: To separate the enantiomers of a chiral pyrazole derivative using cyclodextrins as chiral selectors.

Instrumentation:

  • Capillary Electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a UV-Vis or DAD detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).

Reagents:

  • Sodium phosphate monobasic and dibasic for buffer preparation.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386) derivative.

  • 0.1 M Sodium hydroxide (B78521) and 0.1 M Hydrochloric acid for pH adjustment.

  • Sample: Racemic pyrazole derivative dissolved in water or BGE at 0.5 mg/mL.

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH (20 min), water (10 min), and the background electrolyte (20 min).

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer at a desired pH (e.g., pH 7.0). Dissolve the chiral selector (e.g., 20 mM HP-β-CD) in the buffer.

  • Sample Injection: Inject the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Electrophoretic Run: Apply a voltage (e.g., +25 kV) across the capillary. Maintain the capillary temperature at 25 °C.

  • Detection: Monitor the migration of the enantiomers at a suitable wavelength.

  • Data Analysis: Determine the migration times and calculate the resolution.

  • Optimization: If separation is not achieved, vary the type and concentration of the cyclodextrin, the pH of the BGE, and the applied voltage.

Workflow for Enantioselective Method Development

The selection of the most appropriate technique depends on various factors including the properties of the analyte, the required throughput, and the availability of instrumentation. A general workflow for method development is illustrated below.

G cluster_0 start Racemic Pyrazole Derivative screening Initial Screening HPLC with Polysaccharide CSPs (Normal & Polar Organic Modes) SFC with Polysaccharide CSPs start->screening optimization Method Optimization Mobile Phase Composition Temperature Flow Rate / Voltage screening:f1->optimization Partial or No Separation screening:f2->optimization Partial or No Separation validation Method Validation (Specificity, Linearity, Accuracy, Precision) screening->validation Baseline Separation Achieved ce_option Consider CE with Cyclodextrins (Alternative for highly polar or ionizable compounds) screening->ce_option No separation by HPLC/SFC optimization->validation Optimized Separation end Routine Enantiomeric Analysis / Preparative Separation validation->end ce_option->optimization

Caption: General workflow for enantioselective separation method development.

Conclusion

The enantioselective separation of chiral pyrazole derivatives can be effectively achieved using HPLC, SFC, and CE.

  • HPLC remains the workhorse technique, with a vast library of chiral stationary phases providing high success rates, especially with polysaccharide-based columns.

  • SFC offers a significant advantage in terms of speed and reduced environmental impact, making it an excellent choice for high-throughput screening and preparative separations.

  • CE provides an alternative with extremely high efficiency and low sample consumption, particularly suitable for polar and ionizable pyrazole derivatives.

The choice of method should be guided by the specific requirements of the analysis, including the physicochemical properties of the pyrazole derivative, the desired speed of analysis, and the scale of the separation. The provided data and protocols serve as a starting point for developing robust and reliable enantioselective separation methods for this important class of chiral compounds.

References

A Comparative Guide to Chiral Stationary Phases for the Separation of Pyrazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of pyrazine (B50134) enantiomers is a critical step in the development of chiral drugs and other specialty chemicals. The choice of the chiral stationary phase (CSP) is paramount for achieving optimal resolution and robust analytical methods. This guide provides an objective comparison of different CSPs, supported by experimental data, to aid in the selection of the most suitable phase for your pyrazine enantioseparation needs.

The most widely employed and successful CSPs for the separation of a broad range of chiral compounds, including those with structures analogous to pyrazines, are polysaccharide-based and cyclodextrin-based phases. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often the first choice for screening due to their broad applicability.[1] Cyclodextrin-based CSPs, which separate enantiomers based on inclusion complexation, also offer a powerful alternative.

Data Presentation: A Comparative Look at CSP Performance

Chiral Stationary PhaseChiral SelectorTypical Mobile PhaseResolution (Rs)Separation Factor (α)Retention Factor (k')
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/EthanolHigh (e.g., 6.63 - 8.39 for sulfoxides)[2]GoodModerate
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/EthanolGood (e.g., 3.48 for a sulfoxide)[2]ModerateModerate
Chiralpak® AS-H Amylose tris((S)-α-methylbenzylcarbamate)n-Hexane/EthanolVery High (e.g., 7.46 for a sulfoxide)[2]GoodModerate
Cyclobond™ I 2000 Beta-cyclodextrin derivativeAcetonitrile (B52724)/BufferGoodModerateLow to Moderate

Note: The quantitative data presented is from a study on sulfoxide-containing drugs and is intended to be representative of the comparative performance of these columns. Actual results for pyrazine enantiomers may vary.

Notably, amylose-based CSPs have been generally found to provide better enantioselectivity for chiral basic drugs.[1] Furthermore, a Chiralpak® AD-H column has been successfully used to separate even non-chiral regio-isomers of pyrazines, indicating its strong potential for resolving chiral pyrazine derivatives.[3]

Experimental Protocols: A Starting Point for Method Development

The following protocols are generalized starting points for the chiral separation of pyrazine enantiomers on polysaccharide and cyclodextrin-based CSPs. Optimization of the mobile phase composition, flow rate, and temperature is typically required for each specific analyte.

Protocol 1: Enantioseparation using a Polysaccharide-Based CSP (e.g., Chiralpak® AD-H)

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time. For more polar pyrazines, a higher percentage of the alcohol modifier may be necessary.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength for the pyrazine derivative (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the pyrazine racemate in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Enantioseparation using a Cyclodextrin-Based CSP (e.g., Cyclobond™ I 2000)

  • Column: Cyclobond™ I 2000 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Triethylammonium acetate (B1210297) buffer (pH 4.1). The buffer concentration and pH, as well as the acetonitrile content, are critical parameters for optimization.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20 °C

  • Detection: UV at an appropriate wavelength for the pyrazine derivative.

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the pyrazine racemate in the mobile phase or a compatible solvent.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for evaluating different chiral stationary phases for the separation of pyrazine enantiomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Comparison A Prepare Racemic Pyrazine Sample B Select Diverse CSPs (Polysaccharide, Cyclodextrin, etc.) A->B C Screen with Generic Mobile Phases (e.g., Hexane/IPA, ACN/Buffer) B->C D Initial Chromatographic Runs C->D E Identify Promising CSPs (Partial or Baseline Separation) D->E F Optimize Mobile Phase (Solvent Ratio, Additives, pH) E->F G Optimize Temperature & Flow Rate F->G H Achieve Baseline Separation (Rs > 1.5) G->H I Validate Method for Robustness, Accuracy, Precision H->I J Calculate & Compare Performance Metrics (Rs, α, k') I->J K Select Optimal CSP and Method J->K

Caption: Workflow for CSP evaluation for pyrazine enantiomer separation.

References

A Comparative Guide to the In Vitro Functional Activity of Novel Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro functional activity of select novel mu-opioid receptor (MOR) antagonists, alongside established antagonists for context. The data presented is compiled from publicly available experimental findings.

Introduction

The mu-opioid receptor (MOR) is a critical target in pain management and addiction therapy. While MOR agonists are potent analgesics, they are associated with severe side effects, including respiratory depression and dependence. MOR antagonists, such as naloxone (B1662785) and naltrexone, are vital for treating opioid overdose and addiction. However, these classical antagonists can have their own limitations, including a lack of selectivity for the MOR over other opioid receptors (delta and kappa), which may contribute to undesirable side effects.[1] This has spurred the development of novel MOR antagonists with improved selectivity and potentially different functional profiles. This guide focuses on the in vitro characterization of some of these emerging compounds, providing a comparative analysis of their binding affinities and functional activities.

Data Presentation: In Vitro Functional Activity of MOR Antagonists

The following tables summarize the in vitro functional data for selected novel and established MOR antagonists. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Radioligand Binding Affinity (Ki) at Opioid Receptors

CompoundMu (μ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)MOR Selectivity (δ/μ)MOR Selectivity (κ/μ)Reference
Novel Antagonists
NAQ0.55132.526.45~241~48[2][3]
NAP0.37>259>55.5>700>150[2]
Samidorphan0.0522.60.23~50~4.4[4]
GSK1521498~1.58 (pKi=8.8)~20 (pKi=7.7)~20 (pKi=7.7)~12.7~12.7[5]
UD-0303.11800460~581~148[6]
Established Antagonists
Naltrexone~0.1 - 0.5~1 - 10~0.5 - 2VariableVariable[1][4]
Naloxone~1 - 2~20 - 50~5 - 15VariableVariable

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor

CompoundAssayParameterValueNotesReference
NAQ [³⁵S]GTPγS BindingEfficacyLow efficacy partial agonistShowed 14.4% of DAMGO stimulation in hMOR-CHO cells.[7]
β-Arrestin2 RecruitmentEfficacyNo recruitmentAntagonized DAMGO-induced β-arrestin2 recruitment.[7]
cAMP InhibitionAgonist ActivityPartial agonist[7]
Ca²⁺ FluxAgonist ActivityNo agonismAntagonized DAMGO-induced Ca²⁺ increase.[7]
Samidorphan Functional AssaysProfileMOR antagonist, KOR/DOR partial agonistFunctions as a MOR antagonist with partial agonist activity at KOR and DOR.[8][9]
Naltrexone [³⁵S]GTPγS BindingEfficacyVery low efficacyShowed 7.1% of DAMGO stimulation in hMOR-CHO cells.[7]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for the mu, delta, and kappa opioid receptors.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human mu, delta, or kappa opioid receptor (e.g., CHO or HEK293 cells).

  • Competitive Binding: Membranes are incubated with a specific concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine or [³H]naloxone) and varying concentrations of the unlabeled antagonist being tested.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity of a compound by measuring G-protein activation. This assay can distinguish between agonists, partial agonists, and antagonists.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the MOR are prepared as described above.

  • Assay Reaction: Membranes are incubated in an assay buffer containing GDP, the test compound (antagonist), a known MOR agonist (e.g., DAMGO), and [³⁵S]GTPγS.

  • Incubation: The reaction is incubated at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the free form.

  • Scintillation Counting: The amount of radioactivity on the filters is quantified.

  • Data Analysis: For antagonists, the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured. The data is used to determine the antagonist's potency (IC50 or Ke). The efficacy of a compound is determined by the maximal stimulation it produces relative to a full agonist.

cAMP Accumulation Assay

Objective: To measure the functional effect of a compound on the adenylyl cyclase signaling pathway. MOR activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

General Protocol:

  • Cell Culture: Cells expressing the MOR are plated in multi-well plates.

  • Pre-treatment: Cells are pre-treated with the test antagonist.

  • Stimulation: Cells are then stimulated with an agent that increases intracellular cAMP (e.g., forskolin) in the presence of a MOR agonist (e.g., DAMGO).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available luminescence or fluorescence-based kits.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its potency and efficacy.

β-Arrestin Recruitment Assay

Objective: To determine if a compound promotes the interaction of β-arrestin with the MOR, a key step in receptor desensitization and internalization.

General Protocol:

  • Cell Lines: Engineered cell lines are used that co-express the MOR and a β-arrestin protein, each tagged with a component of a reporter system (e.g., fragments of β-galactosidase or luciferase).

  • Compound Treatment: Cells are treated with the test antagonist followed by a MOR agonist.

  • Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the MOR brings the reporter components into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

  • Signal Detection: The signal is measured using a plate reader.

  • Data Analysis: The ability of the antagonist to block the agonist-induced β-arrestin recruitment is measured to determine its functional antagonism at this pathway.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathways

The mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through two distinct pathways: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is associated with the analgesic effects of MOR activation, while the β-arrestin pathway is implicated in some of the adverse effects like tolerance and respiratory depression.[7]

MOR_Signaling cluster_agonist Agonist Binding cluster_gprotein G-Protein Pathway (Analgesia) cluster_barrestin β-Arrestin Pathway (Side Effects) cluster_antagonist Antagonist Action Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Activates G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels K+ Channels ↑ Ca2+ Channels ↓ G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates B_Arrestin β-Arrestin P_MOR->B_Arrestin Recruits Internalization Receptor Internalization (Tolerance) B_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) B_Arrestin->Side_Effects Antagonist Novel MOR Antagonist Antagonist->MOR Blocks Agonist Binding

Caption: Mu-opioid receptor signaling pathways.

General Experimental Workflow for In Vitro Antagonist Characterization

The following diagram illustrates a typical workflow for the in vitro functional characterization of a novel MOR antagonist.

Antagonist_Workflow start Start: Novel Compound binding_assay Radioligand Binding Assay (MOR, DOR, KOR) start->binding_assay determine_ki Determine Ki and Selectivity Profile binding_assay->determine_ki functional_assays Functional Assays determine_ki->functional_assays gtp_assay [³⁵S]GTPγS Binding Assay functional_assays->gtp_assay camp_assay cAMP Accumulation Assay functional_assays->camp_assay barrestin_assay β-Arrestin Recruitment Assay functional_assays->barrestin_assay determine_functional Determine Potency (IC₅₀/Kₑ) and Efficacy gtp_assay->determine_functional camp_assay->determine_functional barrestin_assay->determine_functional data_analysis Comparative Data Analysis and Lead Identification determine_functional->data_analysis

Caption: Experimental workflow for MOR antagonist characterization.

Conclusion

The development of novel mu-opioid receptor antagonists with high selectivity and specific functional profiles is a promising area of research for safer and more effective treatments for opioid addiction and potentially other CNS disorders. The data presented for compounds like NAQ, samidorphan, and UD-030 highlight the progress in identifying antagonists with significant selectivity for the MOR over other opioid receptors. The detailed in vitro functional characterization using assays such as radioligand binding, GTPγS, cAMP, and β-arrestin recruitment is crucial for understanding the pharmacological nuances of these novel molecules. Further research and standardized comparative studies will be essential to fully elucidate their therapeutic potential.

References

stereochemical evaluation of various octahydro-2H-pyrido[1,2-a]-pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Stereochemical and Pharmacological Evaluation of Octahydro-2H-pyrido[1,2-a]-pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The octahydro-2H-pyrido[1,2-a]-pyrazine scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential in the development of therapeutics targeting central nervous system disorders. The stereochemistry of these bicyclic systems plays a pivotal role in their pharmacological activity, influencing their binding affinity and functional effects at various receptors. This guide provides a comparative evaluation of various octahydro-2H-pyrido[1,2-a]-pyrazine derivatives, focusing on their stereochemical features and their activity as modulators of mu-opioid and histamine (B1213489) H3 receptors.

Stereochemical Evaluation

The rigid, fused-ring structure of octahydro-2H-pyrido[1,2-a]-pyrazine gives rise to multiple stereoisomers, the conformations of which are crucial for receptor interaction. The determination of the absolute and relative stereochemistry of these derivatives relies on a combination of spectroscopic and chromatographic techniques.

Substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones have been synthesized and their configurations have been assigned using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy[1]. Subsequent conversion of these lactams to the corresponding octahydro-2H-pyrido[1,2-a]pyrazines has shown that they preferentially adopt a trans-fused ring conformation[1]. The asymmetric synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has also been achieved, further enabling the study of individual stereoisomers[2].

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

  • Objective: To determine the relative stereochemistry and preferred conformation of the octahydro-2H-pyrido[1,2-a]-pyrazine ring system.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis:

      • Analyze the coupling constants (³J values) in the ¹H NMR spectrum to determine dihedral angles between adjacent protons, which provides information about the ring conformation (e.g., chair, boat).

      • Utilize NOESY spectra to identify through-space correlations between protons, which helps in assigning the relative stereochemistry of substituents (axial vs. equatorial).

      • Compare the chemical shifts of key protons and carbons to those of known analogs to aid in stereochemical assignment.

2. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

  • Objective: To separate and quantify the enantiomers of chiral octahydro-2H-pyrido[1,2-a]-pyrazine derivatives.

  • Methodology:

    • Column Selection: Employ a chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptides.

    • Mobile Phase Optimization: Screen different mobile phase compositions, typically consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) for reversed-phase chromatography.

    • Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.

    • Analysis: Determine the retention times (tᵣ) for each enantiomer and calculate the separation factor (α) and resolution (Rₛ) to assess the quality of the separation.

Experimental Workflow for Stereochemical Evaluation

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Stereochemical Characterization cluster_analysis Data Analysis syn Stereoselective Synthesis or Racemic Synthesis rac_sep Chiral HPLC/ SFC Separation syn->rac_sep Diastereomeric Mixture achiral_pur Column Chromatography syn->achiral_pur Racemic Mixture nmr NMR Spectroscopy (¹H, ¹³C, NOESY) rac_sep->nmr Pure Stereoisomers xray X-ray Crystallography rac_sep->xray cd Circular Dichroism rac_sep->cd achiral_pur->rac_sep config Assignment of Absolute & Relative Configuration nmr->config conform Conformational Analysis nmr->conform xray->config cd->config

Experimental workflow for the synthesis, separation, and stereochemical evaluation of octahydro-2H-pyrido[1,2-a]-pyrazine derivatives.

Pharmacological Evaluation as Mu-Opioid Receptor Antagonists

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent mu-opioid receptor antagonists[3][4]. The stereochemistry of these compounds is critical for their binding affinity and antagonist potency.

Comparative Biological Data
CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)
36 Mu-opioid0.47[3][4]1.8[3][4]
Delta-opioid>1000-
Kappa-opioid>1000-
4 (Constrained Analogue)Mu-opioid0.62[3][4]0.54[3][4]
Experimental Protocols

1. Radioligand Binding Assay for Mu-Opioid Receptor

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the mu-opioid receptor.

  • Methodology:

    • Membrane Preparation: Use membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

    • Procedure:

      • In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]DAMGO.

      • For non-specific binding, use a high concentration of a known mu-opioid antagonist (e.g., naloxone).

      • Incubate at 25°C for 60 minutes.

      • Terminate the reaction by rapid filtration through glass fiber filters.

      • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and then determine the Kᵢ value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay

  • Objective: To determine the functional activity (agonist or antagonist) of test compounds at the mu-opioid receptor.

  • Methodology:

    • Principle: This assay measures the activation of G-proteins coupled to the receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Procedure:

      • Pre-incubate cell membranes expressing the mu-opioid receptor with the test compound (for antagonist testing, also include a known agonist like DAMGO).

      • Initiate the reaction by adding [³⁵S]GTPγS.

      • Incubate at 30°C for 60 minutes.

      • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via filtration.

      • Quantify the bound radioactivity.

    • Data Analysis: For antagonists, determine the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Potential as Histamine H3 Receptor Antagonists

The octahydro-2H-pyrido[1,2-a]-pyrazine scaffold is also of interest for its potential interaction with histamine H3 receptors, which are implicated in various neuropathologies[5]. Antagonism of the H3 receptor can modulate the release of several neurotransmitters, making it a promising target for cognitive and sleep disorders[6].

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor Gi_o Gαi/o H3R->Gi_o Activates G_beta_gamma Gβγ H3R->G_beta_gamma MAPK MAPK Pathway H3R->MAPK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C Gi_o->AC Inhibits Ca_channels Ca²⁺ Channels G_beta_gamma->Ca_channels Inhibits PKA PKA cAMP->PKA Activates Ca_influx ↓ Intracellular Ca²⁺ Ca_channels->Ca_influx Histamine Histamine Histamine->H3R Activates Antagonist Octahydro-2H-pyrido [1,2-a]-pyrazine Derivative (Antagonist) Antagonist->H3R Blocks

Signaling pathway of the Histamine H3 receptor and the inhibitory action of octahydro-2H-pyrido[1,2-a]-pyrazine antagonists.

Conclusion

The stereochemical configuration of octahydro-2H-pyrido[1,2-a]-pyrazine derivatives is a critical determinant of their pharmacological activity. A thorough evaluation using a combination of spectroscopic and chromatographic techniques is essential for the development of potent and selective ligands. The data presented here for mu-opioid receptor antagonists highlight the importance of stereochemistry in achieving high affinity and potency. Furthermore, the exploration of this scaffold as histamine H3 receptor antagonists opens up new avenues for the treatment of a range of neurological disorders. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

comparing the pharmacological profiles of different pyrazine-based drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold, a six-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the pharmacological profiles of four distinct pyrazine-based drug candidates: the anticancer agent Bortezomib, the antiviral drug Favipiravir (B1662787), the kinase inhibitor Gefitinib, and the natural product derivative Tetramethylpyrazine. This objective comparison is supported by experimental data to inform and guide future drug discovery and development efforts.

Executive Summary

This comparison guide delves into the pharmacological profiles of four pyrazine-based drugs, highlighting their diverse mechanisms of action and therapeutic applications. Bortezomib is a proteasome inhibitor used in cancer therapy. Favipiravir is a broad-spectrum antiviral that inhibits viral RNA polymerase. Gefitinib is a selective EGFR kinase inhibitor for cancer treatment. Tetramethylpyrazine, a natural product, exhibits a range of effects including antioxidant and anti-inflammatory activities. The following sections provide a detailed comparison of their quantitative data, experimental protocols, and the signaling pathways they modulate.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for each pyrazine-based drug candidate, allowing for a direct comparison of their potency and efficacy.

Table 1: Bortezomib - Proteasome Inhibitory Activity
TargetIC50 (nM)Cell Line/Assay Condition
20S Proteasome (in vitro)0.6Cell-free assay[1][2]
Multiple Myeloma Cell Lines3 - 20In vitro cell proliferation assay[3]
Doxorubicin-resistant RPMI-8226 cells40In vitro cell proliferation assay[3]
Mitoxantrone-resistant RPMI-8226 cells20In vitro cell proliferation assay[3]
Melphalan-resistant RPMI-8226 cells30In vitro cell proliferation assay[3]
Mantle Cell Lymphoma Cell Lines (LD50)18.2 - 60.1In vitro cell viability assay[4]
Table 2: Favipiravir - Antiviral Activity
VirusEC50 (µM)Cell Line
Influenza A (H1N1)0.08 - 3MDCK cells (plaque reduction assay)[5]
Influenza A (H1N1)11 - 17MDCK cells (CPE reduction assay)[5]
SARS-CoV-261.88Vero E6 cells[6][7]
Ebola Virus~63.7Vero cells[8]
Yellow Fever Virus~22.2 - 24.1Vero cells[9]
Zika Virus~22.2 - 24.1Vero cells[9]
Chikungunya Virus41.92HT-1080 cells[10]
Table 3: Gefitinib - EGFR Kinase Inhibitory Activity
EGFR Mutation StatusIC50 (nM)Cell Line
Wild-Type78.04Cell-free enzyme assay[11]
Exon 19 Deletion13.06HCC827 cells[11][12]
Exon 19 Deletion77.26PC9 cells[11][12]
L858R3 - 75H3255 cells[11][13]
T790M (Resistance Mutation)> 4000Gefitinib-resistant cells[11]
Table 4: Tetramethylpyrazine - Antioxidant and Other Activities
AssayEC50/IC50Method
DPPH Radical ScavengingNot specifiedSpectrophotometry[14][15]
ABTS Radical ScavengingNot specifiedSpectrophotometry[14]
Ferric Reducing Antioxidant Power (FRAP)Not specifiedSpectrophotometry[16]
Colon Cancer Cell Apoptosis-Flow cytometry (at 600 µg/mL)[17]
Lung Cancer Cell ViabilityDose-dependent decreaseMTT assay[18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Proteasome Inhibition Assay (for Bortezomib)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Bortezomib against the 20S proteasome.

Methodology:

  • Reagents and Materials: Purified 20S proteasome, fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), Bortezomib, assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), and a fluorescence microplate reader.

  • Procedure:

    • Prepare a serial dilution of Bortezomib in the assay buffer.

    • In a 96-well plate, add the purified 20S proteasome to each well.

    • Add the different concentrations of Bortezomib to the respective wells. Include a control well with no inhibitor.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each Bortezomib concentration.

    • Plot the percentage of proteasome inhibition against the logarithm of the Bortezomib concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4][19]

Antiviral Plaque Reduction Assay (for Favipiravir)

Objective: To determine the 50% effective concentration (EC50) of Favipiravir against a specific virus.

Methodology:

  • Reagents and Materials: Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2), virus stock, Favipiravir, cell culture medium, and staining solution (e.g., crystal violet).

  • Procedure:

    • Seed the host cells in 6-well plates and grow to confluency.

    • Prepare serial dilutions of Favipiravir in the cell culture medium.

    • Infect the cell monolayers with a known amount of virus for a specific adsorption period (e.g., 1 hour).

    • Remove the virus inoculum and overlay the cells with a medium containing different concentrations of Favipiravir and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread.

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

    • Fix the cells and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each Favipiravir concentration compared to the untreated control.

    • Determine the EC50 value, which is the concentration of Favipiravir that reduces the number of plaques by 50%.[5][20]

EGFR Kinase Inhibition Assay (for Gefitinib)

Objective: To determine the IC50 of Gefitinib against the epidermal growth factor receptor (EGFR) kinase.

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, Gefitinib, kinase assay buffer, and a detection system (e.g., fluorescence-based or luminescence-based).

  • Procedure:

    • Prepare serial dilutions of Gefitinib in the assay buffer.

    • In a microplate, add the EGFR kinase and the substrate to each well.

    • Add the different concentrations of Gefitinib to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a constant temperature for a set period to allow for phosphorylation of the substrate.

    • Stop the reaction and add the detection reagent. The signal generated is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) in each well.

    • Plot the percentage of kinase inhibition against the logarithm of the Gefitinib concentration.

    • Determine the IC50 value using a dose-response curve fitting.[11][21]

DPPH Radical Scavenging Assay (for Tetramethylpyrazine)

Objective: To evaluate the free radical scavenging activity of Tetramethylpyrazine.

Methodology:

  • Reagents and Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, Tetramethylpyrazine, a standard antioxidant (e.g., ascorbic acid), and a spectrophotometer.

  • Procedure:

    • Prepare various concentrations of Tetramethylpyrazine and the standard antioxidant in a suitable solvent.

    • In a series of test tubes, add the DPPH solution to each concentration of the test compound and the standard.

    • Include a control containing only the DPPH solution and the solvent.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against concentration.[15][22]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the pyrazine-based drug candidates.

Bortezomib_Mechanism cluster_proteasome 26S Proteasome b5 β5 subunit (Chymotrypsin-like) Apoptosis Apoptosis Amino_Acids Amino Acids b5->Amino_Acids b2 β2 subunit (Trypsin-like) b1 β1 subunit (Caspase-like) Bortezomib Bortezomib Bortezomib->b5 Inhibition Ub_Proteins Ubiquitinated Proteins Ub_Proteins->b5 Degradation Pro_apoptotic Pro-apoptotic Factors (e.g., IκB, p53) Pro_apoptotic->b5 Degradation Pro_apoptotic->Apoptosis Induction Favipiravir_Mechanism Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->Viral_RdRp Inhibition Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Chain_Termination Chain Termination Viral_RdRp->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Viral_RdRp->Lethal_Mutagenesis Inhibition_of_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_of_Replication Lethal_Mutagenesis->Inhibition_of_Replication Gefitinib_Mechanism Gefitinib Gefitinib EGFR EGFR (Receptor Tyrosine Kinase) Gefitinib->EGFR Inhibition of ATP Binding EGF EGF (Ligand) EGF->EGFR Binding EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK ATP ATP ATP->EGFR Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Experimental_Workflow start Start: Drug Candidate in_vitro In Vitro Assays (e.g., IC50/EC50 determination) start->in_vitro cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) in_vitro->cell_based in_vivo In Vivo Models (e.g., Xenograft, Infection models) cell_based->in_vivo data_analysis Data Analysis & Pharmacokinetic Profiling in_vivo->data_analysis clinical_trials Clinical Trials data_analysis->clinical_trials

References

Safety Operating Guide

Navigating the Disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine, providing procedural steps for researchers, scientists, and drug development professionals. This document outlines operational plans for waste management in the absence of a specific Safety Data Sheet (SDS), prioritizing safety and regulatory adherence.

Probable Hazard Profile

Based on data for analogous compounds, such as (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (B599025) and other related pyrido[1,2-a]pyrazine derivatives, (R)-Octahydro-pyrido[1,2-a]pyrazine should be handled with caution as it may possess the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Given these potential hazards, (R)-Octahydro-pyrido[1,2-a]pyrazine must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes the anticipated hazard classifications and corresponding precautionary statements for the disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine.

Hazard ClassificationGHS PictogramSignal WordHazard Statement (H-code)Precautionary Statement (P-code) for Disposal
Acute Toxicity, Oral (Category 4)Exclamation MarkWarningH302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant.
Skin Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritationP501: Dispose of contents/container to an approved waste disposal plant.
Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritationP501: Dispose of contents/container to an approved waste disposal plant.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkWarningH335: May cause respiratory irritationP501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine, treating it as a hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Nitrile or other chemically resistant gloves.

    • Safety glasses with side shields or chemical splash goggles.

    • A standard laboratory coat.

2. Waste Collection:

  • Collect waste (R)-Octahydro-pyrido[1,2-a]pyrazine in a designated and compatible waste container.

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Do not mix this waste with other incompatible chemicals. It is best to collect it in its own dedicated waste container.

3. Labeling:

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "(R)-Octahydro-pyrido[1,2-a]pyrazine".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The relevant hazard pictograms (e.g., exclamation mark).

4. Storage (Satellite Accumulation Area):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the container in a well-ventilated area, away from direct sunlight and sources of heat or ignition.

  • Segregate the container from incompatible materials.

5. Arranging for Disposal:

  • Once the container is full, or within one year of the accumulation start date (whichever comes first), arrange for its disposal.

  • Contact your institution's EHS office to schedule a pickup for hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

6. Empty Container Disposal:

  • An empty container that held (R)-Octahydro-pyrido[1,2-a]pyrazine must also be disposed of as hazardous waste unless it has been triple-rinsed.

  • To triple-rinse, use a solvent capable of removing the chemical residue. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal. Always confirm this procedure with your EHS office.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the disposal of a chemical, like (R)-Octahydro-pyrido[1,2-a]pyrazine, where a specific Safety Data Sheet is unavailable.

Disposal_Workflow_Unknown_SDS start Start: Need to dispose of (R)-Octahydro-pyrido[1,2-a]pyrazine sds_check Is a specific Safety Data Sheet (SDS) available for this exact compound? start->sds_check sds_yes Follow disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as Hazardous Waste with an Unknown Hazard Profile. sds_check->sds_no No end End: Waste is safely and compliantly disposed of. sds_yes->end hazard_assessment Conduct a hazard assessment based on structurally similar compounds. sds_no->hazard_assessment ppe Wear appropriate Personal Protective Equipment (PPE). hazard_assessment->ppe collect_waste Collect waste in a labeled, compatible, and sealed container. ppe->collect_waste label_info Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date collect_waste->label_info storage Store in a designated Satellite Accumulation Area (SAA). collect_waste->storage ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup. storage->ehs_contact ehs_contact->end

Caption: Decision workflow for the disposal of a chemical with an unavailable SDS.

Essential Safety and Operational Guidance for Handling (R)-Octahydro-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (R)-Octahydro-pyrido[1,2-a]pyrazine. The following guidance is based on data for structurally similar compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule.[1]

Hazard Identification

Based on analogous compounds, (R)-Octahydro-pyrido[1,2-a]pyrazine is anticipated to possess the following hazard classifications:

  • Acute Oral Toxicity, Category 4 : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation, Category 2 : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation, Category 2A : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 : May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling (R)-Octahydro-pyrido[1,2-a]pyrazine.[1]

Protection TypeRecommended EquipmentSpecifications/Standards
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.ANSI Z87.1 (US) or EN 166 (EU) compliant.
Hand Protection Chemically resistant, impervious gloves.Consult glove manufacturer's data for breakthrough time and permeation rates.
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary depending on the scale of the work.N/A
Respiratory Protection A NIOSH (US) or EN 149 (EU) approved respirator may be necessary if engineering controls are insufficient or when handling in poorly ventilated areas.Based on a risk assessment of potential for inhalation.

Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Safe Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep containers tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated place.[1][2]

Disposal Plan

Chemical Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1][2]

  • Do not allow the chemical to enter drains or waterways.[1]

Contaminated PPE Disposal:

  • Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container.[1]

  • Dispose of contaminated PPE as hazardous waste according to institutional and regulatory guidelines.[1]

Experimental Workflow

The following diagram outlines the procedural workflow for the safe handling and disposal of (R)-Octahydro-pyrido[1,2-a]pyrazine.

Safe Handling and Disposal Workflow for (R)-Octahydro-pyrido[1,2-a]pyrazine cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Review Safety Data Sheet (or equivalent) A->B C Prepare Engineering Controls (Fume Hood, etc.) B->C D Select and Don Appropriate PPE C->D E Handle Chemical in Designated Area D->E F Keep Container Tightly Closed When Not in Use E->F G Avoid Generating Dust/Aerosols F->G H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I J Segregate Waste Chemical I->J K Segregate Contaminated PPE J->K L Dispose of Waste According to Regulations K->L

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.